molecular formula C17H15ClO7 B191779 Malvidin Chloride CAS No. 643-84-5

Malvidin Chloride

Cat. No.: B191779
CAS No.: 643-84-5
M. Wt: 366.7 g/mol
InChI Key: KQIKOUUKQBTQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malvidin is an O-methylated anthocyanidin responsible for the pigments in grapes and blueberries. It demonstrates antioxidant capacity with free radical scavenging properties in vitro. It also exhibits antihypertensive activity by inhibiting angiotensin I-converting enzyme, anti-inflammatory effects by blocking the NF-κB pathway, antiproliferative properties by inhibiting various tumor cell lines, and counteracts oxidative stress in neuronal cells.>Malvidin chloride analytical standard provided with w/w absolute assay, to be used for quantitative titration.>

Properties

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7.ClH/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17;/h3-7H,1-2H3,(H3-,18,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIKOUUKQBTQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10463-84-0 (Parent)
Record name Malvidin chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643-84-5
Record name Malvidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malvidin chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malvidin chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALVIDIN CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL5KGZ4D8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Malvidin Chloride?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Malvidin Chloride, a naturally occurring anthocyanidin pigment. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this compound.

Chemical Structure and Identification

This compound is a flavonoid and a member of the anthocyanidin family, which are water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[1] Its chemical structure is based on the flavylium cation, a type of chromenylium ion. The structure of this compound is characterized by a 2-phenyl-3,5,7-trihydroxychromenylium core with two methoxy groups and one hydroxyl group on the phenyl substituent.[2][3]

The formal chemical name for this compound is 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride.[3][4][5] It is also known by several synonyms, including Syringidin chloride, Malvidol, Malvinidol chloride, and Oenidin.[1]

Caption: Chemical structure and identifiers for this compound.

Physicochemical Properties

This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[4] It is important to protect the compound from light.[1] The molecular weight of this compound is 366.75 g/mol .[1][3][6][7]

PropertyValueCitations
Molecular Formula C₁₇H₁₅ClO₇[1][6][7]
Molecular Weight 366.75 g/mol [1][3][6][7]
Appearance Crystalline solid[4]
Purity ≥98%[4][5]
UV/Vis (λmax) 275, 555 nm[4][5]
Solubility DMF: ~25 mg/mLDMSO: ~16 mg/mLEthanol: ~16 mg/mLDMF:PBS (pH 7.2) (1:9): ~0.1 mg/mL[4][5]
Storage -20°C, protect from light[1][4]
Stability ≥ 4 years at -20°C[4]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antihypertensive, and antiproliferative properties.[5] Its antioxidant effects are attributed to its ability to scavenge free radicals.[1][5] The anti-inflammatory effects of malvidin and its glycosides have been shown to be mediated through the inhibition of the NF-κB pathway.[5][8]

The diagram below illustrates the inhibitory effect of Malvidin-3-O-glucoside chloride, a derivative of malvidin, on the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkBa IκB-α IKK->IkBa phosphorylates p65 p65 NFkB p65 IκB-α p65_nuc p65 (nucleus) NFkB->p65_nuc p65 translocates Inflammatory_Genes Inflammatory Genes (MCP-1, ICAM-1, IL-6) p65_nuc->Inflammatory_Genes activates transcription Malvidin Malvidin-3-O-glucoside chloride Malvidin->IkBa inhibits degradation Malvidin->p65_nuc reduces translocation

Caption: Inhibition of the NF-κB pathway by Malvidin-3-O-glucoside chloride.

Experimental Protocols

Preparation of a Stock Solution

A stock solution of this compound can be prepared by dissolving the crystalline solid in an appropriate organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.[4] The solvent should be purged with an inert gas to prevent oxidation.[4]

Detailed Protocol for Aqueous Solutions:

This compound has limited solubility in aqueous buffers.[4] To achieve maximum solubility in an aqueous buffer, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[4] For example, a 1:9 solution of DMF:PBS (pH 7.2) can be used to obtain a final concentration of approximately 0.1 mg/mL.[4] It is important to note that aqueous solutions of this compound are not stable and should not be stored for more than one day.[4]

The workflow for preparing an aqueous solution of this compound is outlined below.

Stock_Solution_Workflow Start Start Weigh Weigh Malvidin Chloride Solid Start->Weigh Dissolve Dissolve in DMF Weigh->Dissolve Dilute Dilute with Aqueous Buffer (e.g., PBS) Dissolve->Dilute for aqueous use Store Store at -20°C (Organic Stock) Dissolve->Store for organic stock Vortex Vortex to Mix Dilute->Vortex Use Use Immediately (within one day) Vortex->Use

Caption: Workflow for the preparation of a this compound solution.

Synthesis

The synthesis of this compound was first reported by Bradley and Robinson in 1928.[3] For detailed synthetic procedures, researchers are encouraged to consult the original literature.

Disclaimer: this compound is intended for research purposes only and is not for personal or veterinary use.[1] Users should review the complete Safety Data Sheet (SDS) before handling this compound.[4]

References

Malvidin Chloride: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin chloride, a prominent member of the anthocyanin class of flavonoids, is a water-soluble pigment responsible for many of the red, purple, and blue hues observed in the plant kingdom.[1][2] Beyond its role as a natural colorant, malvidin and its glycosides have garnered significant attention from the scientific community for their potent antioxidant and anti-inflammatory properties, suggesting potential applications in the prevention and treatment of various chronic diseases.[3][4] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, quantification, and the study of its formation.

Natural Sources of this compound

Malvidin and its derivatives are widely distributed throughout the plant kingdom, accumulating in various tissues, including fruits, flowers, and leaves. The concentration and specific glycosidic forms of malvidin can vary significantly depending on the plant species, cultivar, growing conditions, and maturation stage.[3]

Fruit Sources

Berries are among the richest dietary sources of malvidin. Grapes (Vitis vinifera), particularly red varieties, are a primary source, with malvidin-3-O-glucoside being the most prevalent anthocyanin.[3][5] Blueberries (Vaccinium corymbosum) also contain significant amounts of malvidin glycosides.[6][7] Other notable fruit sources include saskatoon berries (Amelanchier alnifolia) and bilberries (Vaccinium myrtillus).[6][8] The presence of malvidin and its derivatives is a key contributor to the color and potential health benefits of red wine.[9][10]

Floral and Other Sources

Malvidin is responsible for the pigmentation of numerous flowers, contributing to their vibrant colors to attract pollinators. For instance, it is the pigment that imparts the blue color to the petals of Primula species (polyanthus group) and the blue pimpernel (Anagallis monelli).[6] Malvidin glycosides are also found in the flowers of other ornamental plants.[11]

Quantitative Data on Malvidin Content

The following tables summarize the quantitative data for malvidin and its glycosides found in various natural sources, as reported in the scientific literature. Concentrations are expressed in milligrams per 100 grams of fresh weight (FW) or dry weight (DW), or milligrams per liter (L) for liquids.

Table 1: Malvidin and its Glycosides Content in Grapes (Vitis vinifera)

Grape CultivarMalvidin DerivativeConcentrationReference
AglianicoTotal Anthocyanins (as malvidin-3-O-glucoside equivalents)521.6 ± 40.9 mg/kg of berries[12]
PrimitivoTotal Anthocyanins (as malvidin-3-O-glucoside equivalents)355.5 ± 20.9 mg/kg of berries[12]
SangioveseTotal Anthocyanins (as malvidin-3-O-glucoside equivalents)225.4 ± 8.1 mg/kg of berries[12]
NebbioloTotal Anthocyanins (as malvidin-3-O-glucoside equivalents)220.6 ± 6.0 mg/kg of berries[12]
NortonMalvidin 3,5-diglucoside327 ± 110 mg/100 g FW[13]
TintoreraMalvidin 3-O-hexoside5.66 mg/g DW[14]
Various Red Wine GrapesMalvidin-3-O-glucoside6.75 - 50.20% of total anthocyanins[15]

Table 2: Malvidin and its Glycosides Content in Blueberries (Vaccinium corymbosum)

Blueberry CultivarMalvidin DerivativeConcentration (mg/100g FW)Reference
RubelTotal Anthocyanins (as malvidin-3-glucoside equivalents)322.54 ± 13.71[16]
LegacyTotal Anthocyanins (as malvidin-3-glucoside equivalents)298.45 ± 15.23[16]
FriendshipTotal Anthocyanins (as malvidin-3-glucoside equivalents)289.12 ± 10.87[16]
CovilleTotal Anthocyanins (as malvidin-3-glucoside equivalents)287.65 ± 12.45[16]
Various CultivarsTotal Anthocyanins (as malvidin-3-glucoside equivalents)Ranged from 50.60 to 322.54[16]
Various CultivarsMalvidin-galactosideAverage of 48.95[15]

Biosynthesis of this compound

Malvidin is synthesized in plants via the phenylpropanoid pathway, a complex metabolic network that produces a wide array of secondary metabolites, including flavonoids.[17][18] The biosynthesis of anthocyanins, in general, is a well-characterized pathway involving a series of enzymatic reactions and is tightly regulated at the transcriptional level.[1][19]

The core pathway begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA.[20] This precursor then enters the flavonoid biosynthesis pathway, leading to the formation of dihydroflavonols. Specifically for malvidin, the pathway proceeds through the production of dihydromyricetin. A series of enzymatic steps, including reduction and oxidation, convert dihydromyricetin to the anthocyanidin delphinidin.[4]

The final steps in the formation of malvidin involve methylation of the delphinidin backbone. This reaction is catalyzed by O-methyltransferases (OMTs), which transfer methyl groups from S-adenosyl-L-methionine (SAM) to the 3' and 5' hydroxyl groups on the B-ring of delphinidin.[5][10] Subsequent glycosylation, the attachment of sugar moieties, is carried out by glycosyltransferases, leading to the various malvidin glycosides found in nature. The entire pathway is regulated by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families, which control the expression of the structural genes encoding the biosynthetic enzymes.[8][9]

Malvidin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA 4-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin Syringidin Syringidin (5'-O-methyl-delphinidin) Delphinidin->Syringidin Malvidin Malvidin (3',5'-di-O-methyl-delphinidin) Syringidin->Malvidin Malvidin_Glycosides Malvidin Glycosides Malvidin->Malvidin_Glycosides PAL PAL CHS CHS CHI CHI F3H F3H F3primeH F3primeH F3prime5primeH F3prime5primeH DFR DFR ANS ANS OMT1 OMT OMT2 OMT GT Glycosyltransferases

Biosynthetic pathway of Malvidin Glycosides.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from natural sources, as well as a general protocol for assaying the activity of O-methyltransferases involved in its biosynthesis.

Extraction and Purification of this compound from Grape Skins

This protocol describes a common method for the extraction and subsequent purification of anthocyanins, including malvidin glycosides, from grape skins using solid-phase extraction (SPE).

Materials and Reagents:

  • Fresh or frozen grape skins

  • Methanol (HPLC grade)

  • Ethanol (reagent grade)

  • Hydrochloric acid (HCl)

  • Formic acid (FA)

  • Deionized water

  • C18 SPE cartridges

  • Grinder or homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Freeze-dry fresh grape skins and grind them into a fine powder. For frozen skins, thaw at room temperature before grinding.[8]

  • Extraction:

    • Suspend the grape skin powder in an acidified methanol solution (e.g., methanol with 0.1% HCl or 1% FA) at a solid-to-liquid ratio of 1:10 (w/v).[8]

    • Homogenize or sonicate the mixture for 15-30 minutes.

    • Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet until the residue is colorless.[8]

    • Pool the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the methanol.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge by passing methanol followed by acidified water (e.g., water with 0.1% HCl).

    • Load the concentrated aqueous extract onto the conditioned SPE cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins from the cartridge using acidified methanol.

    • Evaporate the methanol from the eluate to obtain a purified anthocyanin extract rich in malvidin glycosides.

Experimental_Workflow Start Grape Skin Sample Grinding Grinding/Homogenization Start->Grinding Extraction Extraction with Acidified Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Pellet Residue Centrifugation->Pellet Concentration Concentration (Rotary Evaporator) Supernatant->Concentration Repeat_Extraction Repeat Extraction Pellet->Repeat_Extraction Repeat_Extraction->Extraction SPE_Loading Load Extract onto SPE Cartridge Concentration->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol, Acidified Water) SPE_Wash Wash with Acidified Water (Remove Sugars, etc.) SPE_Loading->SPE_Wash SPE_Elution Elute Anthocyanins (Acidified Methanol) SPE_Wash->SPE_Elution Final_Extract Purified Malvidin-rich Extract SPE_Elution->Final_Extract Analysis HPLC-DAD Analysis Final_Extract->Analysis

Workflow for this compound Extraction.
Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the separation and quantification of individual anthocyanins.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: 100% Methanol or Acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, gradually increasing to separate the anthocyanins. For example: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B. The flow rate is typically 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 520 nm for anthocyanins.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in acidified methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Dilute the purified anthocyanin extract (from section 3.1) with the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the malvidin glycoside peaks in the sample chromatogram by comparing their retention times and UV-Vis spectra with the standards. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation of the calibration curve to calculate the concentration of malvidin glycosides in the samples.

Enzyme Assay for Flavonoid O-Methyltransferase (OMT)

This general protocol can be adapted to assay the activity of OMTs involved in the methylation of delphinidin to produce malvidin.

Materials and Reagents:

  • Purified recombinant OMT enzyme.

  • Delphinidin chloride (substrate).

  • S-adenosyl-L-methionine (SAM) (methyl donor).

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5).

  • Methanol.

  • HPLC system for product analysis.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Tris-HCl buffer.

    • Delphinidin chloride (dissolved in a small amount of acidified methanol).

    • SAM.

    • Purified OMT enzyme.

    • Include a negative control reaction without the enzyme or without SAM.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.

  • Product Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC-DAD or LC-MS to separate and identify the methylated products (syringidin and malvidin).

    • Quantify the product formation by comparing the peak areas to a standard curve of authentic this compound.

    • Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme.

Conclusion

This compound and its glycosides are significant natural pigments with promising health-promoting activities. Understanding their distribution in nature and the intricacies of their biosynthetic pathway is crucial for their potential application in the pharmaceutical and nutraceutical industries. The experimental protocols detailed in this guide provide a foundation for researchers to extract, quantify, and study these valuable compounds from various plant sources. Further research into the regulation of malvidin biosynthesis and its bioavailability in humans will be essential to fully realize its therapeutic potential.

References

Malvidin Chloride physical and chemical properties.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Malvidin Chloride

Introduction

This compound is a prominent member of the anthocyanidin family of natural pigments, responsible for many of the red, purple, and blue hues observed in plants, including grapes, blueberries, and the flowers of Primula species. As the 3',5'-methoxy derivative of delphinidin, its structure as a flavylium salt contributes to its significant biological activities. This guide provides a detailed overview of the physical and chemical properties of this compound, its stability, and its role in key signaling pathways, tailored for researchers, scientists, and drug development professionals. Its potent antioxidant, anti-inflammatory, and potential therapeutic properties make it a subject of intense scientific interest.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in experimental settings.

PropertyValueSource(s)
IUPAC Name 2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol chloride
Synonyms Syringidin chloride, Oenidin chloride, Primulidin chloride, Malvinidol chloride
CAS Number 643-84-5
Molecular Formula C₁₇H₁₅ClO₇
Molecular Weight 366.75 g/mol
Appearance Crystalline solid; Very Dark Brown to Black or Green powder
Melting Point >300°C
UV-Vis λmax 275, 555 nm
Acidic pKa 5.99

Solubility Profile

This compound's solubility is a critical factor for its application in both in vitro and in vivo studies. As a chloride salt, its solubility is enhanced for research applications. It is highly soluble in water, a property that increases at lower pH due to protonation. The compound is also soluble in various organic solvents, which is essential for preparing stock solutions.

SolventSolubilitySource(s)
Dimethylformamide (DMF) ~25 mg/mL
Dimethyl sulfoxide (DMSO) ~16 mg/mL
Ethanol ~16 mg/mL
DMF:PBS (pH 7.2) (1:9) ~0.1 mg/mL

Note on Stability: this compound is hygroscopic and sensitive to heat, particularly at temperatures above 40°C, where it can undergo degradation. For long-term storage, it should be kept in darkness at low temperatures (e.g., -15°C or -20°C). Aqueous solutions are not recommended for storage for more than one day.

Spectroscopic and Chromatographic Data

Spectroscopic analysis is fundamental to the identification and quantification of this compound.

  • UV-Visible Spectroscopy: In acidic mobile phases (pH ≤ 3), Malvidin exhibits absorption maxima at approximately 274 nm and 538 nm. The peak in the visible region is responsible for its characteristic color.

  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a standard technique for its analysis. In positive ionization mode (LC-ESI-QTOF), the precursor ion (m/z) for the malvidin cation (C₁₇H₁₅O₇⁺) is observed at 331.0983.

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by HPLC with UV/Vis detection at 280 nm and 520 nm.

Experimental Protocols

Preparation of Stock Solutions

A standardized protocol for preparing stock solutions is crucial for experimental reproducibility.

G cluster_workflow Workflow: Stock Solution Preparation start Weigh this compound (Crystalline Solid) dissolve Dissolve in organic solvent (e.g., DMF or DMSO) to desired concentration start->dissolve 1 purge Purge with inert gas (e.g., Argon, Nitrogen) dissolve->purge 2 store Store at -20°C Protect from light purge->store 3 dilute For aqueous use, dilute stock into aqueous buffer (e.g., PBS) immediately before use store->dilute 4a (Aqueous Exp.) end Solution ready for experiment store->end 4b (Organic Exp.) dilute->end 5

Caption: A typical workflow for the preparation of this compound stock solutions.

Methodology:

  • This compound is supplied as a crystalline solid. Weigh the required amount in a suitable vial.

  • Add the solvent of choice, such as DMSO or DMF, to achieve the desired molarity. For example, to make a 10 mM stock solution from a 5 mg sample (MW: 366.75 g/mol ), dissolve it in 1.3631 mL of solvent.

  • Purge the stock solution with an inert gas to displace oxygen and minimize oxidative degradation.

  • For long-term storage, keep the solution at -20°C and protected from light. Stability is reported to be at least 4 years under these conditions.

  • For experiments requiring aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMF and then dilute it with the aqueous buffer (e.g., PBS) immediately before use.

Determination of Antioxidant Capacity (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method to quantify the antioxidant potential of compounds like this compound.

G cluster_workflow Workflow: ORAC Assay Protocol plate Pipette samples, controls (Trolox), and fluorescent probe (Fluorescein) into a 96-well plate incubate Incubate at 37°C plate->incubate add_aaph Add AAPH radical initiator to start the reaction incubate->add_aaph read Monitor fluorescence decay over time using a plate reader add_aaph->read calculate Calculate area under the curve (AUC) and compare to Trolox standard read->calculate result Express results as Trolox Equivalents (TE) calculate->result

Caption: A simplified experimental workflow for the ORAC antioxidant assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), a free radical initiator (AAPH), a standard antioxidant (Trolox), and the test compound (this compound).

  • Assay Procedure: In a 96-well microplate, add the fluorescein probe to wells containing either the sample, Trolox standards, or a blank.

  • Incubation: Incubate the plate at 37°C for a short period to allow for temperature equilibration.

  • Initiation: Add the AAPH solution to all wells to initiate the oxidative reaction. AAPH generates peroxyl radicals that quench the fluorescein signal.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the decay of fluorescence kinetically.

  • Data Analysis: Calculate the net area under the curve (AUC) from the fluorescence decay curve for each sample. The antioxidant capacity is determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed in Trolox Equivalents (TE). Studies have shown that the antioxidant activity of anthocyanidins is related to the number of hydroxyl groups on the B-ring, with Malvidin showing potent activity.

Biological Activity and Signaling Pathways

Malvidin and its glycosides are recognized for their significant antioxidant and anti-inflammatory effects, which are mediated through the modulation of critical cellular signaling pathways.

Inhibition of the NF-κB Pathway

A key mechanism for Malvidin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under inflammatory stimuli (e.g., LPS, TNF-α), the IKK complex is activated, leading to the degradation of the IκBα inhibitor. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Malvidin has been shown to suppress this pathway, in some cases by inhibiting the nuclear transport of the p65 subunit.

G cluster_pathway Malvidin's Inhibition of the NF-κB Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Complex stimuli->ikk ikb IκBα ikk->ikb Phosphorylates & Promotes Degradation nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates transcription Transcription of Pro-inflammatory Genes (IL-6, TNF-α, etc.) nucleus->transcription Activates inflammation Inflammation transcription->inflammation malvidin This compound malvidin->nucleus Inhibits p65 Nuclear Transport

Caption: this compound inhibits inflammation by blocking NF-κB nuclear translocation.

Modulation of MAPK and Other Pathways

Malvidin also exerts its effects by modulating other key pathways:

  • MAPK Pathway: It can inhibit Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including JNK, p38, and ERK), which are involved in apoptosis, oxidative stress, and inflammation.

  • PI3K/AKT Pathway: In some cancer cell models, Malvidin glycosides have been shown to inhibit the PI3K/AKT pathway, which is crucial for cell proliferation and survival.

  • PGC-1α/Nrf2 Pathway: Recent studies show Malvidin can promote the PGC-1α/Nrf2 signaling pathway, which enhances mitochondrial biogenesis and antioxidant responses, offering protection in conditions like septic acute kidney injury.

The Biological Activity of Malvidin Chloride in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin chloride, a prominent member of the anthocyanin class of flavonoids, is a water-soluble pigment responsible for many of the red, purple, and blue hues observed in plant tissues, including flowers, fruits, and leaves.[1][2] Beyond its role as a pigment, malvidin, like other anthocyanins, is a potent antioxidant and plays a significant role in how plants respond to a variety of environmental challenges.[3][4] While extensive research has delved into the health benefits of malvidin in human and animal models, its specific biological activities within plant physiology are an area of growing interest. This technical guide provides a comprehensive overview of the known and inferred roles of this compound in plants, focusing on its antioxidant properties, its involvement in stress responses, and its potential interactions with key physiological pathways.

Core Biological Activities of Malvidin in Plants

The primary functions of malvidin and other anthocyanins in plant physiology are centered around their protective capabilities, particularly against oxidative stress induced by various environmental factors.

Antioxidant Properties and ROS Scavenging

Plants under abiotic and biotic stress conditions experience an increase in the production of reactive oxygen species (ROS), which can cause significant damage to cellular components.[3][5] Anthocyanins, including malvidin, are highly effective antioxidants capable of scavenging these harmful ROS.[4] The antioxidant capacity of malvidin has been demonstrated in various in vitro studies, highlighting its potential to mitigate oxidative stress within plant cells.[6]

Table 1: In Vitro Antioxidant Activities of Malvidin and its Glycosides

CompoundAssayResultsReference
MalvidinSuperoxide Radical ScavengingHigher scavenging ability than cyanidin, peonidin, and pelargonidin at 1 µM.[4]
MalvidinPeroxynitrite Radical ScavengingHigher scavenging ability than cyanidin, peonidin, and pelargonidin at 1 µM.[4]
MalvidinInhibition of AcetylcholinesterasePossesses antioxidant activity through enzyme inhibition.[7]
Malvidin-3-glucosideAnti-inflammatoryReduces pro-inflammatory molecules in endothelial cells.[8]
Role in Abiotic and Biotic Stress Tolerance

The accumulation of anthocyanins, including malvidin, is a well-documented response to a variety of environmental stressors.[3] These pigments are thought to enhance plant resilience through several mechanisms:

  • Photoprotection: By absorbing excess visible and UV radiation, anthocyanins can shield the photosynthetic machinery from photoinhibition and photodamage.[1]

  • Drought and Salinity Stress: Anthocyanin accumulation is associated with improved tolerance to drought and salt stress, likely through osmotic adjustment and ROS scavenging.[9]

  • Biotic Stress: The presence of the chloride ion has been shown to enhance plant resistance to certain bacterial and fungal pathogens.[10][11] While direct studies on this compound are lacking, this suggests a potential role for the compound in plant defense.

Signaling Pathways Involving Malvidin and Other Flavonoids

While specific signaling pathways directly triggered by the exogenous application of this compound in plants are not yet well-elucidated, we can infer its involvement based on our understanding of anthocyanin biosynthesis and the known interactions of flavonoids with phytohormone signaling.

Anthocyanin Biosynthesis Pathway

Malvidin is synthesized via the flavonoid branch of the phenylpropanoid pathway. The expression of genes in this pathway is tightly regulated by a complex of transcription factors, primarily of the MYB, bHLH, and WD40 protein families.[12] Environmental stresses can induce the expression of these regulatory genes, leading to the accumulation of anthocyanins.[6]

Anthocyanin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Malvidin Malvidin Delphinidin->Malvidin OMT Flavonoid_Phytohormone_Interaction cluster_stress Environmental Stress cluster_plant_response Plant Response Stress Stress ROS_Production ROS_Production Stress->ROS_Production Flavonoid_Biosynthesis Flavonoid_Biosynthesis ROS_Production->Flavonoid_Biosynthesis Auxin_Transport Auxin_Transport ROS_Production->Auxin_Transport Inhibits Malvidin_Chloride Malvidin_Chloride Flavonoid_Biosynthesis->Malvidin_Chloride Malvidin_Chloride->Auxin_Transport Modulates Growth_Regulation Growth_Regulation Auxin_Transport->Growth_Regulation Experimental_Workflow Plant_Growth Plant Growth (e.g., Arabidopsis) Malvidin_Application Foliar Application of This compound Plant_Growth->Malvidin_Application Control_Treatment Control Treatment (Vehicle) Plant_Growth->Control_Treatment Tissue_Harvesting Tissue Harvesting (e.g., leaves, roots) Malvidin_Application->Tissue_Harvesting Control_Treatment->Tissue_Harvesting Physiological_Analysis Physiological Analysis (e.g., growth, biomass) Tissue_Harvesting->Physiological_Analysis Biochemical_Analysis Biochemical Analysis (e.g., antioxidant capacity, ROS levels) Tissue_Harvesting->Biochemical_Analysis Gene_Expression_Analysis Gene Expression Analysis (e.g., qPCR of stress-responsive genes) Tissue_Harvesting->Gene_Expression_Analysis Data_Analysis Data Analysis and Interpretation Physiological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis Gene_Expression_Analysis->Data_Analysis

References

Malvidin Chloride: A Technical Guide to its Antioxidant and Free Radical Scavenging Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin chloride, a prominent O-methylated anthocyanidin, is a natural pigment responsible for the deep red and blue hues in many fruits, notably grapes and blueberries.[1] Beyond its role as a colorant, this compound exhibits potent antioxidant and free radical scavenging properties, positioning it as a compound of significant interest for therapeutic applications. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antioxidant activity, detailed experimental protocols for its evaluation, and a summary of available quantitative data.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-faceted approach, involving both direct neutralization of reactive species and modulation of endogenous cellular defense systems.

Direct Free Radical Scavenging

The fundamental antioxidant property of malvidin lies in its chemical structure. As a flavonoid, it possesses hydroxyl groups on its phenolic rings that can donate a hydrogen atom to unstable free radicals, thereby neutralizing them and terminating the oxidative chain reaction. This direct scavenging activity is effective against a range of reactive oxygen species (ROS).[2]

Upregulation of Endogenous Antioxidant Enzymes

Malvidin has been shown to enhance the body's innate antioxidant defenses by increasing the activity and expression of crucial antioxidant enzymes. In various studies, treatment with malvidin has led to restored or increased levels of:

  • Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[3]

  • Catalase (CAT): An enzyme responsible for the decomposition of hydrogen peroxide into water and oxygen.[3]

  • Glutathione Peroxidase (GPx) and Glutathione (GSH): These components of the glutathione system are vital for reducing hydrogen peroxide and lipid hydroperoxides.[3][4]

Modulation of Cellular Signaling Pathways

This compound's influence extends to the regulation of key signaling pathways that govern the cellular response to oxidative stress and inflammation.

  • NF-κB Pathway: Malvidin has demonstrated the ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a primary regulator of inflammation, and its inhibition by malvidin leads to a downstream reduction in the expression of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α.[3][4]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cellular stress responses. Malvidin and its derivatives have been found to regulate MAPK signaling pathways, which helps to reduce endoplasmic reticulum stress associated with oxidative conditions.[3]

  • Nrf2 Pathway: Research indicates that malvidin and its glycosides can activate the nuclear factor erythroid 2-related factor (Nrf2) pathway.[2] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, enhancing the cell's ability to combat oxidative stress.[2]

  • AMPK/SIRT1 Pathway: Studies have shown that malvidin can activate the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) signaling pathway. This activation leads to increased SOD activity and protects cells from oxidative damage.

ROS Reactive Oxygen Species (ROS) Inflammation Inflammation & Cell Damage ROS->Inflammation causes Malvidin Malvidin Chloride Malvidin->ROS Directly Scavenges Nrf2 Nrf2 Pathway Malvidin->Nrf2 Activates NFkB NF-κB Pathway Malvidin->NFkB Inhibits MAPK MAPK Pathway Malvidin->MAPK Modulates CellProtection Cellular Protection & Homeostasis Malvidin->CellProtection AntioxidantEnzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPx) AntioxidantEnzymes->ROS Neutralizes AntioxidantEnzymes->CellProtection Nrf2->AntioxidantEnzymes Upregulates NFkB->Inflammation Promotes MAPK->Inflammation Contributes to prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample and DPPH Solution (1:1) prep_dpph->mix prep_sample Prepare Malvidin Dilutions prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Malvidin Malvidin Chloride Nrf2 Nrf2 Malvidin->Nrf2 Activates IKK IKK Malvidin->IKK Inhibits JNK JNK Malvidin->JNK Modulates ARE Antioxidant Response Element Nrf2->ARE Binds to AntioxidantEnzymes ↑ SOD, CAT, GPx ARE->AntioxidantEnzymes p65 p65-NF-κB IKK->p65 Phosphorylates InflammatoryCytokines ↓ IL-6, TNF-α p65->InflammatoryCytokines ER_Stress ↓ ER Stress JNK->ER_Stress p38 p38 p38->ER_Stress

References

In Vitro Neuroprotective Mechanisms of Malvidin Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin chloride, a prominent anthocyanin found in pigmented fruits and vegetables, is emerging as a significant candidate in the field of neuroprotective research. Preclinical evidence strongly suggests its potential to counteract neuronal damage, a hallmark of various neurodegenerative diseases. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the neuroprotective effects of this compound, with a focus on its anti-inflammatory, antioxidant, and anti-apoptotic properties. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, supported by detailed experimental protocols and quantitative data.

Neuroprotective Effects of this compound: Data Summary

The neuroprotective properties of this compound have been investigated across different in vitro models, primarily focusing on neuroinflammation in microglial cells and direct neuroprotection in neuronal cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: Anti-inflammatory Effects of Malvidin in BV-2 Microglial Cells
ParameterToxin/StimulusMalvidin ConcentrationObserved EffectReference
Cell ViabilityLipopolysaccharide (LPS)10, 50, 100, 200, 500 µMNo significant cytotoxicity observed at tested concentrations.[1]
Pro-inflammatory Cytokine Secretion (IL-6, TNF-α, IL-1β)LPS5, 10, 20 mg/kg (in vivo study with relevance to in vitro)Dose-dependent reduction in cytokine levels.[1]
Lactate Dehydrogenase (LDH) ReleaseLPS5, 10, 20 mg/kg (in vivo study with relevance to in vitro)Dose-dependent decrease in LDH release, indicating reduced cytotoxicity.[1]
UCP2 Protein ExpressionLPS10, 50, 200 µMDose-dependent increase in UCP2 protein expression.[1]
NLRP3 Inflammasome Activation (NLRP3, ASC, Caspase-1)LPS5, 10, 20 mg/kg (in vivo study with relevance to in vitro)Reduction in the expression of NLRP3, ASC, and Caspase-1.[1]
Table 2: Antioxidant and Anti-apoptotic Effects of Malvidin
ParameterCell Line/ModelToxin/StimulusMalvidin ConcentrationObserved EffectReference
Reactive Oxygen Species (ROS)BV-2 cellsLPSNot specifiedAlleviation of ROS accumulation.[1]
Mitochondrial Membrane Potential (JC-1 aggregates)BV-2 cellsLPSNot specifiedEnhanced JC-1 aggregates, indicating restored mitochondrial membrane potential.[1]
ATP LevelsBV-2 cellsLPSNot specifiedReversal of LPS-induced ATP reduction.[1]
Apoptosis (Bax, Cytochrome C, Caspase-3)BV-2 cellsLPSNot specifiedDecreased expression of Bax, Cytochrome C, and Caspase-3.[1]
Anti-apoptotic Protein (Bcl-2)BV-2 cellsLPSNot specifiedIncreased expression of Bcl-2.[1]

Key Signaling Pathways in Neuroprotection

In vitro studies have identified the AMPK-α/UCP2 signaling axis as a critical pathway through which malvidin exerts its neuroprotective effects, particularly in the context of neuroinflammation.

AMPK-α/UCP2 Signaling Pathway

AMPK_UCP2_Pathway cluster_outcomes Cellular Outcomes Malvidin This compound AMPK AMPKα (Phosphorylation) Malvidin->AMPK Activates UCP2 UCP2 (Upregulation) AMPK->UCP2 Upregulates Mito_Dysfunction Mitochondrial Dysfunction UCP2->Mito_Dysfunction Inhibits ROS ROS Accumulation UCP2->ROS Inhibits Neuroprotection Neuroprotection Mito_Dysfunction->Neuroprotection Contributes to Cell Damage (Inhibited by Pathway) NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Activates Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Induces NLRP3->Neuroprotection Contributes to Neuroinflammation (Inhibited by Pathway) Apoptosis->Neuroprotection Contributes to Cell Death (Inhibited by Pathway)

This compound has been shown to activate the phosphorylation of AMP-activated protein kinase α (AMPKα). This activation, in turn, upregulates the expression of Uncoupling Protein 2 (UCP2).[1] Elevated UCP2 levels are crucial for restoring mitochondrial function and mitigating the accumulation of reactive oxygen species (ROS).[1] By controlling ROS levels, this pathway subsequently inhibits the activation of the ROS-dependent NLRP3 inflammasome and the mitochondrial apoptosis cascade, ultimately leading to a neuroprotective outcome.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments that have been used to assess the neuroprotective effects of this compound.

Cell Culture and Treatment (BV-2 Microglial Cells)
  • Cell Line: Murine BV-2 microglial cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Neuroinflammation: Neuroinflammation is induced by treating the cells with lipopolysaccharide (LPS). A typical concentration used is 500 ng/mL.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 10, 50, 200 µM) for a specified pre-treatment time (e.g., 1 hour) before the addition of LPS.

Cell Viability Assay (CCK-8)
  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.

  • Protocol:

    • Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Add LPS (500 ng/mL) to the wells and incubate for 24 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing with antibodies specific to the target protein.

  • Protocol:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., UCP2, NLRP3, Caspase-1, Bax, Bcl-2, p-AMPKα, AMPKα, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Measurement of Reactive Oxygen Species (ROS)
  • Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Culture BV-2 cells in a suitable format (e.g., 96-well plate or on coverslips).

    • Following treatment with this compound and LPS, wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm) or visualize under a fluorescence microscope.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Harvest the treated cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound in vitro.

Experimental_Workflow A Cell Culture (e.g., BV-2, SH-SY5Y) C Treatment with This compound A->C B Induce Neurotoxicity/Inflammation (e.g., LPS, H2O2, MPP+) D Cell Viability Assays (e.g., MTT, CCK-8, LDH) B->D E Oxidative Stress Assays (e.g., ROS, MDA, SOD) B->E F Apoptosis Assays (e.g., Annexin V/PI, Caspase activity, Bcl-2/Bax ratio) B->F G Protein Expression Analysis (Western Blot) B->G C->B H Data Analysis and Interpretation D->H E->H F->H G->H

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound. Its ability to mitigate neuroinflammation, reduce oxidative stress, and inhibit apoptosis through well-defined signaling pathways, such as the AMPK-α/UCP2 axis, makes it a compelling molecule for further investigation in the context of neurodegenerative diseases. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic promise of this compound. Future research should focus on validating these findings in various neuronal cell models and exploring its efficacy in more complex in vitro systems, such as co-cultures and organoids, to better mimic the intricate environment of the central nervous system.

References

Malvidin Chloride CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Malvidin Chloride, a naturally occurring anthocyanidin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, biological activities, and relevant experimental protocols.

Core Compound Information

PropertyValueSource
CAS Number 643-84-5Multiple Sources
Molecular Formula C₁₇H₁₅ClO₇Multiple Sources
Molecular Weight 366.75 g/mol Multiple Sources
Synonyms Malvinidol chloride, Syringidin chloride, OenidinMultiple Sources
Appearance Dark red/purple powderINDOFINE Chemical Company, Inc.
Purity ≥95.0% to ≥98% (by HPLC)Multiple Sources

Physicochemical Properties

This compound is a water-soluble pigment belonging to the flavonoid family. It is known for its potent antioxidant properties, which are attributed to its ability to scavenge free radicals. For experimental purposes, it is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. It is recommended to store this compound at temperatures below -15°C and protected from light to ensure its stability.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. A key mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer to translocate to the nucleus, where it induces the transcription of genes encoding inflammatory mediators. Malvidin has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and suppressing the expression of inflammatory genes.[1]

NF_kB_Inhibition_by_Malvidin_Chloride cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Degradation of IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Malvidin This compound Malvidin->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Inflammation Inflammatory Gene Transcription (e.g., ICAM-1, VCAM-1, MCP-1) DNA->Inflammation Promotes

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is used to determine the purity of this compound.

  • Column: Atlantis dC18® (4.6 x 150 mm), 3 µm particle size.[2]

  • Mobile Phase: [2]

    • A: Water + 10% Formic Acid

    • B: Methanol

  • Gradient: [2]

    • 0-20 min: Linear gradient from 5% to 60% B

    • 20-25 min: Linear gradient from 60% to 100% B

    • 25-30 min: Isocratic at 100% B

  • Flow Rate: 1 mL/min.[2]

  • Detection: UV-Vis at 540 nm.[2]

  • Sample Solvent: Methanol + 0.1% HCl.[2]

In Vivo Neuroprotection Study in Rats

This protocol describes an experimental workflow to evaluate the neuroprotective effects of this compound against aluminum chloride (AlCl₃)-induced neurotoxicity in rats.[3][4]

Neuroprotection_Study_Workflow acclimatization Acclimatization (7 days) grouping Grouping of Rats (n=6 per group) - Group I: Normal Control (Saline) - Group II: Disease Control (AlCl₃) - Group III: AlCl₃ + Malvidin (100 mg/kg) - Group IV: AlCl₃ + Malvidin (200 mg/kg) acclimatization->grouping treatment Daily Treatment for 60 Days - AlCl₃ (50 mg/kg, i.p.) - Malvidin (p.o.) 1h prior to AlCl₃ grouping->treatment behavioral Behavioral Tests (e.g., Morris Water Maze) treatment->behavioral euthanasia Euthanasia and Brain Tissue Collection (on day 61) behavioral->euthanasia biochemical Biochemical Analysis - Antioxidant enzyme levels (SOD, CAT) - Oxidative stress markers (MDA) - Inflammatory cytokines (TNF-α, IL-6) euthanasia->biochemical

Experimental workflow for in vivo neuroprotection study.

Methodology:

  • Animals: Adult male Wistar rats are acclimatized for one week before the experiment.[4]

  • Grouping and Treatment: The rats are divided into four groups. Group I serves as the normal control and receives saline. Group II is the disease control and receives aluminum chloride (50 mg/kg, intraperitoneally) daily for 60 days to induce neurotoxicity. Groups III and IV receive AlCl₃ and are co-treated with this compound at doses of 100 and 200 mg/kg (orally), respectively, one hour before the AlCl₃ administration.[3][4]

  • Behavioral Analysis: During the treatment period, behavioral tests such as the Morris water maze can be performed to assess learning and memory.[5]

  • Biochemical Analysis: On day 61, the animals are euthanized, and brain tissues are collected for biochemical analysis. This includes measuring the levels of antioxidant enzymes (e.g., superoxide dismutase, catalase), markers of oxidative stress (e.g., malondialdehyde), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[3][5]

Quantitative Data Summary

The following table summarizes some of the quantitative data reported for this compound in various experimental settings.

ParameterValueModel SystemSource
IC₅₀ (Cytotoxicity) 40 µg/mLU937 cells[6]
Effective Dose (Gastroprotection) 5 mg/kgEthanol-induced gastric ulcer in mice[7]
Treatment Dose (Neuroprotection) 100 and 200 mg/kgAlCl₃-induced neurotoxicity in rats[3][4]
Antioxidant Activity (DPPH Assay) Higher than Vitisin AIn vitro chemical assay[8]
Antioxidant Activity (FRAP Assay) Higher than Vitisin AIn vitro chemical assay[8]

This guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and data can serve as a starting point for further investigation into the therapeutic potential of this compound.

References

Understanding the stability of Malvidin Chloride in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the factors influencing the stability of Malvidin Chloride in various solvent systems, providing researchers, scientists, and drug development professionals with a comprehensive understanding for its effective application.

This compound, a prominent anthocyanidin, is a natural colorant with significant antioxidant properties, making it a molecule of interest for applications in the pharmaceutical, nutraceutical, and food industries. However, its inherent instability presents a considerable challenge for formulation and product development. This technical guide provides a detailed overview of the stability of this compound in different solvents and conditions, summarizing key quantitative data, outlining experimental protocols for stability assessment, and visualizing its degradation pathways.

Core Stability Considerations

The stability of this compound is primarily influenced by a trifecta of factors: pH, temperature, and light . The solvent system plays a crucial role in modulating the effects of these factors. In aqueous solutions, this compound undergoes complex structural transformations, existing in various forms with distinct colors and stability profiles.

The Influence of pH

The pH of the solvent is arguably the most critical factor governing the stability and color of this compound. In highly acidic conditions (pH < 2), it predominantly exists as the stable, intensely colored red flavylium cation. As the pH increases, it undergoes reversible hydration and proton transfer reactions, leading to the formation of colorless (carbinol or hemiketal) and blue/violet (quinonoidal base) forms. These forms are generally less stable and prone to irreversible degradation.

Thermal Degradation

Elevated temperatures accelerate the degradation of this compound. Thermal degradation typically follows first-order kinetics. The rate of degradation is also dependent on the pH of the medium. For instance, the thermal stability of anthocyanins is generally higher in acidic conditions compared to neutral or alkaline environments.

Photostability

Exposure to light, particularly UV and visible light, can lead to the degradation of this compound. Light exposure can excite the molecule, leading to photo-oxidation and cleavage of the chromophore, resulting in a loss of color and antioxidant activity. The presence of oxygen can further exacerbate photodegradation.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of Malvidin and its glycosides from various studies. It is important to note that the stability can be influenced by the specific experimental conditions, including the presence of other compounds.

Table 1: Thermal Degradation Kinetics of Malvidin-3-O-glucoside (Mv3glc) at pH 2.2

Temperature (°C)Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
50-> 5
60--
70--
80--
90-~1.5

Data adapted from a study on the thermal stability of various anthocyanin derivatives. The degradation of Mv3glc was significant at 90°C, with a retention rate of only 29.52% after 5 hours of heating. At lower temperatures, the stability was much higher.[1]

Table 2: Effect of Ethanol Concentration on the Degradation of Malvidin-3-glucoside

Ethanol Concentration (%)Degradation Rate
0Baseline
10Increased
30Further Increased
50Significantly Increased

A study on the degradation kinetics of anthocyanins in ethanolic solutions found that the disappearance of malvidin-3-glucoside accelerates with an increase in ethanol concentration. This is attributed to a decreased extent of self-association in the solution, which in aqueous solutions protects the molecule from degradation.

Experimental Protocols for Stability Assessment

Accurate assessment of this compound stability is crucial for its application. The following are detailed methodologies for key experiments.

Protocol 1: UV-Vis Spectrophotometric Analysis using the pH-Differential Method

This method is widely used for the quantification of total monomeric anthocyanins and to assess their stability.

1. Materials:

  • This compound solution

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate buffer (0.4 M, pH 4.5)

  • UV-Vis Spectrophotometer

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., acidified methanol).
  • Prepare two dilutions of the stock solution: one with the pH 1.0 buffer and another with the pH 4.5 buffer. The dilution factor should be the same for both.
  • Allow the solutions to equilibrate for at least 15 minutes.
  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λvis-max, typically around 520 nm for malvidin) and at 700 nm (to correct for haze).
  • The absorbance (A) of the sample is calculated as: A = (Aλvis-max – A₇₀₀)pH 1.0 – (Aλvis-max – A₇₀₀)pH 4.5.
  • The concentration of monomeric anthocyanin can be calculated using the molar extinction coefficient of malvidin-3-glucoside (ε = 28,000 L·mol⁻¹·cm⁻¹).
  • To assess stability, this procedure is repeated at different time points under specific storage conditions (e.g., varying temperature or light exposure). The percentage of anthocyanin degradation is then calculated.[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

HPLC is a powerful technique to separate and quantify this compound and its degradation products, providing a more detailed stability profile.

1. Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • This compound standard.

  • Mobile Phase A: e.g., Water/Formic Acid/Acetic Acid (1000:8:9, v/v/v), pH 2.[3]

  • Mobile Phase B: e.g., Acetonitrile.[3]

  • Sample vials.

2. Chromatographic Conditions (Example):

  • Flow rate: 1.5 mL/min[3]

  • Injection volume: 20 µL[3]

  • Column temperature: 28°C[3]

  • Detection wavelength: 520 nm

  • Gradient elution: A common gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds. For example, a linear gradient from 10-45% B over 10 minutes.[3]

3. Procedure:

  • Prepare a standard solution of this compound of known concentration.
  • Prepare sample solutions of this compound that have been subjected to different stability testing conditions (e.g., stored in various solvents at different temperatures for specific durations).
  • Filter all solutions through a 0.45 µm syringe filter before injection.
  • Inject the standard and sample solutions into the HPLC system.
  • Identify the this compound peak based on its retention time compared to the standard.
  • Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.
  • Degradation products can be identified if standards are available or tentatively identified using a mass spectrometer (LC-MS).

Degradation Pathways of this compound

The degradation of this compound is a complex process involving several chemical transformations. The initial and most significant pathway at neutral to slightly acidic pH involves the hydration of the flavylium cation to form a colorless carbinol base, which is in equilibrium with the chalcone pseudobase. Further degradation can lead to the cleavage of the C-ring, resulting in the formation of smaller phenolic compounds.

Below are diagrams illustrating the key degradation pathways and a typical experimental workflow for stability testing.

G Malvidin Malvidin (Flavylium Cation, Red) Carbinol Carbinol (Colorless) Malvidin->Carbinol + H2O - H+ Degradation Degradation Products (e.g., Syringic Acid, 2,4,6-Trihydroxybenzaldehyde) Malvidin->Degradation Direct Oxidation Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Ring Opening Chalcone->Degradation Irreversible Cleavage

Caption: Primary degradation pathway of this compound in aqueous solution.

Caption: General experimental workflow for assessing this compound stability.

Conclusion

The stability of this compound is a multifaceted issue that requires careful consideration of pH, temperature, light, and the solvent system. By understanding these factors and employing robust analytical methods, researchers and drug development professionals can optimize formulations to enhance the stability of this promising natural compound, thereby harnessing its full potential in various applications. This guide provides a foundational understanding and practical methodologies to aid in these endeavors. Further research into microencapsulation, co-pigmentation, and other stabilization technologies will continue to expand the utility of this compound.

References

The Multifaceted Health Benefits of Malvidin Chloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin chloride, a prominent anthocyanidin found in pigmented fruits and vegetables, has garnered significant scientific interest due to its broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the health benefits associated with this compound consumption, focusing on its antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects. Detailed experimental protocols for key assays and curated quantitative data are presented to facilitate further research and drug development. Furthermore, key signaling pathways modulated by this compound are visualized to elucidate its mechanisms of action at the molecular level.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors of many plants. Malvidin, and its glycoside forms, is one of the most abundant anthocyanidins in nature, particularly in grapes and red wine.[1] Emerging evidence strongly suggests that this compound possesses potent bioactive properties with therapeutic potential for a range of chronic and degenerative diseases.[2] This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the current state of knowledge on the health benefits of this compound and providing the necessary technical details to advance its study.

Antioxidant Properties

This compound exhibits robust antioxidant activity through multiple mechanisms. It can directly scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress.[1] Additionally, it can chelate metal ions involved in the generation of free radicals and upregulate the expression and activity of endogenous antioxidant enzymes.

Quantitative Data on Antioxidant Enzyme Modulation

This compound has been shown to enhance the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). The following table summarizes the observed effects in various experimental models.

Experimental ModelTreatmentSOD ActivityCAT ActivityGPx ActivityReference
Aluminum-exposed rats100 mg/kg MalvidinSignificant increaseSignificant increase-[3]
Aluminum-exposed rats200 mg/kg MalvidinSignificant increaseSignificant increase-[3]
Isoproterenol-induced myocardial infarction in ratsMalvidin (dose not specified)RestoredRestoredRestored[4]
LPS-induced THP-1 cells100 & 200 µM MalvidinIncreased-Increased[1]

Anti-inflammatory Effects

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound demonstrates significant anti-inflammatory properties primarily through the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.

Modulation of Pro-inflammatory Cytokines

This compound effectively reduces the production and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Cell Line/ModelInducerThis compound ConcentrationEffect on TNF-αEffect on IL-6Effect on IL-1βReference
LPS-induced THP-1 cellsLPS100 & 200 µMSignificant inhibitionSignificant inhibitionSignificant inhibition[1]
Aluminum-exposed ratsAlCl₃100 mg/kgSignificant reductionSignificant reductionSignificant reduction[5]
Aluminum-exposed ratsAlCl₃200 mg/kgSignificant reductionSignificant reductionSignificant reduction[5]
Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit.[6]

NF_kB_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 p50 p50 NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Malvidin This compound Malvidin->IKK Inhibits

NF-κB Signaling Pathway Inhibition by this compound.
Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and JNK, is also implicated in inflammatory responses. This compound can attenuate the phosphorylation and activation of these kinases.[7]

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKK36 MKK3/6 TAK1->MKK36 MKK47 MKK4/7 TAK1->MKK47 p38 p38 MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Malvidin This compound Malvidin->TAK1 Inhibits

References

Methodological & Application

HPLC method for quantification of Malvidin Chloride in grape extracts.

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of Malvidin Chloride in Grape Extracts

This document provides a detailed methodology for the quantification of this compound in grape extracts using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. This method is intended for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development who are interested in the analysis of anthocyanins.

Introduction

Malvidin and its glycosides are major anthocyanins found in red grapes, contributing significantly to the color of red wines and grape-based products.[1][2] Anthocyanins are water-soluble plant pigments with recognized antioxidant properties, making their quantification a key aspect of quality control and phytochemical research.[3][4][5] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of anthocyanins in various matrices.[2][6][7] This application note describes a robust HPLC method for the determination of this compound in grape extracts, utilizing a reversed-phase C18 column and a gradient elution program. The method is validated for its linearity, precision, and accuracy.

Experimental Protocol

  • This compound reference standard (≥95% purity, HPLC grade)

  • Methanol (HPLC grade)[8]

  • Acetonitrile (HPLC grade)[9]

  • Formic acid (HPLC grade)[8][9]

  • Hydrochloric acid (HCl)[6]

  • Water (deionized or HPLC grade)

  • Grape sample (fresh, frozen, or freeze-dried)

  • Syringe filters (0.2 µm or 0.45 µm)[6]

  • Manually separate the skins from the grape berries.

  • Dry the grape skins in an oven at 50°C until a constant weight is achieved or use freeze-dried skins.[1][8]

  • Grind the dried skins into a fine powder.[8]

  • Weigh approximately 1.0 g of the powdered grape skin into a vial.[6]

  • Add 10 mL of acidified methanol (methanol containing 2% HCl) to the vial.[6]

  • Vortex the mixture for 5 minutes to ensure thorough extraction.[6]

  • Place the vial in the dark for 10 minutes to prevent degradation of the light-sensitive anthocyanins.[6]

  • Centrifuge the extract to pellet the solid material.

  • Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial.[6]

  • The sample is now ready for HPLC analysis.

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.[1][8]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][5]

  • Mobile Phase A: Water with 10% formic acid.[10]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient Elution: A linear gradient can be optimized for the separation of anthocyanins. A typical gradient is as follows:

    • 0-10 min: 10-45% B[9]

    • 10-15 min: 45-70% B[10]

    • 15-25 min: 70-90% B[10]

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Return to initial conditions (10% B) and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL[9]

  • Column Temperature: 28°C[9]

  • Detection Wavelength: 520 nm[1][8][10]

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acidified methanol.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.5 to 10 mg/L.[9]

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. The linearity of the calibration curve should be evaluated by the coefficient of determination (r²), which should be ≥ 0.99.[6][11]

Data Presentation

The quantitative data for the HPLC method for this compound is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical ValueReference
Retention Time Varies with exact conditions[12]
Wavelength (λmax) 520 nm[1][8][10]
Linearity Range 0.5 - 10 mg/L[9]
Coefficient of Determination (r²) ≥ 0.99[6][11]
Limit of Detection (LOD) 0.06 - 0.12 mg/kg[2]
Limit of Quantification (LOQ) 0.20 - 0.60 mg/kg[2]
Accuracy (Recovery) 89.9 - 123%[2]
Precision (RSD%) < 8.5%[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis grape_sample Grape Sample skin_separation Skin Separation grape_sample->skin_separation drying Drying skin_separation->drying grinding Grinding drying->grinding extraction Extraction with Acidified Methanol grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial injection Injection into HPLC hplc_vial->injection separation C18 Column Separation injection->separation detection UV-Vis Detection (520 nm) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification of This compound peak_integration->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound in grape extracts.

hplc_system_logic mobile_phase Mobile Phase A: Acidified Water B: Acetonitrile pump HPLC Pump mobile_phase->pump injector Autosampler/ Injector pump->injector column C18 Column Temperature Controlled injector->column detector UV-Vis Detector (520 nm) column->detector data_system Data Acquisition System detector->data_system

Caption: Logical flow diagram of the HPLC system for this compound analysis.

References

Application Note: High-Purity Malvidin Chloride Extraction from Berry Skins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Malvidin and its glycosides are significant anthocyanins, a class of flavonoids responsible for the deep red and blue pigmentation in many fruits, particularly berry skins.[1] As potent antioxidants, they are of considerable interest in pharmaceutical and nutraceutical research for their potential cardioprotective, anti-inflammatory, and chemopreventive properties.[1] Malvidin is typically extracted as a chloride salt to enhance its stability and solubility for research applications.[1] This document provides a detailed protocol for the efficient extraction and subsequent purification of malvidin chloride from berry skins, tailored for a laboratory setting. The procedure emphasizes the use of acidified solvents to stabilize the anthocyanin structure and solid-phase extraction for purification.

Overview of Extraction and Purification Principles

The extraction of malvidin from berry skins is based on its solubility in polar solvents. The process involves several key stages:

  • Sample Preparation: Fresh or frozen berry skins are physically disrupted, typically by grinding at low temperatures, to increase the surface area for efficient solvent penetration.

  • Solid-Liquid Extraction: An acidified polar solvent, most commonly an ethanol or methanol solution, is used to solubilize the anthocyanins. The acidic conditions are crucial as they maintain the flavylium cation form of the anthocyanin, which is both colored and more stable.[2][3]

  • Purification: The crude extract contains sugars, organic acids, and other phenolic compounds. Solid-phase extraction (SPE) with a macroporous resin is a highly effective method to separate the anthocyanins from these impurities.

  • Analysis and Quantification: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for identifying and quantifying specific malvidin glycosides in the purified fractions.[4][5][6]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction (UAE) of Malvidin from Berry Skins

This protocol describes a common and efficient method using acidified ethanol, enhanced by ultrasonication to improve extraction yield and reduce processing time.[6][7][8]

Materials & Reagents:

  • Fresh or frozen berry skins (e.g., blueberry, grape)

  • Ethanol (95-100%)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Liquid nitrogen

  • Filter paper or centrifuge tubes

Equipment:

  • Mortar and pestle or cryogenic grinder

  • Ultrasonic water bath

  • Stir plate and stir bars

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Vacuum filtration apparatus or centrifuge

  • pH meter

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 g of berry skins. If fresh, remove them from the berries manually.[5][9]

    • Freeze the skins immediately in liquid nitrogen to prevent enzymatic degradation.[9]

    • Grind the frozen skins into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Store the powder at -20°C or below until use.

  • Extraction Solvent Preparation:

    • Prepare a solution of 70% ethanol in deionized water (v/v).

    • Acidify the solvent by adding concentrated HCl to a final concentration of 0.1% (v/v). This should result in a pH of approximately 1.0-2.0.

  • Extraction:

    • Place the powdered berry skins into a glass beaker.

    • Add the acidified ethanol solvent at a solid-to-liquid ratio of 1:10 (w/v) (e.g., 10 g of powder in 100 mL of solvent).[8]

    • Place the beaker in an ultrasonic water bath. Sonicate for 30-40 minutes at a controlled temperature, typically around 40°C.[6][8]

    • Continuously stir the mixture with a magnetic stir bar during sonication if possible.

  • Crude Extract Recovery:

    • Separate the solid residue from the liquid extract. This can be achieved by vacuum filtration through filter paper or by centrifuging the mixture at 4000 rpm for 10 minutes and decanting the supernatant.[7]

    • Collect the supernatant, which is the crude anthocyanin extract.

    • To maximize yield, the solid residue can be re-extracted with a fresh portion of solvent.

    • Combine the supernatants and concentrate the volume using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation of the anthocyanins.[7][9]

Protocol 2: Solid-Phase Extraction (SPE) for Malvidin Purification

This protocol purifies the anthocyanins from the crude extract, separating them from sugars and other water-soluble compounds.

Materials & Reagents:

  • Crude anthocyanin extract (concentrated from Protocol 1)

  • Macroporous adsorbent resin (e.g., AB-8 or Amberlite XAD-7)

  • Ethanol solutions of varying concentrations (e.g., 30%, 60%, 95% v/v), acidified with 0.1% HCl

  • Deionized water, acidified with 0.1% HCl

Equipment:

  • Glass chromatography column

  • Peristaltic pump (optional)

  • Fraction collector (optional)

Procedure:

  • Column Preparation:

    • Pack a glass column with the macroporous resin.

    • Condition the resin by washing sequentially with 2-3 column volumes of 95% ethanol, followed by 2-3 column volumes of deionized water.[10]

    • Finally, equilibrate the column with acidified deionized water.

  • Sample Loading:

    • Dilute the concentrated crude extract from Protocol 1 with 4-5 volumes of deionized water to reduce the ethanol concentration and ensure adsorption of anthocyanins onto the resin.[10]

    • Load the diluted extract onto the top of the prepared column at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • After loading, wash the column with 2-3 column volumes of acidified deionized water. This step removes sugars, organic acids, and other highly polar impurities that do not bind to the resin.[10] The eluent should become colorless.

  • Elution:

    • Elute the bound anthocyanins using a stepwise gradient of acidified ethanol. Collect the fractions separately.

    • Begin with a lower concentration of ethanol (e.g., 30% acidified ethanol) to elute less retained compounds.

    • Increase the ethanol concentration to elute different classes of anthocyanins. Malvidin and peonidin derivatives are often the predominant compounds in fractions eluted with higher ethanol concentrations (e.g., 60% acidified ethanol).[10]

    • Finally, wash the column with 95% acidified ethanol to remove any remaining compounds.

  • Final Processing:

    • Analyze the collected fractions using HPLC-DAD to identify those rich in malvidin.

    • Combine the desired fractions and remove the ethanol using a rotary evaporator.

    • The resulting aqueous concentrate can be freeze-dried to yield a purified malvidin-rich powder.[11]

Data Presentation: Extraction Parameters

The efficiency of malvidin extraction is influenced by several factors. The table below summarizes conditions reported in various studies.

Extraction Method Berry Source Solvent System Temperature (°C) Time Solid:Liquid Ratio Reported Yield/Concentration Reference
MacerationGrape SkinMethanol/Water/HCl (70:29.5:0.5)Room Temp.4 hours1:25 g/mLNot specified[2]
Ultrasonic-AssistedBlueberry60% Ethanol4030 min1:6.6 g/mLNot specified[8]
Ultrasonic-AssistedBlueberry ResidueNot specified4040 minNot specified108.23 mg/100 g DW[6]
Microwave-AssistedGrape Skin40% Methanol in Water1005 min1:10 g/mLNot specified[12]
Pressurized FluidGrape SkinEthanol40 - 12015 min1:22 g/mLNot specified[13]
MacerationBlueberryAcidified EthanolRoom Temp.Not specified1:10 kg/L Not specified[10]

Visualization of Workflow

Malvidin_Extraction_Workflow Start Berry Skins (Fresh or Frozen) Prep Sample Preparation (Freeze in Liquid N2, Grind to Powder) Start->Prep Extraction Ultrasonic-Assisted Extraction (Acidified Ethanol, 40°C, 30-40 min) Prep->Extraction Filtration Filtration / Centrifugation (Separate solids from liquid extract) Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator, <40°C) Filtration->Concentration Purification Solid-Phase Extraction (SPE) (Load -> Wash with H2O -> Elute with EtOH) Concentration->Purification Analysis Analysis & Quantification (HPLC-DAD at 520-530 nm) Purification->Analysis End Purified this compound Fractions (Freeze-dried Powder) Analysis->End

Caption: Workflow for the extraction and purification of this compound from berry skins.

References

Application Note: Quantification of Anthocyanins in Food Matrices Using Malvidin Chloride as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of food chemistry and nutraceuticals.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors of many fruits, vegetables, and flowers.[1][2] Beyond their role as natural colorants, there is growing interest in their potential health benefits, which has led to an increased need for accurate quantification in various food matrices.[3] Malvidin and its glycosides are common anthocyanins found in nature, particularly in grapes and berries.[3][4][5] Malvidin chloride, a stable salt form of malvidin, is frequently used as an analytical standard for the chromatographic quantification of total and individual anthocyanins in food and beverage products.[4][6][7] This application note provides detailed protocols for the extraction of anthocyanins from food samples and their quantification using High-Performance Liquid Chromatography (HPLC) with this compound as a reference standard.

Principle

The quantification of anthocyanins is achieved by separating them from other food components using reverse-phase HPLC and detecting them with a Diode Array Detector (DAD) or Mass Spectrometer (MS).[8][9] The concentration of individual anthocyanins is determined by comparing the peak area of the analyte to a calibration curve generated from known concentrations of a this compound standard. For anthocyanins where a commercial standard is not available, they can be tentatively identified by their mass spectra and quantified as this compound equivalents.[9]

Experimental Workflow for Anthocyanin Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification sample Food Sample (Solid or Liquid) homogenize Homogenization (if solid) sample->homogenize extract Extraction with Acidified Solvent homogenize->extract centrifuge Centrifugation/Filtration extract->centrifuge extract_out Crude Anthocyanin Extract centrifuge->extract_out hplc HPLC-DAD/MS Analysis extract_out->hplc separation Chromatographic Separation hplc->separation detection Detection (e.g., 520 nm) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis standard This compound Standard calibration Calibration Curve Generation standard->calibration calibration->data_analysis result Anthocyanin Concentration data_analysis->result

Caption: A flowchart illustrating the key steps in the quantification of anthocyanins from food samples using an external standard.

Protocols

Reagents and Materials
  • This compound analytical standard (≥95.0% purity)[6][7]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or Hydrochloric acid)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (C18, optional for sample cleanup)

  • Syringe filters (0.45 µm)

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound and dissolve it in a precise volume of acidified methanol (e.g., methanol with 0.1% HCl).[10] Store this solution in an amber vial at -20°C to protect it from light and degradation.[6] Stock solutions in acidified methanol can be stable for extended periods when stored properly.[10][11]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL). These will be used to construct the calibration curve.

Sample Preparation

The choice of extraction method depends on the food matrix.

For Liquid Samples (e.g., Juices, Wines):

  • Liquid samples like wine may sometimes be directly injected after filtration, minimizing sample preparation.[10]

  • For other juices, a simple dilution with acidified methanol followed by filtration through a 0.45 µm syringe filter may be sufficient.

For Solid and Semi-Solid Samples (e.g., Berries, Grains):

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction: Extract the homogenized sample with an acidified solvent. Common extraction solvents include ethanol/methanol:water mixtures acidified with hydrochloric or formic acid.[12] The solid-to-solvent ratio and extraction time should be optimized for the specific matrix.[13]

  • Purification: Centrifuge the extract to pellet solid debris. The supernatant can be further purified using C18 SPE cartridges to remove interfering compounds like sugars and organic acids.[12]

  • Final Preparation: Evaporate the solvent from the purified extract (if necessary) and reconstitute the residue in a known volume of the initial mobile phase. Filter the final solution through a 0.45 µm syringe filter before HPLC injection.[14]

HPLC-DAD Method
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase A: Water with formic acid (e.g., 5% v/v).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds. An example gradient is as follows: 0-3 min, 6% B; 3-6 min, 6-13% B; 6-26 min, 13-30% B; 26-28 min, 30-95% B; 28-30 min, 95% B; 30-32 min, 95-6% B.[15]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 520 nm is commonly used for the quantification of anthocyanins as it is near the absorbance maximum for many of these compounds.[16]

Data Presentation: Method Validation Parameters

The following tables summarize typical validation parameters for the quantification of anthocyanins using HPLC, with malvidin and related compounds as standards.

Table 1: Linearity and Detection Limits

AnalyteMatrixLinearity Range (mg/L)LOD (mg/L)LOQ (mg/L)Reference
Malvidin-3-O-glucosideWine0.5 - 100.999960.09-[10]
Malvidin 3,5-diglucosideWine0.5 - 100.99960.1-[10]
MalvidinPotato--<2.3 ng/mL<8.1 ng/mL[17]
General Anthocyanins-0.04 - 40 µg/mL≥ 0.99--[18]

Table 2: Recovery and Precision

AnalyteMatrixRecovery (%)RSD (%) - RepeatabilityRSD (%) - ReproducibilityReference
Malvidin-3-O-glucosideWine> 95< 3< 3[10]
MalvidinPotato100.357.92 (CV)-[11]
General AnthocyaninsPlasma54 - 108< 15 (CV)-[17]

Signaling Pathway Visualization

While this document focuses on analytical methods, malvidin has been studied for its biological activities, including its anti-inflammatory effects. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a target of malvidin's anti-inflammatory action.[5]

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb_nfkb IκB-NF-κB Complex ikb_p P-IκB ikb_nfkb->ikb_p ikk IKK ikk->ikb_nfkb phosphorylates IκB nfkb NF-κB ikb_p->nfkb releases nfkb_nuc NF-κB nfkb->nfkb_nuc translocates dna DNA nfkb_nuc->dna gene_transcription Inflammatory Gene Transcription dna->gene_transcription malvidin Malvidin malvidin->ikk inhibits stimulus Inflammatory Stimulus stimulus->ikk activates

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory effect of malvidin.

Conclusion

This compound is a reliable analytical standard for the quantification of anthocyanins in food products. The HPLC-DAD method detailed in this application note provides a robust and sensitive approach for the analysis of these important bioactive compounds. Proper method validation, including the assessment of linearity, recovery, and precision, is crucial for obtaining accurate and reproducible results. The provided protocols can be adapted to various food matrices, making this a versatile tool for researchers in food chemistry and related fields.

References

Application of Malvidin Chloride in Cell Culture Studies for Oxidative Stress: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin, a prominent O-methylated anthocyanidin found in sources like red wine, exhibits significant antioxidant and anti-inflammatory properties. Its protective effects against oxidative stress have been demonstrated in various cell culture models, making Malvidin Chloride a compound of interest for studying cellular defense mechanisms and developing therapeutic strategies against oxidative stress-related pathologies.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to cellular damage, apoptosis, and the progression of numerous diseases. Malvidin has been shown to counteract these detrimental effects by scavenging free radicals, modulating key signaling pathways, and enhancing endogenous antioxidant defenses.

These application notes provide a comprehensive overview of the use of this compound in cell culture experiments focused on oxidative stress. Detailed protocols for key assays and a summary of quantitative data from various studies are presented to facilitate the design and execution of new research in this area.

Mechanisms of Action

This compound combats oxidative stress through a multi-faceted approach:

  • Direct ROS Scavenging: Malvidin can directly neutralize harmful free radicals, thereby reducing cellular damage.

  • Upregulation of Antioxidant Enzymes: It enhances the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][2][3][4][5]

  • Modulation of Signaling Pathways: Malvidin influences several key signaling pathways involved in the cellular response to oxidative stress, including:

    • Nrf2 Pathway: It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[1][2][5][6][7]

    • MAPK Pathway: Malvidin can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in inflammation and apoptosis triggered by oxidative stress.[8][9][10][11]

    • NF-κB Pathway: It suppresses the Nuclear Factor-kappa B (NF-κB) pathway, a key player in the inflammatory response.[1][3][4][9][10]

  • Mitochondrial Protection: Malvidin helps to maintain mitochondrial function and integrity, reducing mitochondrial ROS production and inhibiting the mitochondrial pathway of apoptosis.[2][12][13][14][15]

  • Anti-apoptotic Effects: By modulating the expression of pro-apoptotic (e.g., Bax, Caspase-3, Caspase-9) and anti-apoptotic (e.g., Bcl-2) proteins, Malvidin protects cells from oxidative stress-induced apoptosis.[1][16]

Data Presentation

The following tables summarize quantitative data from various cell culture studies investigating the effects of this compound on oxidative stress.

Table 1: Effective Concentrations of this compound in Different Cell Lines

Cell LineOxidative Stress InducerMalvidin ConcentrationObserved EffectsReference
Huh-7-50-200 µg/mLInhibition of ROS production, induction of apoptosis (in cancer cells)[17]
ARPE-19H₂O₂Not specifiedInhibition of ROS production, increased SOD and GPx activity[8][11]
THP-1LPS (50 ng/mL)100 and 200 µMDecreased MDA and NO levels, increased SOD and GPx activity[3][4]
RAW 264.7LPSIC₅₀ ~9 µMInhibition of ROS production[18][19]
BV-2LPS (500 ng/mL)10, 50, 200 µMIncreased UCP2 expression, reduced ROS accumulation[12]

Table 2: Effects of this compound on Key Biomarkers of Oxidative Stress

BiomarkerCell Line/ModelTreatmentResultReference
ROSHuh-7Malvidin (50-200 µg/mL)Dose-dependent decrease[17]
ROSRAW 264.7MalvidinIC₅₀ of ~9 µM for inhibition of LPS-induced ROS[18][19]
MDATHP-1Malvidin (100, 200 µM) + LPSSignificant decrease[3][4]
SOD ActivityTHP-1Malvidin (100, 200 µM) + LPSSignificant increase[3][4]
GPx ActivityTHP-1Malvidin (100, 200 µM) + LPSSignificant increase[3][4]
Nrf2Mouse Liver (in vivo)Malvidin + LPSUpregulation[1][5]
p-ERKHuh-7Malvidin (50-200 µg/mL)Dose-dependent decrease[17]
p-JNKHuh-7Malvidin (200 µg/mL)Marked increase[17]
p-p38Huh-7Malvidin (200 µg/mL)Marked increase[17]
Caspase-3Mouse Liver (in vivo)Malvidin + FPNReduced expression[1]
BaxMouse Liver (in vivo)Malvidin + FPNReduced expression[1]
Bcl-2Mouse Liver (in vivo)Malvidin + FPNIncreased expression[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on oxidative stress in cell culture.

Protocol 1: Induction of Oxidative Stress and Treatment with this compound

This protocol describes a general procedure for inducing oxidative stress in cultured cells and treating them with this compound.

Materials:

  • Cell line of interest (e.g., THP-1, ARPE-19, RAW 264.7)

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Oxidative stress inducer (e.g., Lipopolysaccharide (LPS) from E. coli, Hydrogen peroxide (H₂O₂))

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

Procedure:

  • Cell Seeding: Seed the cells in the appropriate culture plates at a suitable density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Malvidin Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 200 µM). A vehicle control (medium with the same concentration of solvent used for the Malvidin stock) should be included. Incubate the cells for a predetermined period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: After the pre-treatment period, add the oxidative stress inducer to the wells. The concentration of the inducer should be optimized beforehand to induce a measurable level of oxidative stress without causing excessive cell death. For example:

    • LPS: 50 ng/mL for THP-1 cells.[4]

    • H₂O₂: Concentration to be determined based on cell type sensitivity.

  • Incubation: Incubate the cells for a specific duration (e.g., 12, 24, or 48 hours), depending on the endpoint being measured.

  • Downstream Analysis: After incubation, the cells or culture supernatant can be collected for various assays as described in the following protocols.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells treated as described in Protocol 1

  • DCFH-DA solution (e.g., 10 µM in serum-free medium)

  • PBS

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Probe Loading: After the treatment period, remove the culture medium and wash the cells twice with warm PBS.

  • Add the DCFH-DA solution to each well and incubate the plate in the dark at 37°C for 30 minutes.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.

  • Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively. Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels. Normalize the fluorescence values of the treated groups to the control group.

Protocol 3: Measurement of Antioxidant Enzyme Activity

This protocol provides a general workflow for measuring the activity of antioxidant enzymes like SOD and GPx from cell lysates. Commercially available assay kits are recommended for specific and accurate measurements.

Materials:

  • Cells treated as described in Protocol 1

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Commercial SOD and GPx activity assay kits

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer.

  • Centrifugation: Centrifuge the cell lysates at high speed (e.g., 12,000 x g) at 4°C for 15 minutes to pellet the cell debris.

  • Protein Quantification: Collect the supernatant (cell lysate) and determine the total protein concentration using a BCA protein assay kit.

  • Enzyme Activity Assay: Following the manufacturer's instructions for the specific SOD or GPx activity assay kit, use the normalized protein concentrations of the cell lysates to perform the assays.

  • Data Analysis: Calculate the enzyme activity according to the kit's protocol and express it as units per milligram of protein.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is for analyzing the expression and phosphorylation status of proteins in key signaling pathways (e.g., Nrf2, MAPK, NF-κB).

Materials:

  • Cells treated as described in Protocol 1

  • Cell lysis buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-p-ERK, anti-p-p38, anti-p-JNK, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Prepare cell lysates and quantify protein concentration as described in Protocol 3.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

G Experimental Workflow for Studying this compound's Effect on Oxidative Stress cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis cell_seeding Seed Cells in Culture Plates overnight_incubation Incubate Overnight (37°C, 5% CO₂) cell_seeding->overnight_incubation malvidin_pretreatment Pre-treat with this compound overnight_incubation->malvidin_pretreatment oxidative_stress Induce Oxidative Stress (e.g., LPS, H₂O₂) malvidin_pretreatment->oxidative_stress incubation Incubate for a Defined Period oxidative_stress->incubation ros_measurement ROS Measurement (DCFH-DA Assay) incubation->ros_measurement enzyme_assay Antioxidant Enzyme Assays (SOD, GPx) incubation->enzyme_assay western_blot Western Blot (Nrf2, MAPK, NF-κB) incubation->western_blot apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) incubation->apoptosis_assay

Caption: Experimental Workflow for Investigating this compound.

G Signaling Pathways Modulated by this compound in Oxidative Stress cluster_stimulus Stimulus cluster_malvidin Intervention cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes oxidative_stress Oxidative Stress (e.g., ROS) mapk MAPK Pathway (ERK, JNK, p38) oxidative_stress->mapk activates nrf2 Nrf2 Pathway oxidative_stress->nrf2 activates nfkb NF-κB Pathway oxidative_stress->nfkb activates mitochondria Mitochondrial Dysfunction oxidative_stress->mitochondria induces malvidin This compound malvidin->mapk inhibits malvidin->nrf2 activates malvidin->nfkb inhibits malvidin->mitochondria protects inflammation Inflammation mapk->inflammation apoptosis Apoptosis mapk->apoptosis antioxidant_response Antioxidant Response nrf2->antioxidant_response nfkb->inflammation mitochondria->apoptosis cell_survival Cell Survival antioxidant_response->cell_survival

Caption: Key Signaling Pathways Modulated by this compound.

References

In Vivo Experimental Design for Testing Malvidin Chloride's Gastroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peptic ulcer disease is a significant global health issue characterized by lesions in the gastrointestinal tract. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the gastroprotective effects of Malvidin Chloride, an anthocyanidin found in various plants. Malvidin has demonstrated notable antioxidant and anti-inflammatory properties, making it a promising candidate for gastroprotection.[1][2][3][4] Studies have shown its efficacy in preventing gastric ulcers induced by agents like ethanol and non-steroidal anti-inflammatory drugs (NSAIDs).[1][5] The protocols outlined below describe established in vivo models to assess these protective effects and elucidate the underlying mechanisms of action.

Key Mechanisms of Malvidin's Gastroprotective Action

Malvidin's gastroprotective effects are attributed to its ability to mitigate oxidative stress and inflammation within the gastric mucosa.[1][5][6][7] Research indicates that Malvidin at a dose of 5 mg/kg can prevent gastric lesions by reducing neutrophil infiltration, as measured by myeloperoxidase (MPO) activity, and by modulating the expression of inflammatory and antioxidant genes.[1][8][9] Specifically, it has been shown to downregulate pro-inflammatory cytokines like TNF-α and IL-6, as well as Toll-like receptor 4 (TLR4), while upregulating the anti-inflammatory cytokine IL-10 and the antioxidant enzyme heme oxygenase-1 (HMOX-1).[5][6][7] Furthermore, Malvidin can increase the levels of the endogenous antioxidant glutathione (GSH) in the gastric tissue.[7][9] An in vivo study also highlighted its ability to prevent ethanol-induced gastric ulcers by modulating the expression of Epidermal Growth Factor (EGF) and Cyclooxygenase-1 (COX-1) genes.[10]

Experimental Models for Assessing Gastroprotection

Three robust and widely used in vivo models are detailed below to evaluate the gastroprotective potential of this compound.

Ethanol-Induced Gastric Ulcer Model

This model is effective for screening compounds with potential cytoprotective and antioxidant activities. Absolute ethanol induces severe gastric mucosal injury, characterized by necrosis and edema.[11][12]

Protocol:

  • Animal Preparation: Use adult mice or rats (e.g., Wistar rats or CD1 mice), weighing between 200-250g. Fast the animals for 24 hours prior to the experiment, with free access to water.[13][14]

  • Grouping: Divide the animals into at least four groups (n=6-10 per group):

    • Normal Control: Receives vehicle (e.g., saline or 10% DMSO) only.[12]

    • Ulcer Control: Receives vehicle followed by absolute ethanol.[12]

    • Positive Control: Receives a standard gastroprotective drug (e.g., Omeprazole, 20 mg/kg) followed by absolute ethanol.[12][14]

    • This compound Group(s): Receives one or more doses of this compound (a dose of 5 mg/kg has been shown to be effective) followed by absolute ethanol.[1][8]

  • Dosing: Administer this compound, vehicle, or the standard drug orally (p.o.) one hour before the induction of ulcers.[12]

  • Ulcer Induction: Administer absolute ethanol (e.g., 1 mL/200g body weight for rats or 10 mL/kg for mice) orally to all groups except the normal control.[11][12]

  • Sample Collection: One hour after ethanol administration, euthanize the animals via cervical dislocation.[12]

  • Macroscopic Evaluation: Immediately excise the stomachs, open them along the greater curvature, and rinse with saline. Measure the ulcerated area (in mm²) and calculate the ulcer index and the percentage of inhibition.

  • Biochemical and Histological Analysis: Collect stomach tissue for the analysis of MPO activity, GSH levels, superoxide dismutase (SOD) and catalase (CAT) activity, and cytokine levels (TNF-α, IL-6, IL-10).[8][9] A portion of the tissue should be fixed in 10% formalin for histological examination (H&E staining).[12]

NSAID-Induced Gastropathy Model

This model mimics the gastric damage caused by the clinical use of non-steroidal anti-inflammatory drugs, which is a common cause of peptic ulcers in humans.[15] Indomethacin is a frequently used NSAID for inducing gastropathy in animal models.[15][16]

Protocol:

  • Animal Preparation: Use adult mice or rats, fasted for 24 hours with access to water.

  • Grouping: Similar to the ethanol model, establish normal control, ulcer control, positive control (e.g., Lansoprazole, 30 mg/kg), and this compound groups.[1]

  • Dosing: Administer this compound (5 mg/kg has proven effective), vehicle, or the standard drug orally 30 minutes to one hour before ulcer induction.[1]

  • Ulcer Induction: Administer Indomethacin (e.g., 30-50 mg/kg, p.o.) to induce gastric ulcers.

  • Sample Collection: Euthanize the animals 4-6 hours after indomethacin administration.

  • Evaluation: Perform macroscopic evaluation of ulcer formation as described for the ethanol model. Conduct biochemical analyses for MPO, GSH, and gene expression analysis for inflammatory markers (e.g., TLR4, NF-κB) and protective genes (e.g., HMOX-1, COX-1).[1][7][16] Histological assessment should also be performed.

Pylorus Ligation-Induced Ulcer Model

This model is used to assess the effect of a substance on gastric acid secretion and total acidity, which are key factors in ulcer development.[17][18][19] The ligation of the pyloric sphincter leads to the accumulation of gastric acid, causing ulceration.[18][19]

Protocol:

  • Animal Preparation: Use adult rats, fasted for 24 hours with access to water.

  • Grouping: Establish control, positive control, and this compound treated groups.

  • Surgical Procedure:

    • Anesthetize the rats (e.g., with ether or pentobarbital).[18][19]

    • Make a small midline abdominal incision below the xiphoid process.[20]

    • Isolate the pylorus and ligate it with a silk suture, being careful not to obstruct blood flow.[20]

    • Administer this compound or vehicle intraduodenally immediately after ligation.[19]

    • Suture the abdominal wall.

  • Sample Collection: Euthanize the animals 4 hours after pylorus ligation.[19][20]

  • Gastric Content Analysis: Carefully collect the gastric content and centrifuge it.[20] Measure the volume of gastric juice, determine the pH, and titrate with 0.01 N NaOH to determine the total and free acidity.[20]

  • Ulcer Evaluation: Open the stomach and score the ulcer formation.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Ethanol-Induced Gastric Ulcers

Treatment GroupDose (mg/kg)Ulcer Index (mm²)Inhibition (%)MPO Activity (U/g tissue)GSH Level (µmol/g tissue)
Normal Control-0-
Ulcer Control-0
Positive Control(e.g., 20)
This compound5
This compound10

Table 2: Effect of this compound on NSAID-Induced Gastric Ulcers

Treatment GroupDose (mg/kg)Ulcer Index (mm²)Inhibition (%)MPO Activity (U/g tissue)Relative Gene Expression (fold change)
TNF-α
Normal Control-0-1.0
Ulcer Control-0
Positive Control(e.g., 30)
This compound5

Table 3: Effect of this compound on Gastric Secretion in Pylorus-Ligated Rats

Treatment GroupDose (mg/kg)Gastric Juice Volume (mL)pHTotal Acidity (mEq/L)Free Acidity (mEq/L)Ulcer Index
Control-
Positive Control(e.g., 20)
This compound5
This compound10

Visualizations

Experimental Workflow

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Collection & Analysis A Acclimatization (1 week) B Fasting (24 hours) A->B C Grouping of Animals B->C D Pre-treatment (Vehicle, this compound, Positive Control) C->D E Ulcer Induction (Ethanol, NSAID, or Pylorus Ligation) D->E F Euthanasia & Stomach Excision E->F G Macroscopic Ulcer Scoring F->G H Biochemical Assays (MPO, GSH, Cytokines) F->H I Histopathology (H&E Staining) F->I J Gene Expression (qPCR) F->J

Caption: General workflow for in vivo gastroprotection studies.

Signaling Pathways of this compound's Gastroprotective Action

G cluster_stress Gastric Mucosal Stressors cluster_malvidin Intervention cluster_pathways Cellular Mechanisms cluster_outcome Outcome Ethanol Ethanol ROS ↑ Reactive Oxygen Species (ROS) Ethanol->ROS Inflammation ↑ Pro-inflammatory Mediators (TLR4, NF-κB, TNF-α, IL-6) Ethanol->Inflammation Antioxidant ↓ Antioxidant Defense (GSH, SOD, CAT) Ethanol->Antioxidant NSAIDs NSAIDs NSAIDs->ROS NSAIDs->Inflammation NSAIDs->Antioxidant Malvidin This compound Anti_Inflammatory ↑ Anti-inflammatory (IL-10) ↓ Pro-inflammatory Malvidin->Anti_Inflammatory Antioxidant_Response ↑ Antioxidant Enzymes (HMOX-1) ↑ GSH Levels Malvidin->Antioxidant_Response Ulcer Gastric Ulceration ROS->Ulcer Inflammation->Ulcer Antioxidant->Ulcer Anti_Inflammatory->Ulcer Protection Gastroprotection Anti_Inflammatory->Protection Antioxidant_Response->Ulcer Antioxidant_Response->Protection

Caption: Proposed signaling pathways for this compound's gastroprotective effects.

References

Spectrophotometric Analysis of Malvidin Chloride Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin chloride, a prominent anthocyanin, is a natural pigment responsible for the vibrant red, purple, and blue colors in many fruits and flowers, notably grapes.[1] Beyond its role as a colorant, malvidin and its glycosides are recognized for their potent antioxidant properties and potential health benefits, making them a subject of interest in pharmaceutical and nutraceutical research.[1] Accurate quantification of this compound concentration is crucial for quality control, formulation development, and pharmacological studies.

This document provides a detailed protocol for the determination of this compound concentration using UV-Visible spectrophotometry, a widely accessible and reliable analytical technique. The method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law.

Principle of the Method

The concentration of this compound in a solution can be determined by measuring its absorbance at its maximum absorption wavelength (λmax) and relating it to a standard curve prepared from known concentrations of a this compound standard. In an acidic environment, this compound exhibits a strong absorbance in the visible region of the electromagnetic spectrum, typically around 520-538 nm.[2][3] This protocol utilizes a straightforward spectrophotometric approach, suitable for routine analysis.

Materials and Reagents

  • This compound standard (purity ≥95%)

  • Hydrochloric acid (HCl), concentrated

  • Methanol, HPLC grade

  • Ethanol, absolute

  • Deionized water

  • Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Spectrophotometer (UV-Visible)

  • Cuvettes (1 cm path length)

Experimental Protocols

Preparation of Acidified Ethanol Solvent (0.1% HCl in 50% Ethanol)
  • In a 100 mL volumetric flask, add 50 mL of absolute ethanol.

  • Carefully add 0.1 mL of concentrated HCl to the ethanol.

  • Bring the volume to 100 mL with deionized water.

  • Mix the solution thoroughly. This will be the solvent for preparing standards and diluting samples.

Preparation of this compound Standard Stock Solution (100 mg/L)
  • Accurately weigh 10 mg of this compound standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of the acidified ethanol solvent.

  • Bring the volume to the 100 mL mark with the acidified ethanol solvent.

  • Stopper the flask and invert several times to ensure complete dissolution and mixing. This is the 100 mg/L stock solution.

Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the stock solution with the acidified ethanol solvent as described in the table below. A typical linear range for malvidin-3-O-glucoside chloride is between 0.5 and 10 mg/L.[2]

Standard IDStock Solution Volume (mL)Final Volume (mL)Concentration (mg/L)
STD-10.5105.0
STD-21.01010.0
STD-31.51015.0
STD-42.01020.0
STD-52.51025.0

Note: The concentration range can be adjusted based on the expected concentration of the unknown samples.

Preparation of Unknown Sample
  • If the sample is solid, accurately weigh a known amount and extract the this compound using the acidified ethanol solvent. Sonication or vortexing may aid in complete extraction.

  • Centrifuge or filter the extract to remove any particulate matter.

  • Dilute the supernatant/filtrate with the acidified ethanol solvent to bring the expected this compound concentration within the range of the calibration curve. The dilution factor must be recorded.

Spectrophotometric Measurement
  • Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

  • Set the wavelength to the λmax of this compound in the chosen solvent. This is typically between 520 nm and 540 nm.[4] For this protocol, we will use 535 nm.

  • Use the acidified ethanol solvent as the blank to zero the spectrophotometer.

  • Measure the absorbance of each calibration standard and the prepared unknown sample solution. Record the absorbance values.

Data Presentation

This compound Properties
PropertyValueReference
Molecular Weight366.75 g/mol [5]
λmax (in acidic medium)~535 nm[4]
Molar Extinction Coefficient (ε) of Malvidin-3-glucoside28,000 L·cm⁻¹·mol⁻¹
Example Calibration Curve Data

The following table presents example absorbance data for the prepared calibration standards.

Concentration (mg/L)Absorbance at 535 nm (AU)
5.00.190
10.00.380
15.00.570
20.00.760
25.00.950

Note: This is example data. Actual absorbance values may vary depending on the instrument and specific experimental conditions. A new calibration curve should be generated for each assay.

Data Analysis

  • Construct a Calibration Curve: Plot the absorbance values of the calibration standards (y-axis) against their corresponding concentrations in mg/L (x-axis).

  • Determine the Equation of the Line: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The coefficient of determination (R²) should be ≥ 0.99 for a good linear fit.

  • Calculate the Concentration of the Unknown Sample: Use the equation of the line to calculate the concentration of this compound in the diluted unknown sample.

    Concentration (mg/L) = (Absorbance of Unknown - c) / m

  • Account for Dilution: Multiply the calculated concentration by the dilution factor to determine the original concentration of this compound in the undiluted sample.

    Original Concentration (mg/L) = Calculated Concentration × Dilution Factor

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis reagents Materials & Reagents solvent Prepare Acidified Ethanol Solvent reagents->solvent sample Prepare Unknown Sample reagents->sample stock Prepare Stock Solution (100 mg/L) solvent->stock standards Prepare Calibration Standards stock->standards measure Measure Absorbance standards->measure sample->measure spectro Spectrophotometer Setup (λmax = 535 nm) blank Blank with Solvent spectro->blank blank->measure curve Construct Calibration Curve measure->curve equation Determine Linear Equation curve->equation calc_unknown Calculate Unknown Concentration equation->calc_unknown final_conc Calculate Original Concentration calc_unknown->final_conc logical_relationship concentration Concentration beer_lambert Beer-Lambert Law (A = εbc) concentration->beer_lambert proportional to absorbance Absorbance beer_lambert->absorbance

References

Malvidin Chloride: A Versatile Tool for Investigating Enzyme Inhibition Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Malvidin chloride, a prominent anthocyanidin found in various pigmented plants, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. Beyond its general health benefits, this compound serves as a valuable molecular tool for studying various enzyme inhibition pathways. Its ability to selectively interact with and modulate the activity of key enzymes makes it an excellent candidate for investigating cellular signaling cascades, drug discovery, and understanding disease mechanisms. This document provides detailed application notes and experimental protocols for utilizing this compound in enzyme inhibition studies, focusing on its effects on key enzymes and associated signaling pathways.

Enzymes Inhibited by Malvidin and its Glycosides

Malvidin and its glycosidic forms have been demonstrated to inhibit a range of enzymes implicated in various physiological and pathological processes. The inhibitory activities are summarized in the table below.

EnzymeMalvidin FormIC50 / % InhibitionReference
Cyclooxygenase-1 (COX-1)Malvidin (aglycone)12.45 ± 0.70 µM[1]
Malvidin 3-O-glucoside74.78 ± 0.06 µM[1]
Malvidin 3,5-O-diglucoside90.36 ± 1.92 µM[1]
Cyclooxygenase-2 (COX-2)Malvidin (aglycone)2.76 ± 0.16 µM[1]
Malvidin 3-O-glucoside39.92 ± 3.02 µM[1]
Malvidin 3,5-O-diglucoside66.45 ± 1.93 µM[1]
Acetylcholinesterase (AChE)Malvidin 3-O-glucoside (at 100 µM)26.3 ± 3.1%[1]
Butyrylcholinesterase (BChE)Malvidin 3-O-glucoside (at 100 µM)22.1 ± 3.0%[1]
Phosphodiesterases (PDEs)MalvidinInhibitor
α-GlucosidaseMalvidinInhibitor

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to cellular processes such as inflammation, proliferation, and apoptosis.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of inflammatory responses. Malvidin has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[2][3]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_P P-IκBα NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_P->Proteasome Degradation Malvidin Malvidin Malvidin->IKK_complex Inhibits Malvidin->IkBa Prevents Degradation DNA DNA NFkB_n->DNA Binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Induces

Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway Modulation

The MAPK signaling pathway is involved in cellular stress responses, proliferation, and differentiation. Malvidin and its derivatives have been shown to regulate this pathway, contributing to their antioxidant and anti-apoptotic effects.[4] They can modulate the phosphorylation of key MAPK components like ERK, JNK, and p38.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Bind Ras Ras Receptor_TK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates Malvidin Malvidin Malvidin->Raf Modulates Malvidin->MEK Modulates Malvidin->ERK Modulates Transcription_Factors Transcription Factors (e.g., AP-1) ERK_n->Transcription_Factors Activates Gene_Expression Cell Proliferation, Survival, etc. Transcription_Factors->Gene_Expression Regulates

Modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for in vitro enzyme inhibition assays using this compound.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • ATCI solution (Substrate): Prepare a stock solution of ATCI in deionized water.

    • DTNB solution: Prepare a stock solution of DTNB in phosphate buffer.

    • This compound solutions: Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not exceed 1%).

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 20 µL of phosphate buffer

      • 10 µL of this compound solution (or solvent for control)

      • 10 µL of AChE solution

    • Incubate the plate at 25°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

AChE_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, ATCI, DTNB, This compound Plate_Setup Add Buffer, this compound, and AChE to 96-well plate Reagents->Plate_Setup Incubation1 Incubate at 25°C for 15 min Plate_Setup->Incubation1 Add_DTNB Add DTNB Incubation1->Add_DTNB Add_ATCI Add ATCI (Substrate) to start reaction Add_DTNB->Add_ATCI Measure Measure Absorbance at 412 nm (kinetic read) Add_ATCI->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for the AChE inhibition assay.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on the colorimetric inhibitor screening assay.

Materials:

  • COX-1 (ovine) and COX-2 (human or ovine) enzymes

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Heme

  • This compound

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • COX enzyme solutions: Reconstitute COX-1 and COX-2 enzymes in Tris-HCl buffer containing heme.

    • Arachidonic acid solution: Prepare a stock solution in ethanol.

    • TMPD solution: Prepare a fresh solution in a suitable solvent.

    • This compound solutions: Prepare a series of dilutions in a suitable solvent.

  • Assay Protocol:

    • To each well of a 96-well plate on ice, add:

      • 150 µL of Tris-HCl buffer

      • 10 µL of this compound solution (or solvent for control)

      • 10 µL of COX enzyme solution

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Add 10 µL of TMPD solution.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition and the IC50 value as described for the AChE assay.

α-Glucosidase Inhibition Assay

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • α-Glucosidase solution: Prepare a stock solution in phosphate buffer.

    • pNPG solution: Prepare a stock solution in phosphate buffer.

    • This compound solutions: Prepare a series of dilutions in a suitable solvent.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 50 µL of phosphate buffer

      • 10 µL of this compound solution (or solvent for control)

      • 20 µL of α-glucosidase solution

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of sodium carbonate solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Phosphodiesterase (PDE) Inhibition Assay

A variety of PDE assay kits are commercially available. The following is a general protocol based on a fluorescence polarization assay.

Materials:

  • Recombinant PDE enzyme (specific isoform of interest)

  • Fluorescently labeled cAMP or cGMP substrate

  • Binding agent (antibody or other protein that binds the fluorescent substrate)

  • This compound

  • Assay buffer

  • 384-well low-volume black plate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Prepare all reagents according to the manufacturer's instructions.

    • This compound solutions: Prepare a series of dilutions in the assay buffer.

  • Assay Protocol:

    • To each well of a 384-well plate, add:

      • This compound solution (or buffer for control)

      • PDE enzyme solution

    • Incubate at room temperature for the time specified in the kit protocol (e.g., 15 minutes).

    • Add the fluorescently labeled substrate to initiate the reaction.

    • Incubate for the recommended time (e.g., 60 minutes).

    • Add the binding agent to stop the reaction and allow for signal development.

    • Measure fluorescence polarization.

  • Data Analysis:

    • The decrease in fluorescence polarization is proportional to the PDE activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

This compound is a powerful and versatile tool for studying enzyme inhibition and related signaling pathways. The protocols and data presented in this application note provide a solid foundation for researchers to explore the therapeutic potential of this compound and to dissect the intricate mechanisms of enzyme regulation in health and disease. The provided diagrams offer a visual representation of the key pathways involved, aiding in the conceptualization of experimental designs and interpretation of results.

References

Application Notes & Protocols: Preparation of Malvidin Chloride Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malvidin chloride is a naturally occurring anthocyanidin pigment found in various plants, including grapes and blueberries.[1][2][3] It is a potent antioxidant with various biological activities, including anti-inflammatory and antiproliferative properties, making it a compound of interest in biomedical research and drug development.[1][2][4][5] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, handling, and storage of this compound stock solutions for laboratory use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 643-84-5[1][2]
Molecular Formula C₁₇H₁₅O₇ • Cl[1][2]
Formula Weight 366.8 g/mol [1][2]
Appearance Crystalline solid[1]
Purity ≥98%[1][2]
UV/Vis (λmax) 275, 555 nm[1]

Solubility Data

This compound exhibits differential solubility in various solvents. It is readily soluble in organic solvents but sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous solution, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of choice.[1]

SolventSolubilityReference
Dimethylformamide (DMF) ~25 mg/mL[1][2]
Dimethyl sulfoxide (DMSO) ~16 mg/mL[1][2]
Ethanol ~16 mg/mL[1][2]
DMF:PBS (pH 7.2) (1:9) ~0.1 mg/mL[1][2]

Experimental Protocols

4.1. Materials

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), pH 7.2

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

4.2. Safety Precautions

  • This compound should be considered hazardous until further information is available.[1]

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[6]

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[1][7]

  • For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[1][8]

4.3. Protocol for Preparing a High-Concentration Organic Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility data provided in Section 3.

  • Equilibrate: Allow the vial of this compound to warm to room temperature for at least one hour before opening.[9]

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.668 mg of this compound (Formula Weight = 366.8 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Purge: It is recommended to purge the solvent with an inert gas before use to minimize oxidation.[1]

  • Mix: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication in an ultrasonic bath can aid in dissolution.[10]

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage.[4][9]

4.4. Protocol for Preparing a Diluted Aqueous Solution

For cell-based assays and other experiments requiring an aqueous solution, the high-concentration organic stock solution must be further diluted in the appropriate aqueous buffer.

  • Thaw: Thaw a single aliquot of the high-concentration organic stock solution at room temperature.

  • Dilute: Perform a serial dilution of the organic stock solution into the desired aqueous buffer (e.g., PBS or cell culture medium) to achieve the final working concentration. Note: To maintain solubility, it is crucial to add the organic stock solution to the aqueous buffer and mix immediately, rather than the other way around.

  • Stability: Aqueous solutions of this compound are not stable and should be prepared fresh on the day of use. It is not recommended to store aqueous solutions for more than one day.[1]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

FormStorage TemperatureStabilityReference
Crystalline Solid -20°C≥ 4 years[1][2]
Organic Stock Solution -20°CSeveral months[4][9]
-80°CUp to 6 months[4]
Aqueous Solution Room Temperature or 4°CNot recommended for storage (>1 day)[1]

General Storage Recommendations:

  • Store in a cool, dry, and dark place.[7][11]

  • Keep containers tightly sealed to prevent moisture absorption, as the product can be hygroscopic.[7][9]

  • Protect from light.[3]

Experimental Workflow and Diagrams

Workflow for Preparing this compound Stock Solutions

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation of Organic Stock Solution cluster_1 Preparation of Aqueous Working Solution A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous Organic Solvent (e.g., DMSO) B->C D Vortex/Sonicate to Dissolve C->D E Aliquot into Single-Use Vials D->E F Store at -20°C or -80°C E->F G Thaw Organic Stock Solution F->G For Immediate Use H Dilute in Aqueous Buffer (e.g., PBS) G->H I Use Immediately H->I

Caption: Workflow for the preparation of this compound stock and working solutions.

References

Investigating the cardioprotective potential of Malvidin Chloride in animal models.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Cardioprotective Potential of Malvidin Chloride

Introduction

Malvidin, an O-methylated anthocyanidin found abundantly in pigmented foods like red grapes and blueberries, has garnered significant interest for its potential health benefits, particularly in cardiovascular disease prevention.[1][2][3][4] As this compound, its salt form, it is often studied for its antioxidant, anti-inflammatory, and anti-apoptotic properties.[5][6] These application notes provide a summary of quantitative data from animal studies, detailed experimental protocols, and visualizations of the key signaling pathways involved in its cardioprotective effects. This information is intended to guide researchers and drug development professionals in designing and executing preclinical studies to investigate this compound's therapeutic potential.

Data Presentation: Summary of Effects in Animal Models

The cardioprotective effects of Malvidin have been quantified in various animal models of cardiac injury, including isoproterenol-induced myocardial infarction, doxorubicin-induced cardiotoxicity, and ischemia-reperfusion injury. The data consistently demonstrates Malvidin's ability to mitigate cardiac damage.

Table 1: Effect of Malvidin on Serum Markers of Cardiac Injury

Animal ModelTreatment GroupCreatine Kinase (CK)Lactate Dehydrogenase (LDH)Source
Isoproterenol-Induced MI (Rat)ControlNormalNormal[2]
Isoproterenol-Induced MI (Rat)ISO (Isoproterenol)Significantly IncreasedSignificantly Increased[2]
Isoproterenol-Induced MI (Rat)ISO + Malvidin (100 mg/kg)Significantly Reduced vs ISOSignificantly Reduced vs ISO[2]
Isoproterenol-Induced MI (Rat)ISO + Malvidin (200 mg/kg)Drastically Reduced vs ISODrastically Reduced vs ISO[2]

Table 2: Effect of Malvidin on Myocardial Oxidative Stress Markers

Animal ModelTreatment GroupMalondialdehyde (MDA)Superoxide Dismutase (SOD)Catalase (CAT)Glutathione (GSH)Source
Isoproterenol-Induced MI (Rat)ControlNormalNormalNormalNormal[2][7]
Isoproterenol-Induced MI (Rat)ISO (Isoproterenol)Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[2][7]
Isoproterenol-Induced MI (Rat)ISO + Malvidin (100 mg/kg)Significantly DecreasedSignificantly RestoredSignificantly RestoredSignificantly Up-regulated[2][7]
Isoproterenol-Induced MI (Rat)ISO + Malvidin (200 mg/kg)Significantly DecreasedSignificantly RestoredSignificantly RestoredSignificantly Up-regulated[2][7]
Doxorubicin-Induced Cardiotoxicity (Rat)DOX (Doxorubicin)AccumulationExhaustionExhaustionDepletion[5]
Doxorubicin-Induced Cardiotoxicity (Rat)DOX + MalvidinSignificantly AmelioratedSignificantly AmelioratedSignificantly AmelioratedSignificantly Ameliorated[5]

Table 3: Effect of Malvidin on Inflammatory and Apoptotic Markers

Animal ModelTreatment GroupTNF-αIL-6NF-κBBax/Bcl-2 RatioCaspase-3Source
Isoproterenol-Induced MI (Rat)ISO (Isoproterenol)IncreasedIncreasedIncreased Expression--[2][4]
Isoproterenol-Induced MI (Rat)ISO + MalvidinSignificantly ReducedSignificantly ReducedInhibited Phosphorylation--[2][4]
Doxorubicin-Induced Cardiotoxicity (Rat)DOX (Doxorubicin)Increased ExpressionIncreased ExpressionIncreased ExpressionIncreasedIncreased[5]
Doxorubicin-Induced Cardiotoxicity (Rat)DOX + MalvidinLowered ExpressionLowered ExpressionLowered ExpressionModulatedModulated[5]
Peroxynitrite-Induced Damage (Endothelial Cells)Peroxynitrite---Increased Cytoplasmatic BaxActivated[8]
Peroxynitrite-Induced Damage (Endothelial Cells)Peroxynitrite + Malvidin-3-Glucoside---Decreased Bax LevelsInhibited Activation[8]

Key Signaling Pathways

This compound exerts its cardioprotective effects through the modulation of several critical signaling pathways. These pathways are central to cellular survival, antioxidant defense, inflammation, and apoptosis.

Experimental_Workflow cluster_0 Pre-Treatment Phase cluster_1 Induction & Treatment Phase cluster_2 Data Collection & Analysis A Animal Acclimatization (Wistar Rats, 150-200g) B Group Allocation (Control, Disease, Malvidin) A->B C Induction of Cardiac Injury (e.g., Isoproterenol, LAD Ligation) B->C D This compound Administration (e.g., 100-200 mg/kg) C->D E Blood & Tissue Collection D->E F Biochemical Assays (CK, LDH, SOD, MDA) E->F G Histopathology E->G H Western Blot Analysis (NF-κB, Nrf-2, Caspase-3) E->H

Fig. 1: General experimental workflow for animal studies.

Antioxidant_Anti_inflammatory_Pathway ISO Cardiac Insult (e.g., Isoproterenol, I/R) ROS ↑ Reactive Oxygen Species (ROS) ↓ Antioxidant Enzymes (SOD, CAT) ISO->ROS induces Malvidin This compound Malvidin->ROS inhibits IKB Phosphorylation of IκB-α Malvidin->IKB inhibits Nrf2 Nrf-2 Nuclear Translocation Malvidin->Nrf2 promotes ROS->IKB activates NFKB NF-κB Activation & Nuclear Translocation IKB->NFKB leads to Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Inflammation promotes Protection Cardioprotection (Reduced Inflammation & Oxidative Stress) HO1 ↑ Heme Oxygenase-1 (HO-1) Expression Nrf2->HO1 activates HO1->Protection

Fig. 2: Malvidin's antioxidant and anti-inflammatory pathways.

PI3K_Akt_Pathway Malvidin This compound PI3K PI3K Activation Malvidin->PI3K activates AKT Akt Phosphorylation PI3K->AKT leads to eNOS eNOS Phosphorylation AKT->eNOS GSK GSK-3β Phosphorylation (Inhibition) AKT->GSK NO ↑ Nitric Oxide (NO) eNOS->NO cGMP ↑ cGMP NO->cGMP PKG PKG Activation cGMP->PKG Coronary Coronary Dilation & Cardioprotection PKG->Coronary GSK->Coronary

Fig. 3: PI3K/Akt/eNOS signaling pathway activated by Malvidin.

Apoptotic_Pathway Stress Cellular Stress (Oxidative, Peroxynitrite) Bax ↑ Cytoplasmatic Bax Levels Stress->Bax Malvidin This compound Malvidin->Bax inhibits Mito Loss of Mitochondrial Membrane Potential Malvidin->Mito prevents Casp3 Caspase-3 Activation Malvidin->Casp3 inhibits Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 4: Inhibition of the mitochondrial apoptotic pathway.

Experimental Protocols

Detailed protocols are essential for the reproducibility of scientific findings. The following are standardized protocols for inducing cardiac injury in rat models to test the efficacy of this compound.

Protocol 1: Isoproterenol (ISO)-Induced Myocardial Infarction in Rats

This model simulates myocardial injury caused by excessive catecholamine stimulation, leading to oxidative stress and necrosis.[2][4]

  • Animals: Male albino Wistar rats (150-200 g) are used. They are housed under standard laboratory conditions (25±2°C, 50±5% humidity, 12h light/dark cycle) with free access to food and water.[2]

  • Grouping and Treatment:

    • Group I (Control): Receives saline solution.

    • Group II (ISO Control): Receives isoproterenol to induce MI.

    • Group III (Malvidin 100): Pre-treated with Malvidin (100 mg/kg, p.o.) for a specified period before ISO administration.

    • Group IV (Malvidin 200): Pre-treated with Malvidin (200 mg/kg, p.o.) for a specified period before ISO administration.

  • Induction of Myocardial Infarction:

    • Isoproterenol hydrochloride is dissolved in saline.

    • Rats in Groups II, III, and IV are administered ISO (e.g., 85 mg/kg) via subcutaneous (s.c.) injection for two consecutive days to induce myocardial infarction.[2]

  • Sample Collection and Analysis:

    • 24 hours after the final ISO injection, animals are anesthetized.

    • Blood is collected via cardiac puncture for separation of serum to analyze cardiac markers (CK, LDH).

    • The heart is excised, washed with ice-cold saline, and weighed. A portion is fixed in 10% formalin for histopathology, and the remaining tissue is homogenized to assess oxidative stress markers (MDA, SOD, CAT, GSH) and for Western blot analysis (Nrf-2, NF-κB).[2][7]

Protocol 2: Ischemia-Reperfusion (I/R) Injury via LAD Ligation

This surgical model closely mimics the clinical scenario of myocardial infarction followed by reperfusion therapy.[1][9]

  • Animals: Adult male rats (250–300 g) are used.[9]

  • Anesthesia and Ventilation:

    • Anesthetize rats (e.g., Zoletil® + xylazine, 50 and 3 mg/kg respectively, or ketamine/xylazine).[9][10]

    • Intubate the trachea and connect the animal to a small animal ventilator (e.g., 50-60 breaths/min, 2 mL/100 g tidal volume).[9]

    • Continuously monitor ECG and maintain body temperature at 37°C.[9]

  • Surgical Procedure (Thoracotomy):

    • Perform a thoracotomy at the left fourth intercostal space to expose the heart.[9]

    • Open the pericardium to visualize the left anterior descending (LAD) coronary artery.

    • Pass a 6-0 silk or polypropylene suture underneath the LAD, about 2-3 mm from its origin.[9]

    • Thread the suture ends through a small plastic tube to create a snare.

  • Ischemia and Reperfusion:

    • Induce ischemia by tightening the snare against the heart surface to occlude the LAD. Successful occlusion is confirmed by visible blanching of the anterior left ventricle wall and ST-segment elevation on the ECG.[9][11]

    • Maintain ischemia for a set period (e.g., 30 minutes).[9]

    • Initiate reperfusion by releasing the snare. Reperfusion is typically allowed for a longer period (e.g., 2 hours).[9]

  • Malvidin Administration:

    • Malvidin can be administered intravenously at various time points: before ischemia (preconditioning), or just before reperfusion (postconditioning) to assess its protective effects.[1][12]

  • Outcome Assessment:

    • After the reperfusion period, collect blood and heart tissue as described in Protocol 1.

    • Infarct size can be determined using triphenyltetrazolium chloride (TTC) staining.

Protocol 3: Doxorubicin (DOX)-Induced Cardiotoxicity

This model is relevant for studying drug-induced cardiac damage, a significant side effect of chemotherapy.

  • Animals and Grouping: Wistar rats are divided into groups: Control, DOX-only, and DOX + Malvidin (at various doses).[13]

  • Induction of Cardiotoxicity:

    • Cardiotoxicity is induced by administering DOX (e.g., a cumulative dose of 15 mg/kg via intraperitoneal injections over two weeks).[5]

  • Malvidin Treatment:

    • Malvidin is administered (e.g., orally) concurrently with or prior to the DOX treatment course.

  • Analysis:

    • Monitor body weight and heart weight.[13]

    • At the end of the study period, collect blood and heart tissue.

    • Assess cardiac biomarkers, lipid profiles, oxidative stress markers, inflammatory cytokines (TNF-α, IL-6), and apoptotic markers (Bax, Bcl-2, Caspase-3) as described in previous protocols.[5][13]

    • Perform histopathological examination of cardiac tissue to evaluate structural damage.[13]

References

Application Note: Utilizing Malvidin Chloride in Preclinical Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Key pathological drivers include oxidative stress, neuroinflammation, and the aggregation of misfolded proteins.[1][2][3] Malvidin, a dietary anthocyanin found in sources like red wine, is recognized for its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][4][5] These characteristics make Malvidin Chloride a valuable compound for investigating neuroprotective mechanisms in various preclinical models of neurodegeneration.[1][6] This document provides detailed protocols and data on the application of this compound in established in vivo and in vitro models of neurodegenerative disease.

Mechanism of Action

This compound exerts its neuroprotective effects through multiple pathways. It has been shown to mitigate neurotoxicity by directly scavenging free radicals, enhancing the activity of endogenous antioxidant enzymes, and suppressing inflammatory responses in neuronal cells.[1][2][7]

  • Antioxidant Activity: Malvidin helps restore the balance of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) while reducing lipid peroxidation, a marker of oxidative damage.[1][8]

  • Anti-Inflammatory Effects: It targets key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4][8]

  • Cholinergic System Modulation: In models of Alzheimer's disease, Malvidin has been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, thereby improving cholinergic function.[1][9]

  • Anti-Apoptotic Effects: The compound can reduce the expression of key apoptosis markers like caspase-3, suggesting a role in preventing programmed cell death in neurons.[9][10]

Data Presentation

Quantitative data from studies using this compound in neurodegenerative disease models are summarized below.

Table 1: Effects of this compound on Behavioral Parameters in AlCl₃-Induced Alzheimer's Model

Parameter Control Group AlCl₃ Group (Disease Control) Malvidin (100 mg/kg) + AlCl₃ Malvidin (200 mg/kg) + AlCl₃
Elevated X Maze (Transfer Latency in s) 43.23 ± 4.5 99 ± 5.6 91.66 ± 4.2 54.33 ± 6.8[1][2]
Open-Field Test (Squares Travelled) N/A 3.67 ± 7.24 4.46 ± 6.2 8.18 ± 7.5[1][2]
Open-Field Test (Number of Rearing) N/A 8.91 ± 5.2 11.76 ± 4.8 16.91 ± 5.6[1][2]

| Open-Field Test (Number of Grooming) | N/A | 6.01 ± 5.5 | 8.98 ± 6.3 | 16.6 ± 7.3[2] |

Table 2: Effects of this compound on Biochemical Markers in AlCl₃-Induced Alzheimer's Model

Parameter AlCl₃ Group (Disease Control) Malvidin (100 mg/kg) + AlCl₃ Malvidin (200 mg/kg) + AlCl₃
MDA (Malondialdehyde) Level Increased vs. Control 4.33 ± 0.43 (decreased vs. AlCl₃)[1][2] 4.23 ± 0.51 (decreased vs. AlCl₃)[1][2]
CAT (Catalase) Activity Decreased vs. Control 20.19 ± 2.07 (increased vs. AlCl₃)[1] 21.59 ± 2.50 (increased vs. AlCl₃)[1]
IL-6 (pg/mL) Elevated vs. Control 148.3 ± 9.56 (reduced vs. AlCl₃)[1][2] 82.72 ± 8.08 (reduced vs. AlCl₃)[1][2]
IL-1β (pg/mL) Elevated vs. Control 140.5 ± 7.66 (reduced vs. AlCl₃)[1][2] 90.92 ± 7.75 (reduced vs. AlCl₃)[1][2]

| TNF-α (pg/mL) | Elevated vs. Control | 171.7 ± 11.29 (reduced vs. AlCl₃)[1][2] | 95.07 ± 9.20 (reduced vs. AlCl₃)[1][2] |

Table 3: In Vitro Inhibitory Activity (IC₅₀) of Malvidin and its Glycosides

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM)
Malvidin (Mv) 12.45 ± 0.70[7] 2.76 ± 0.16[7]
Malvidin 3-glucoside (Mv 3-glc) 74.78 ± 0.06[7] 39.92 ± 3.02[7]

| Malvidin 3,5-diglucoside (Mv 3,5-diglc) | 90.36 ± 1.92[7] | 66.45 ± 1.93[7] |

Signaling Pathways and Experimental Workflows

cluster_stimuli Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome Stimuli Neurotoxic Insult (e.g., AlCl₃, LPS) IKK IKK Complex Activation Stimuli->IKK activates IkB IκBα Degradation IKK->IkB phosphorylates NFkB NF-κB (p65) Nuclear Translocation IkB->NFkB releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Genes activates Inflammation Reduced Neuroinflammation Malvidin This compound Malvidin->IKK inhibits

Caption: this compound's Anti-inflammatory Mechanism.

cluster_stimuli Neurotoxic Insult cluster_stress Oxidative Stress Cascade cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome Insult Neurotoxins (e.g., AlCl₃, Rotenone) ROS Increased Reactive Oxygen Species (ROS) Insult->ROS MDA Lipid Peroxidation (Increased MDA) ROS->MDA Antioxidants Depletion of Antioxidant Enzymes (SOD, CAT, GSH) ROS->Antioxidants Protection Neuroprotection Malvidin This compound Malvidin->ROS scavenges Malvidin->Antioxidants upregulates

Caption: this compound's Antioxidant Mechanism.

cluster_groups Treatment Groups start Start: Wistar Rats acclimatize Acclimatization (1 week) start->acclimatize grouping Group Allocation (n=4 groups) acclimatize->grouping treatment Daily Treatment (60 Days) grouping->treatment behavior Behavioral Testing (e.g., Morris Water Maze, Elevated X Maze) treatment->behavior g1 Group I: Saline (Control) g2 Group II: AlCl₃ (50 mg/kg, i.p.) g3 Group III: AlCl₃ + Malvidin (100 mg/kg, P.O.) g4 Group IV: AlCl₃ + Malvidin (200 mg/kg, P.O.) sacrifice Sacrifice (Day 61) behavior->sacrifice dissection Brain Tissue Isolation sacrifice->dissection analysis Biochemical & Neurochemical Analysis (AChE, MDA, Cytokines) dissection->analysis

Caption: In Vivo Experimental Workflow (AlCl₃ Model).

Experimental Protocols

Protocol 1: In Vivo Evaluation of this compound in an Aluminum Chloride (AlCl₃)-Induced Alzheimer's Disease Rat Model

This protocol details an in vivo study to assess the neuroprotective effects of this compound against AlCl₃-induced neurotoxicity, a common model for studying Alzheimer's disease.[1][11]

1. Materials and Reagents:

  • This compound (≥98% purity)

  • Aluminum Chloride (AlCl₃)

  • Saline solution (0.9% NaCl)

  • Wistar rats (male, 180-220g)

  • Standard laboratory animal diet and water

  • Behavioral testing apparatus (e.g., Morris Water Maze, Elevated X-Maze)

  • Reagents for biochemical assays (AChE, MDA, SOD, CAT, IL-6, IL-1β, TNF-α kits)

2. Animal Handling and Grouping:

  • Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle).

  • Randomly divide rats into four groups (n=6-8 per group):

    • Group I (Control): Receives daily saline (0.5 mL, P.O.).

    • Group II (Disease Control): Receives AlCl₃ (50 mg/kg, i.p.) daily.[1][2]

    • Group III (Low-Dose Malvidin): Receives Malvidin (100 mg/kg, P.O.) 1 hour before AlCl₃ administration.[1][2]

    • Group IV (High-Dose Malvidin): Receives Malvidin (200 mg/kg, P.O.) 1 hour before AlCl₃ administration.[1][2]

3. Treatment Protocol:

  • Administer treatments daily for 60 consecutive days.[1][11]

  • Monitor animals for changes in body weight, food/water intake, and general physical condition.

4. Behavioral Assessments:

  • Perform behavioral tests (e.g., Elevated X-Maze, Open-Field Test, Morris Water Maze) at baseline and at the end of the 60-day treatment period to assess cognitive function and memory.[1]

5. Sample Collection and Biochemical Analysis:

  • On day 61, euthanize the animals under anesthesia.[1][11]

  • Perfuse the brains with ice-cold saline and immediately harvest them.

  • Homogenize brain tissue to prepare for biochemical assays.

  • Measure levels of AChE activity, oxidative stress markers (MDA, SOD, CAT), and inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available kits according to the manufacturer's instructions.[1]

6. Data Analysis:

  • Analyze data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups. A p-value < 0.05 is typically considered statistically significant.

Protocol 2: In Vivo Assessment of this compound in a Rotenone-Induced Parkinson's Disease Rat Model

This protocol outlines a study to evaluate this compound's efficacy in a rotenone-induced model of Parkinson's disease, which recapitulates features like oxidative stress and dopaminergic neurodegeneration.[9][12]

1. Materials and Reagents:

  • This compound (≥98% purity)

  • Rotenone

  • Wistar rats

  • Reagents for biochemical analysis (SOD, GSH, MDA, CAT), neurotransmitter estimation, and inflammatory/apoptotic marker assays (IL-6, IL-1β, TNF-α, Nrf-2, Caspase-3).[9]

2. Animal Handling and Treatment:

  • Acclimatize Wistar rats as described in Protocol 1.

  • Induce Parkinson's-like pathology by administering rotenone (1.5 mg/kg, s.c.) for 21 days.[9]

  • Co-administer this compound at two different doses (e.g., 100 and 200 mg/kg, P.O.) alongside rotenone for the 21-day period.[9] Include control and rotenone-only groups.

3. Assessments:

  • Conduct behavioral tests relevant to motor function (e.g., rotarod, open-field test) before and after the treatment period.

  • On day 22, sacrifice the animals and collect brain tissue.[9]

  • Perform biochemical assays to measure:

    • Oxidative stress markers (SOD, GSH, MDA, CAT).[9]

    • Neurotransmitter levels (e.g., dopamine and its metabolites).[9]

    • Neuroinflammatory markers (IL-6, IL-1β, TNF-α, Nrf-2).[9]

    • Apoptotic marker (caspase-3).[9]

4. Data Analysis:

  • Use statistical analysis (e.g., ANOVA) to determine the significance of Malvidin's effects compared to the rotenone-only group.

Protocol 3: In Vitro Neuroprotective Assay of Malvidin in an α-synuclein/MPTP-Induced Parkinson's Disease Model

This protocol describes an in vitro method using a human microglial cell line to investigate the direct neuroprotective effects of Malvidin against toxins relevant to Parkinson's disease pathology.[13][14]

1. Materials and Reagents:

  • Human microglial (HMC3) cell line.[14]

  • Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).

  • Malvidin-3-O-glucoside (M3G).

  • α-synuclein (α-syn) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[14]

  • Reagents for cell viability assays (e.g., MTT), apoptosis detection (e.g., Annexin V/PI staining), and oxidative stress measurement (e.g., DCFDA).

  • Kits for ELISA or Western Blot to analyze inflammatory and signaling proteins (e.g., Nrf2/HO-1).[13]

2. Cell Culture and Treatment:

  • Culture HMC3 cells under standard conditions (37°C, 5% CO₂).

  • Seed cells into appropriate plates (e.g., 96-well for viability, 6-well for protein analysis).

  • Pre-treat cells with M3G (e.g., 50 μM) for a specified duration (e.g., 2 hours).[14]

  • Induce neurotoxicity by co-treating with α-syn (e.g., 8 μg/mL) and MPTP (e.g., 2 mM).[14] Maintain appropriate control groups (untreated, M3G alone, toxin alone).

3. Cellular Assays:

  • Cell Viability: After the treatment period (e.g., 24 hours), assess cell viability using the MTT assay.

  • Oxidative Stress: Measure intracellular ROS generation using a fluorescent probe like DCFDA.

  • Apoptosis: Quantify apoptotic cells using flow cytometry after staining with Annexin V and Propidium Iodide (PI).

  • Inflammatory and Signaling Pathways: Collect cell lysates to analyze the expression of key proteins in the Nrf2/HO-1 signaling pathway and levels of inflammatory markers via Western Blot or ELISA.[13]

4. Data Analysis:

  • Normalize data to the control group and perform statistical analysis (e.g., t-test or ANOVA) to evaluate the protective effects of M3G against α-syn/MPTP-induced toxicity.

References

Troubleshooting & Optimization

Technical Support Center: Improving Malvidin Chloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the stability of Malvidin Chloride in aqueous solutions. Below, you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution rapidly losing its vibrant color after being dissolved in water?

A: Malvidin's color and stability are highly dependent on pH. In aqueous solutions, it exists in a complex equilibrium between different chemical forms, each with a distinct color. The vibrant red color is characteristic of the flavylium cation, which is the dominant and most stable form only at a low pH (typically below 2).[1] As the pH increases, the flavylium cation undergoes hydration to form a colorless carbinol (or hemiacetal) base, which can further transform into a yellowish, also colorless, chalcone.[1] At near-neutral to slightly basic pH, it can form a blue or violet quinoidal base, which is also unstable.[1][2] This transformation is the primary reason for the rapid color loss in neutral or near-neutral aqueous solutions.

Q2: What is the optimal pH for preparing and storing a this compound stock solution?

A: The optimal pH for maximum stability of the colored flavylium cation is below pH 2.[1] For routine lab work, preparing stock solutions in a slightly acidified solvent (e.g., 0.1 M HCl or water containing 0.1-1% formic acid) is recommended.[2] Commercial suppliers often provide this compound as a solid, which should be stored at low temperatures. For aqueous solutions, short-term storage at 4°C in an acidified buffer is preferable.

Q3: How significantly does temperature impact the stability of this compound?

A: Temperature is a critical factor that accelerates the degradation of this compound.[3] Higher temperatures increase the rate of decomposition reactions.[4] For instance, unencapsulated Malvidin-3-hexoside can lose over 85% of its concentration within four weeks at both 20°C and 40°C.[5] Therefore, it is crucial to store solutions at low temperatures (e.g., 4°C for short-term, -20°C or lower for long-term) and minimize exposure to heat during experiments.[6][7][8]

Q4: My solution was stable initially in the dark at 4°C, but it degraded quickly during my experiment on the benchtop. What could be the cause?

A: Besides pH and temperature, other factors like light and oxygen can significantly contribute to degradation.[3] Anthocyanins are susceptible to photodegradation. If your experiment is conducted under ambient light for an extended period, this could be a major cause of stability loss. Additionally, the presence of dissolved oxygen can promote oxidative degradation.[3]

Q5: Can I dissolve this compound directly in a neutral buffer like PBS (pH 7.4) for my cell culture experiment?

A: Direct dissolution in PBS at pH 7.4 is not recommended due to the rapid degradation at this pH.[2][6] this compound is sparingly soluble in aqueous buffers and will quickly convert to less stable, colorless forms.[6] The recommended procedure is to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute this stock solution into your aqueous buffer immediately before use.[6] Even then, the stability will be limited, and it is advisable to use the solution as quickly as possible.

Section 2: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Rapid Color Loss Upon Dissolution High pH of Solvent: The solvent pH is likely above 3, leading to the rapid conversion of the red flavylium cation to colorless forms.[1]1. Prepare a stock solution in an organic solvent like DMF or DMSO.[6]2. Alternatively, dissolve directly into an acidified aqueous solution (e.g., water with 0.1% formic acid).3. For final experimental dilutions, add the acidified or organic stock to the final buffer immediately before use.
Gradual Degradation During Storage 1. Suboptimal Temperature: Storage at room temperature or even 4°C for extended periods can lead to degradation.[5]2. Light Exposure: Vials are exposed to ambient or UV light.[3]3. Oxygen: Dissolved oxygen in the solution is promoting oxidation.[3]1. Store stock solutions at -20°C or -80°C for long-term stability.[6]2. Use amber vials or wrap vials in aluminum foil to protect from light.[7]3. Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound.
Poor Stability in Experimental Medium (e.g., Cell Culture at pH 7.4) Physiological pH: The inherent instability of the molecule at neutral pH is the primary issue.[2]1. Prepare Fresh: Make the final dilution immediately before adding it to the experiment.2. Use Stabilizing Agents: Consider co-pigmentation with molecules like caffeine or encapsulation in SDS micelles if compatible with your experimental design.[9][10]3. Consider Derivatives: If possible, use more stable derivatives like pyranoanthocyanins (e.g., Oxovitisin A), which show significantly greater stability at higher pH values.[4]

Section 3: Strategies for Enhancing Stability

Several strategies can be employed to protect this compound from degradation in aqueous environments.

Co-pigmentation

Co-pigmentation is a phenomenon where other molecules (co-pigments) associate with the anthocyanin, enhancing and stabilizing its color. This occurs through molecular stacking and hydrophobic interactions, which protect the flavylium cation from hydration.[11]

  • Effective Co-pigments: Phenolic acids (e.g., syringic acid, chlorogenic acid), flavonoids, and alkaloids like caffeine have been shown to be effective.[10][12]

  • Mechanism: The co-pigment stacks with the planar flavylium cation, shielding it from attack by water molecules. This reduces the hydration rate and shifts the equilibrium in favor of the colored form.[10]

Encapsulation and Micellar Systems

Physically protecting the Malvidin molecule can dramatically improve its stability.

  • Spray-Drying with Maltodextrin: This technique encapsulates Malvidin within a maltodextrin matrix, significantly reducing degradation during storage.[5] As shown in the table below, encapsulation can drastically decrease losses at both 20°C and 40°C.

  • Micelles: Anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), can form micelles in aqueous solutions. These micelles encapsulate the Malvidin flavylium cation, creating a protective microenvironment that significantly slows down the rates of hydration and deprotonation, thereby extending color stability to near-neutral pH.[9][13][14]

Structural Modification

The inherent instability of Malvidin can be overcome by creating more stable derivatives. Pyranoanthocyanins are a class of derivatives formed naturally in wine, which have an additional pyran ring that protects the molecule from nucleophilic attack by water.[4] This modification results in compounds that are exceptionally stable across a wide pH range and at high temperatures.[4]

Section 4: Data Presentation

Table 1: Effect of Temperature and Encapsulation on Malvidin 3-Hexoside Stability (Data summarized from a 4-week study)[5]

ConditionStorage TemperatureConcentration Loss
Control (Unencapsulated)20 °C86%
Control (Unencapsulated)40 °C88%
Encapsulated (Maltodextrin)20 °C< 50%
Encapsulated (Maltodextrin)40 °C50% - 75%

Table 2: Thermal Stability of Malvidin-3-O-glucoside (Mv3glc) vs. a Stable Derivative (Oxovitisin A) after 5 Hours of Heating [4]

CompoundTemperatureReservation Rate (%)
Mv3glc90 °C29.52%
Oxovitisin A90 °C91.35%

Table 3: Effect of SDS Micelles on Key Kinetic Constants of Malvidin 3-Glucoside Degradation [13]

Rate ConstantIn WaterIn SDS MicellesImplication for Stability
Deprotonation (kd)5.0 x 10⁶ s⁻¹2.0 x 10⁵ s⁻¹25-fold slower proton loss
Hydration (kh)8.5 x 10⁻² s⁻¹4.6 x 10⁻³ s⁻¹18-fold slower attack by water

Section 5: Visual Guides

Diagrams of Key Pathways and Workflows

Malvidin_pH_Equilibrium pH-Dependent Equilibrium of Malvidin AH Flavylium Cation (Red) B Hemiacetal (Colorless) AH->B + H₂O (pH ↑) A Quinoidal Base (Blue/Violet) AH->A - H⁺ (pH ↑) B->AH - H₂O, + H⁺ (pH ↓) C Chalcone (Colorless/Yellow) B->C Ring Opening C->B Ring Closure A->AH + H⁺ (pH ↓)

Caption: pH-dependent forms of Malvidin in aqueous solution.

Malvidin_Degradation_Pathway Simplified Degradation Pathway of Malvidin-3-glucoside Mv3g Malvidin-3-glucoside Chalcone Chalcone Intermediate Mv3g->Chalcone Hydration & Ring Opening Cleavage C-Ring Cleavage Chalcone->Cleavage Degradation Syringic Syringic Acid Cleavage->Syringic Phloro Phloroglucinol Aldehyde Cleavage->Phloro

Caption: Key steps in the chemical degradation of Malvidin.

Stability_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Malvidin Solution (e.g., in acidified buffer) aliquot Aliquot Samples prep->aliquot stress Incubate under Stress (e.g., 40°C, pH 7, UV light) aliquot->stress sampling Collect Samples at Time Points (t₀, t₁, t₂, ... tₙ) stress->sampling analysis Analyze Concentration (HPLC or UV-Vis Spectroscopy) sampling->analysis calc Calculate Degradation Rate and Half-Life (t½) analysis->calc

Caption: A typical workflow for conducting a stability study.

Section 6: Key Experimental Protocols

Protocol 6.1: Preparation of a Stable this compound Stock Solution
  • Solvent Selection: Choose either an organic solvent like DMSO or an acidified aqueous solvent. For a 10 mM stock in DMSO, dissolve 3.67 mg of this compound (FW: 366.75) in 1 mL of high-purity DMSO.

  • Dissolution: Vortex thoroughly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into small-volume, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Long-Term Storage: Store the aliquots at -20°C or -80°C for maximum stability, which can be up to several years under these conditions.[6][15]

Protocol 6.2: General Method for Assessing Thermal Stability
  • Preparation: Prepare a working solution of this compound (e.g., 50 mg/L) in a buffered solution at the desired pH.[16]

  • Initial Measurement: Immediately after preparation, take an aliquot for time zero (t₀) analysis. Measure its absorbance at the λmax (~520-550 nm, depending on pH) or analyze by HPLC.

  • Incubation: Place the remaining solution in a temperature-controlled environment (e.g., a water bath set to 80°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the solution. Immediately cool the samples on ice to stop further degradation.

  • Analysis: Analyze the concentration of this compound in each aliquot using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the natural logarithm of the concentration (ln(C/C₀)) versus time. The degradation often follows first-order kinetics, and the slope of the line will be the negative of the degradation rate constant (k).[4] The half-life (t½) can be calculated as 0.693/k.

Protocol 6.3: HPLC Method for Quantification

This protocol is a general guideline and may require optimization for specific instruments and applications.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector and a C18 reversed-phase column.[2][17]

  • Mobile Phase:

    • Solvent A: Water with 1% (v/v) formic acid.[2]

    • Solvent B: Acetonitrile with 1% (v/v) formic acid.[2]

  • Gradient Elution: A typical gradient might run from ~5% B to 30% B over 20-30 minutes, followed by a wash and re-equilibration step.[2][18]

  • Detection: Monitor at the visible λmax for Malvidin (e.g., 525 nm) and at a UV wavelength (e.g., 280 nm) for potential degradation products.[2]

  • Quantification: Create a calibration curve using a series of known concentrations of a this compound standard.[17] The peak area from the chromatogram is used to determine the concentration in unknown samples.[19]

References

Troubleshooting peak tailing in Malvidin Chloride HPLC analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of Malvidin Chloride, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my this compound peak tailing in my reverse-phase HPLC chromatogram?

Peak tailing for this compound, a type of anthocyanin, is a common issue in reverse-phase HPLC and can stem from several factors. The most frequent cause is secondary interactions between the analyte and the stationary phase.[1][2][3] Compounds with basic functional groups, like this compound, can interact with ionized residual silanol groups on the surface of silica-based columns, leading to this peak shape distortion.[1][3][4]

Other potential causes include:

  • Inappropriate Mobile Phase pH: The stability and charge state of anthocyanins are highly pH-dependent.[5][6] An incorrect pH can lead to undesirable interactions with the column.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1][7][8]

  • Column Degradation: Loss of stationary phase or contamination of the column can create active sites that cause tailing.[4][8]

  • Extra-Column Effects: Issues such as long tubing, large detector cell volumes, or loose fittings can contribute to peak broadening and tailing.[8][9]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is critical for the successful analysis of anthocyanins. This compound is more stable in acidic conditions.[6] At a low pH (typically between 2 and 3), the residual silanol groups on the silica packing are protonated (Si-OH), minimizing their ability to interact with the positively charged this compound molecule.[8][10] As the pH increases, these silanol groups become deprotonated and negatively charged (Si-O-), creating sites for strong ionic interactions that result in significant peak tailing.[1][3] Therefore, maintaining a low pH is essential for achieving symmetrical peaks.

Q3: What can I do to the mobile phase to reduce peak tailing?

To mitigate peak tailing, you can modify the mobile phase in the following ways:

  • Lower the pH: Use an acidic modifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to maintain a pH between 2 and 3.[8][11] This suppresses the ionization of silanol groups.

  • Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH environment for the sample as it travels through the column.[1][7]

  • Use an Ionic Competitor: Adding a small amount of a basic compound, like triethylamine (TEA), can compete with this compound for the active silanol sites, thereby improving peak shape. However, be aware that TEA can affect column longevity and MS detection.

Q4: Can the choice of HPLC column influence peak tailing for this compound?

Absolutely. The choice of column is a significant factor:

  • High-Purity Silica Columns: Modern columns are often packed with high-purity silica that has a lower concentration of acidic silanol groups and metal impurities, reducing the potential for tailing.[1]

  • End-Capped Columns: Columns that are "end-capped" have had many of the residual silanol groups chemically deactivated, which is highly beneficial for analyzing basic compounds.[3][4]

  • Different Stationary Phases: While C18 is common, other phases like phenyl-bonded columns can offer different selectivity for anthocyanins.[12] For very acidic mobile phases, columns specifically designed for low pH stability, such as Agilent ZORBAX StableBond, are recommended.[13]

If you suspect column degradation, try flushing it with a strong solvent or, if that fails, replace the column.[8]

Q5: What should I do if all the peaks in my chromatogram are tailing, not just this compound?

If all peaks are showing similar tailing, the problem is likely systemic rather than a specific chemical interaction.[4] Check for the following:

  • Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can distort the sample flow path, causing peak shape issues for all analytes.[4][7] Backflushing the column may resolve a blocked frit.[7]

  • Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.[8]

  • Improper Connections: Check all fittings, especially those using PEEK materials, to ensure they are secure and not causing leaks or dead volume.[4]

Data Summary

The following table summarizes the expected effect of mobile phase pH on the peak shape of a basic compound like this compound in reverse-phase HPLC.

Mobile Phase pHAcid ModifierExpected Tailing Factor (Tf)Rationale
< 3.0 0.1% Formic Acid or TFA1.0 - 1.2 (Ideal) Silanol groups are protonated (Si-OH), minimizing secondary ionic interactions with the analyte.[3][8]
3.0 - 5.0 Acetate Buffer1.2 - 1.8 (Moderate Tailing) A significant portion of silanol groups are ionized (Si-O-), leading to increased secondary interactions.[1]
> 5.0 Phosphate Buffer> 1.8 (Severe Tailing) Most silanol groups are ionized, causing strong retention and significant peak tailing for basic compounds.[1][4]

Note: Tailing Factor (Tf) is a measure of peak asymmetry. A value of 1.0 represents a perfectly symmetrical peak.

Experimental Protocols

Standard Protocol for this compound HPLC Analysis

This protocol provides a general methodology for the analysis of anthocyanins. Optimization may be required based on your specific sample matrix and instrumentation.

  • Sample Preparation:

    • Extract anthocyanins from the sample matrix using a solvent mixture, typically methanol or acetonitrile with a small percentage of acid (e.g., 1% formic acid) to ensure stability.[12][13]

    • Centrifuge the extract to remove solid particulates.

    • Filter the supernatant through a 0.2 or 0.45 µm syringe filter before injection to protect the column.[13]

    • If necessary, perform a Solid Phase Extraction (SPE) cleanup to remove interfering compounds.[3]

  • Mobile Phase Preparation:

    • Solvent A: Water with 5-10% formic acid or 0.1% TFA.

    • Solvent B: HPLC-grade acetonitrile or methanol.

    • Degas both solvents thoroughly before use to prevent bubbles in the system.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) with high-purity, end-capped silica.

    • Mobile Phase: A gradient is typically used for separating multiple anthocyanins.[12]

      • Example Gradient: Start with 5-10% B, increase to 30-40% B over 20-30 minutes.

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Column Temperature: 25 - 40 °C.

    • Detection: UV-Vis detector at ~520-530 nm for anthocyanins.[14]

    • Injection Volume: 5 - 20 µL. Reduce the injection volume if you suspect column overload.[8]

Visual Troubleshooting Guides

Below are diagrams to help visualize the causes of peak tailing and the logical steps to resolve them.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) q1 Are all peaks tailing? start->q1 check_system Check for Systemic Issues: - Column void or blockage - Extra-column volume - Leaks/fittings q1->check_system Yes check_chemical Investigate Chemical Interactions q1->check_chemical No yes_all Yes fix_system Action: - Backflush or replace column - Use shorter/narrower tubing - Check all connections check_system->fix_system no_one No cause1 Secondary Silanol Interactions check_chemical->cause1 cause2 Column Overload check_chemical->cause2 cause3 Poor Sample/Solvent Match check_chemical->cause3 sol1 Solution: - Lower mobile phase pH (< 3) - Use end-capped column - Add competitive base (TEA) cause1->sol1 sol2 Solution: - Reduce injection volume - Dilute sample cause2->sol2 sol3 Solution: - Dissolve sample in mobile phase - Improve sample cleanup (SPE) cause3->sol3

Caption: A logical workflow to diagnose and solve peak tailing issues.

G Analyte Interaction with Stationary Phase cluster_0 Low pH Mobile Phase (Good Peak Shape) cluster_1 High pH Mobile Phase (Peak Tailing) analyte_low_ph Malvidin+ (Analyte) silanol_low_ph Protonated Silanol (Si-OH) on Silica Surface analyte_low_ph->silanol_low_ph Minimal Interaction (Repulsion) analyte_high_ph Malvidin+ (Analyte) silanol_high_ph Ionized Silanol (Si-O-) on Silica Surface analyte_high_ph->silanol_high_ph Strong Ionic Interaction (Causes Tailing)

Caption: How mobile phase pH affects analyte-silanol interactions.

References

Optimizing temperature and pH for Malvidin Chloride extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Malvidin Chloride. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your extraction experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Suboptimal pH: this compound, like other anthocyanins, is most stable and soluble in acidic conditions. Extraction at neutral or alkaline pH leads to degradation.[1][2][3]Acidify the extraction solvent to a pH between 2.0 and 3.5 using weak acids like citric acid or formic acid to enhance stability and yield.[2]
Inappropriate Temperature: Excessively high temperatures can cause thermal degradation of this compound.[4][5][6][7] Conversely, a temperature that is too low may result in inefficient extraction.For aqueous extractions, a temperature of around 50°C has been shown to be effective.[8] For extractions using acidified ethanol, temperatures between 40°C and 60°C are often optimal.[5]
Incorrect Solvent: The polarity of the solvent is crucial for efficient extraction.Use polar solvents such as ethanol or methanol, often mixed with water (e.g., 60-70% ethanol), and acidified to improve efficiency.[9][10]
Extract Discoloration (Brownish Tint) Oxidation: Exposure to oxygen can lead to the degradation of this compound.Purge the extraction solvent with an inert gas (e.g., nitrogen or argon) before use and minimize the headspace in the extraction vessel.
High pH: At neutral to alkaline pH, the flavylium cation of malvidin is converted to unstable forms, leading to color loss and degradation.[3]Maintain a low pH (2.0-3.5) throughout the extraction and subsequent storage.[2]
Precipitate Formation in Extract Protein-Anthocyanin Complexation: Proteins present in the plant material can bind with anthocyanins, leading to co-precipitation and reduced yield.[8]Consider a pre-extraction step with a non-polar solvent to remove lipids and some proteins. The addition of a neutral protease to the extract can also help decompose protein complexes.[8]
Low Solubility: this compound has limited solubility in purely aqueous solutions at neutral pH.[11]Ensure the use of an appropriate solvent system (e.g., acidified ethanol/methanol) where this compound has higher solubility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound?

A1: The optimal pH for this compound extraction is in the acidic range, typically between 2.0 and 3.5.[2] Anthocyanins, including malvidin, are most stable as the red flavylium cation in acidic conditions, which prevents their degradation to colorless or brown compounds.[1][3] Using solvents acidified with weak acids like citric or formic acid is recommended over strong acids like HCl, which can cause hydrolysis of acylated anthocyanins.[2][10]

Q2: What is the ideal temperature for this compound extraction?

A2: The ideal temperature depends on the solvent used. For aqueous extractions, temperatures around 50-60°C can provide a good balance between extraction efficiency and minimizing thermal degradation.[8] For extractions with acidified ethanol, a temperature range of 40-60°C is generally effective.[5] While higher temperatures can increase extraction rates, they also accelerate the degradation of this compound.[4][6][7]

Q3: Which solvent system should I use for this compound extraction?

A3: A polar solvent system is essential for extracting this compound. The most commonly used and effective solvents are mixtures of ethanol or methanol with water, acidified to a pH of 2.0-3.5.[9][10] A 60% ethanol solution is often a good starting point.[5] The addition of water to the organic solvent can improve the extraction yield.[2]

Q4: How can I prevent the degradation of this compound during and after extraction?

A4: To prevent degradation, it is crucial to control pH, temperature, and exposure to oxygen. Maintain a low pH (2.0-3.5) and a moderate temperature (40-60°C).[2][5] Work in an oxygen-minimized environment by purging solvents with inert gas and storing extracts in airtight containers in the dark at low temperatures (e.g., 4°C or -20°C for long-term storage).

Q5: Can I use water as an extraction solvent?

A5: While water can be used, its efficiency is generally lower than that of acidified alcohol-water mixtures. Hot water extraction (around 50-90°C) can be effective, but the higher temperatures increase the risk of degradation.[5][8] If using water, it is still highly recommended to acidify it to the optimal pH range.

Data Summary

Table 1: Optimal pH and Temperature for Anthocyanin (including Malvidin) Extraction

ParameterOptimal RangeRationale
pH 2.0 - 3.5Maximizes the stability of the flavylium cation, enhancing color and yield.[1][2][3]
Temperature 40°C - 60°CBalances extraction efficiency with the prevention of thermal degradation.[5][8]

Experimental Protocol: this compound Extraction

This protocol provides a general method for the extraction of this compound from plant material. Optimization may be required depending on the specific source.

1. Sample Preparation:

  • Lyophilize (freeze-dry) the plant material to remove water.
  • Grind the dried material into a fine powder to increase the surface area for extraction.
  • (Optional) Defat the powder by washing with n-hexane to remove lipids and other non-polar compounds.[10]

2. Extraction:

  • Prepare the extraction solvent: 70% ethanol in water, acidified to pH 3.0 with citric acid.
  • Combine the powdered plant material with the extraction solvent in a flask. A solid-to-liquid ratio of 1:10 to 1:20 (w/v) is a good starting point.
  • Place the flask in a shaking water bath at 50°C for 60 minutes. Protect the flask from light by wrapping it in aluminum foil.
  • After extraction, separate the solid material from the liquid extract by centrifugation at 4000 x g for 15 minutes, followed by filtration.

3. Purification and Concentration:

  • The crude extract can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove sugars and other polar impurities.
  • Wash the cartridge with acidified water (pH 3.0) to elute sugars.
  • Elute the anthocyanins with acidified methanol.
  • Concentrate the purified extract using a rotary evaporator at a temperature below 40°C.

4. Storage:

  • Store the concentrated extract in an amber vial under an inert atmosphere (e.g., nitrogen) at -20°C for long-term stability.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Concentration cluster_storage 4. Storage start Plant Material lyophilize Lyophilization start->lyophilize grind Grinding lyophilize->grind defat Defatting (Optional) grind->defat powder Prepared Powder defat->powder mix Mixing powder->mix solvent Acidified Ethanol (pH 3.0) solvent->mix extract Extraction (50°C, 60 min) mix->extract separate Centrifugation & Filtration extract->separate crude Crude Extract separate->crude spe C18 SPE crude->spe concentrate Rotary Evaporation (<40°C) spe->concentrate final_product Concentrated this compound concentrate->final_product store Store at -20°C final_product->store

Caption: Experimental workflow for this compound extraction.

malvidin_stability cluster_stable Optimal Conditions cluster_unstable Suboptimal Conditions flavylium Malvidin (Flavylium Cation) Stable Red/Purple carbinol Carbinol Pseudobase (Colorless) flavylium->carbinol Hydration chalcone Chalcone (Colorless/Yellow) carbinol->chalcone Tautomerization degradation Degradation Products (Brown) chalcone->degradation Cleavage high_ph High pH (>4) high_ph->carbinol high_temp High Temperature (>60°C) high_temp->degradation oxygen Oxygen oxygen->degradation

Caption: Influence of pH and temperature on this compound stability.

References

Preventing Malvidin Chloride degradation during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Malvidin Chloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound, an anthocyanin, is highly susceptible to degradation. The primary factors influencing its stability are pH, temperature, oxygen, light, and the presence of certain enzymes or metal ions.[1][2][3] Neutral to alkaline pH conditions are particularly detrimental, leading to rapid degradation.[4][5] High temperatures also accelerate the degradation process.[3][6]

Q2: At what pH is this compound most stable?

A2: this compound is most stable in acidic conditions, typically at a pH below 3.[7] In acidic solutions, it exists predominantly in its most stable form, the red flavylium cation. As the pH increases towards neutral and alkaline levels, it undergoes structural transformations to less stable forms, such as the colorless carbinol pseudobase and the blue quinoidal base, which are more prone to degradation.[4][5]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures significantly accelerate the degradation of this compound.[3][6] Thermal degradation can occur through the hydrolysis of the glycosidic bond and the opening of the pyran ring, leading to the formation of colorless degradation products.[8] It is crucial to keep samples cool during preparation and storage.

Q4: Can the choice of solvent impact the stability of this compound?

A4: Yes, the solvent system is critical. For optimal stability, this compound should be dissolved in a slightly acidified solvent. Acidified methanol (e.g., with 0.1% HCl or formic acid) is commonly used to prepare stock solutions and for extraction.[4][5][9][10] It is sparingly soluble in aqueous buffers, and if they must be used, they should be acidic.[11]

Q5: Are there any additives that can help stabilize this compound during sample preparation?

A5: Yes, antioxidants such as ascorbic acid can help protect this compound from oxidative degradation.[2] Co-pigmentation with other phenolic compounds or the use of encapsulating agents like maltodextrin can also enhance stability.[6][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of characteristic red/purple color of the sample solution. Degradation of this compound due to high pH.Ensure the pH of all solutions is acidic (ideally pH < 3). Use acidified solvents for dissolution and dilution.
Exposure to high temperatures.Prepare and store all samples on ice or at refrigerated temperatures (e.g., 4°C).[10] Avoid heating steps if possible.
Presence of oxygen.Degas solvents before use. Work in an inert atmosphere (e.g., under nitrogen) if possible.[11]
Low recovery of this compound after extraction or purification. Incomplete extraction due to inappropriate solvent.Use an acidified organic solvent, such as methanol with a small percentage of formic acid or HCl, for extraction.[4][13]
Adsorption to labware.Use silanized glassware or low-adsorption plasticware.
Inconsistent results between replicate samples. Variable degradation due to differences in handling time or conditions.Standardize the sample preparation protocol to ensure consistent timing and conditions for all samples.
Photodegradation from exposure to light.Protect samples from light by using amber vials or covering containers with aluminum foil. Store samples in the dark.[10]

Quantitative Data Summary

The stability of Malvidin and its derivatives is highly dependent on environmental conditions. The following tables summarize the impact of temperature and pH on their degradation.

Table 1: Thermal Degradation of Malvidin-3-O-glucoside (Mv3glc) and its Derivatives at 90°C.

Compound% Reservation after 5h at 90°C
Malvidin-3-O-glucoside (Mv3glc)29.52%
Vitisin A72.6%
Me-py86.30%
Oxovitisin A91.35%
Data extracted from a study on the stability of malvidin-based derivatives, highlighting the increased stability of pyranoanthocyanins compared to the parent anthocyanin.[3]

Table 2: Half-life (t1/2) of Malvidin-3-glucoside and Malvidin-3,5-diglucoside at Different Temperatures.

CompoundTemperature (°C)Half-life (h)
Malvidin-3-glucoside706.3
901.5
Malvidin-3,5-diglucoside70Not explicitly stated, but noted to be more stable than Mv-3-glu
Data from a study on the thermal degradation kinetics of anthocyanins, showing a clear temperature-dependent degradation.[14]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound suitable for use in various experiments.

  • Materials:

    • This compound (solid)

    • HPLC-grade methanol

    • Hydrochloric acid (HCl) or Formic acid

    • Volumetric flask

    • Inert gas (e.g., nitrogen or argon)

  • Procedure:

    • Prepare an acidified methanol solvent by adding HCl to a final concentration of 0.1% (v/v) or formic acid to a final concentration of 1% (v/v).[9]

    • Weigh the desired amount of this compound in a clean, dry weighing boat.

    • Transfer the solid to a volumetric flask.

    • Add a small amount of the acidified methanol to dissolve the solid completely. Gentle sonication can be used to aid dissolution.

    • Once dissolved, bring the solution to the final volume with the acidified methanol.

    • Purge the headspace of the volumetric flask with an inert gas to minimize oxygen exposure.[11]

    • Stopper the flask tightly and wrap it in aluminum foil to protect it from light.

    • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.[10][11]

Protocol 2: Extraction of this compound from a Solid Matrix (e.g., Grape Skin)

This protocol provides a general method for extracting this compound from solid samples while minimizing degradation.

  • Materials:

    • Freeze-dried and powdered sample material

    • Extraction solvent: Methanol containing 0.1% HCl (v/v)[9]

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.22 µm, PTFE)

  • Procedure:

    • Weigh an appropriate amount of the powdered sample into a centrifuge tube.

    • Add a defined volume of the pre-chilled extraction solvent.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the sample in an ultrasonic bath for 15-30 minutes at a controlled low temperature.

    • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • For exhaustive extraction, the pellet can be re-extracted with fresh solvent, and the supernatants pooled.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean, amber vial.

    • Store the extract at -20°C until analysis.

Visualizations

Malvidin_Degradation_Pathway Malvidin Malvidin (Flavylium Cation, Red) (Stable at low pH) pH_increase Increase in pH Malvidin->pH_increase Carbinol_Pseudobase Carbinol Pseudobase (Colorless) Malvidin->Carbinol_Pseudobase Hydration Quinoidal_Base Quinoidal Base (Blue) pH_increase->Quinoidal_Base Degradation_Products Degradation Products (e.g., Syringic Acid, Phloroglucinaldehyde) Quinoidal_Base->Degradation_Products Chalcone Chalcone (Colorless/Yellowish) Carbinol_Pseudobase->Chalcone Ring Opening Heat_Oxygen Heat, Oxygen, Light Chalcone->Heat_Oxygen Heat_Oxygen->Degradation_Products

Caption: Degradation pathway of this compound.

Sample_Prep_Workflow start Start: Sample extraction Extraction with Acidified Solvent (e.g., MeOH/HCl) on Ice start->extraction centrifugation Centrifugation at 4°C extraction->centrifugation filtration Filtration (0.22 µm) into Amber Vial centrifugation->filtration storage Storage at -20°C in the Dark filtration->storage analysis Analysis (e.g., HPLC) storage->analysis

Caption: Recommended workflow for this compound sample preparation.

Troubleshooting_Tree issue Issue: Sample Degradation (e.g., Color Loss, Low Recovery) check_ph Is the pH of all solutions acidic (pH < 3)? issue->check_ph adjust_ph Action: Acidify all solvents and buffers. check_ph->adjust_ph No check_temp Are samples kept cold (on ice or at 4°C)? check_ph->check_temp Yes adjust_ph->check_temp control_temp Action: Use ice baths and pre-chilled reagents/equipment. check_temp->control_temp No check_light Are samples protected from light? check_temp->check_light Yes control_temp->check_light protect_light Action: Use amber vials and work in low light. check_light->protect_light No stable_sample Stable Sample Proceed with Analysis check_light->stable_sample Yes protect_light->stable_sample

Caption: Troubleshooting decision tree for this compound degradation.

References

Solubility issues of Malvidin Chloride in PBS and how to resolve them.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Malvidin Chloride in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in PBS?

A1: this compound has very low solubility in aqueous buffers with a neutral pH, such as PBS (pH 7.2).[1] This is an inherent chemical property of many anthocyanins. At neutral or slightly basic pH, the molecular structure of Malvidin can change to forms that are less soluble and more prone to degradation.[2][3][4]

Q2: What is the recommended solvent for dissolving this compound?

A2: For initial dissolution, organic solvents are highly recommended. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are all effective solvents for creating a concentrated stock solution of this compound.[1][5][6]

Q3: Can I prepare a stock solution of this compound in PBS?

A3: It is not recommended to prepare a stock solution of this compound directly in PBS due to its poor solubility. The preferred method is to first create a high-concentration stock solution in an organic solvent and then dilute it to your final working concentration in PBS.

Q4: How stable is this compound in a PBS solution?

A4: Aqueous solutions of this compound are not very stable and it is recommended to use them fresh. It is advised not to store the aqueous solution for more than one day.[1] The stability of anthocyanins like malvidin is pH-dependent, with greater stability in acidic conditions.[7][8] At the neutral pH of PBS, degradation can occur more rapidly.[3][4]

Q5: I see a precipitate forming after diluting my DMSO stock solution in PBS. What should I do?

A5: This can happen if the final concentration of this compound in PBS is too high, or if the percentage of the organic solvent in the final solution is too low to maintain solubility. Try reducing the final concentration of this compound. You can also try slightly increasing the proportion of the organic solvent in your final solution, but be mindful of the tolerance of your experimental system (e.g., cell culture) to the solvent.

Troubleshooting Guide

Issue: this compound powder is not dissolving.

Possible Cause Troubleshooting Step
Incorrect Solvent This compound is sparingly soluble in aqueous buffers like PBS.[1] Use an appropriate organic solvent such as DMSO, DMF, or ethanol for initial dissolution.[1][5][6]
Low Temperature Solubility can be temperature-dependent. Gently warm the solution to 37°C to aid dissolution.[6][9]
Insufficient Agitation The powder may not be adequately dispersed. Use a vortex mixer or an ultrasonic bath to ensure thorough mixing.[6][9]

Issue: A precipitate forms after diluting the stock solution in PBS.

Possible Cause Troubleshooting Step
Supersaturation The final concentration in PBS may be above the solubility limit. Try preparing a more dilute final solution.
pH-dependent insolubility The neutral pH of PBS reduces the solubility of this compound.[2] Consider if a slightly more acidic buffer is compatible with your experiment.
Insufficient co-solvent The percentage of the organic solvent in the final solution may be too low. While keeping the organic solvent concentration minimal to avoid affecting your experiment, a slight increase might be necessary.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityReference
Dimethylformamide (DMF)~25 mg/mL[1][5][6]
Dimethyl Sulfoxide (DMSO)~16 mg/mL[1][5][6]
Ethanol~16 mg/mL[1][5][6]
1:9 DMF:PBS (pH 7.2)~0.1 mg/mL[1][5][6]

Experimental Protocols

Protocol for Preparing a this compound Solution for Cell Culture Experiments

This protocol outlines the recommended procedure for preparing a working solution of this compound in a PBS-based medium for cell culture applications.

  • Prepare a High-Concentration Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO (or DMF/ethanol) to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to assist dissolution.[6][9]

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, it may be necessary to perform one or more serial dilutions of the stock solution.

    • Use sterile DMSO (or the same organic solvent as the stock) for these intermediate dilutions.

  • Prepare the Final Working Solution:

    • Add a small volume of the stock solution (or intermediate dilution) to your pre-warmed cell culture medium containing PBS.

    • Ensure the final concentration of the organic solvent is low enough to not affect your cells (typically ≤ 0.1% DMSO).

    • Mix immediately and thoroughly by gentle inversion or pipetting.

  • Important Considerations:

    • Always prepare fresh working solutions of this compound for each experiment. Do not store aqueous solutions for more than a day.[1]

    • Perform a solvent control in your experiments to account for any effects of the organic solvent on your cells.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation start Weigh Malvidin Chloride Powder add_solvent Add Organic Solvent (e.g., DMSO) start->add_solvent dissolve Vortex / Sonicate / Warm to 37°C add_solvent->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute Stock in PBS/Medium stock->dilute Small Volume final Final Working Solution dilute->final

Caption: Experimental workflow for preparing a this compound working solution.

troubleshooting_flowchart start Start: Dissolving This compound in PBS check_dissolution Does it dissolve? start->check_dissolution dissolved Success: Solution Prepared check_dissolution->dissolved Yes not_dissolved Issue: Incomplete Dissolution check_dissolution->not_dissolved No cause1 Is the solvent pure PBS? not_dissolved->cause1 solution1 Action: Use organic solvent (DMSO/DMF) for stock cause1->solution1 Yes cause2 Is a precipitate forming after dilution? cause1->cause2 No solution2 Action: Lower final concentration or slightly increase co-solvent % cause2->solution2 Yes

Caption: Troubleshooting flowchart for this compound solubility issues.

References

Best practices for long-term storage of Malvidin Chloride standards.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Malvidin Chloride standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored for long-term stability?

For optimal long-term stability of at least four years, solid this compound should be stored at -20°C or colder (<-15°C) in a tightly sealed container, protected from light and moisture.[1][2] It is advisable to store it in a desiccator at low temperature to mitigate its hygroscopic nature.

Q2: What is the recommended procedure for preparing a stock solution?

To prepare a stock solution, dissolve the crystalline solid this compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol.[1] To enhance solubility, warming the solution at 37°C and using an ultrasonic bath for a short period can be beneficial. For aqueous experimental conditions, it is recommended to first dissolve the compound in a minimal amount of DMF and then dilute it with the aqueous buffer of choice.[1]

Q3: How should stock solutions of this compound be stored?

The storage conditions for stock solutions depend on the solvent and desired storage duration. For stock solutions prepared in DMSO, it is recommended to:

  • Store at -80°C for up to 6 months.

  • Store at -20°C for up to 1 month.

Aqueous solutions of this compound are not recommended for storage longer than one day due to their instability.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.

Q4: What are the signs of degradation in this compound standards?

Degradation of this compound can be visually identified by a change in color. The solid should be a dark red to purple powder. In solution, the color is pH-dependent, typically appearing red in acidic conditions and blue to violet in neutral to basic conditions. A fading of this characteristic color or a shift towards a brownish or colorless appearance can indicate degradation. The formation of colorless degradation products, such as syringic acid, is a key indicator of decomposition.

Q5: Is this compound sensitive to light?

Yes, this compound is light-sensitive.[3] Both the solid compound and its solutions should be protected from light during storage and handling to prevent photodegradation. Using amber-colored vials or wrapping containers in aluminum foil is a recommended practice.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. Degradation of the this compound standard.1. Verify the storage conditions of your solid standard and stock solutions. 2. Prepare a fresh stock solution from the solid standard. 3. Visually inspect the color of your solution for signs of degradation.
Inaccurate concentration of the standard solution.1. Ensure your balance is properly calibrated before weighing the solid. 2. Double-check all calculations for solution preparation. 3. Use calibrated pipettes for accurate liquid handling.
Contamination of the standard.1. Use sterile, dedicated labware for handling the standard. 2. Avoid introducing any contaminants, especially oxidizing agents.[4]
Difficulty dissolving the this compound solid. Use of an inappropriate solvent.1. this compound has low solubility in aqueous buffers. Use organic solvents like DMSO, DMF, or ethanol for initial dissolution.[1] 2. For aqueous applications, first dissolve in a small volume of DMF and then dilute with your buffer.[1]
Insufficient mixing or temperature.1. Gently warm the solution to 37°C. 2. Use sonication to aid in dissolution.
Rapid color change or fading of the prepared solution. pH instability.1. The color of this compound is highly dependent on pH. Ensure the pH of your experimental buffer is appropriate and stable.[5] 2. Be aware that solutions at neutral or near-neutral pH may be less stable and prone to color loss.
Exposure to light.1. Protect the solution from light at all times by using amber vials or covering the container with foil.
Degradation over time.1. Aqueous solutions are not stable for more than 24 hours. Prepare fresh solutions daily for the best results.[1]

Quantitative Data Summary

Parameter Value Solvent/Conditions
Solubility ~16 mg/mLEthanol
~16 mg/mLDMSO
~25 mg/mLDMF
~0.1 mg/mL1:9 solution of DMF:PBS (pH 7.2)
Long-Term Stability (Solid) ≥ 4 years-20°C, protected from light and moisture
Stock Solution Stability (in DMSO) ≤ 6 months-80°C
≤ 1 month-20°C
Aqueous Solution Stability ≤ 1 dayRoom Temperature

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in DMSO

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.

  • Weighing: Accurately weigh the desired amount of the solid standard using a calibrated analytical balance in a low-light environment.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid. For example, to prepare a 10 mM stock solution, add 272.67 µL of DMSO per 1 mg of this compound (MW: 366.75 g/mol ).

  • Mixing: Vortex the solution and, if necessary, sonicate or warm gently (not exceeding 37°C) until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected (amber) vials. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Visualizations

experimental_workflow Experimental Workflow: this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start: Solid this compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Solid in Low Light equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store_short Store at -20°C (≤ 1 month) aliquot->store_short Short-term store_long Store at -80°C (≤ 6 months) aliquot->store_long Long-term

Caption: Workflow for preparing and storing this compound stock solutions.

stability_factors Factors Affecting this compound Stability center This compound Stability temp Temperature (Store at -20°C or below) temp->center light Light Exposure (Protect from light) light->center ph pH of Solution (Stable in acidic pH) ph->center moisture Moisture (Hygroscopic, keep dry) moisture->center oxidants Oxidizing Agents (Avoid contamination) oxidants->center

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Enhancing Malvidin Chloride Color Stability for Food Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Malvidin Chloride. This resource is designed to assist researchers, scientists, and food development professionals in overcoming challenges related to the color stability of this natural anthocyanin for food applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during the application of this compound in food matrices.

Problem Potential Cause(s) Recommended Solution(s)
Rapid Fading of Red/Purple Color High pH of the food matrix.[1][2]This compound is most stable in its red flavylium cation form at low pH (<2).[1] As pH increases, it can convert to colorless or less stable forms.[1] Solution: Adjust the pH of your food system to be more acidic, ideally below pH 4.
Presence of ascorbic acid (Vitamin C).[3][4][5][6]Ascorbic acid can accelerate the degradation of anthocyanins.[5][6] Solution: If possible, add ascorbic acid at the latest possible stage of processing. Consider using alternative antioxidants or encapsulating the this compound to create a barrier.
Exposure to oxygen.[7][8][9]Oxygen can lead to oxidative degradation of anthocyanins.[10] Solution: Minimize oxygen exposure during processing and storage. Consider using vacuum packaging or incorporating oxygen scavengers.
High processing or storage temperatures.[1][2]Elevated temperatures accelerate the degradation of this compound.[2] Solution: Use the lowest possible processing temperature and store the final product in a cool, dark place.
Color Shift to Blue or Colorless pH is in the neutral to slightly alkaline range.[2]At neutral pH, this compound can exist in its blue quinoidal base form, which is often unstable and can further degrade to colorless chalcones.[11][12] Solution: As with fading, maintain an acidic pH to stabilize the red flavylium cation.
Browning of the Product Enzymatic browning from polyphenol oxidase (PPO).[13][14]PPO activity can lead to the formation of brown pigments. Solution: Inhibit PPO activity through methods such as blanching (heat treatment), acidification, or the use of chelating agents to bind copper, a PPO cofactor.[13]
Non-enzymatic browning reactions.High temperatures and the presence of sugars and amino acids can lead to Maillard reactions or caramelization. Solution: Control processing temperatures and times.
Inconsistent Color Intensity Variations in this compound concentration.Inaccurate measurement or uneven distribution of the colorant. Solution: Ensure precise measurement and thorough mixing of this compound into the food matrix.
Interactions with other food components.[15]Proteins, polysaccharides, and other food components can interact with anthocyanins, affecting their color expression.[15] Solution: Conduct pilot tests with your specific food matrix to determine the optimal concentration and processing parameters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the color stability of this compound?

A1: this compound exhibits its most stable and vibrant red color in acidic conditions, typically at a pH below 2.[1] As the pH increases, it undergoes structural transformations that can lead to color loss or a shift to less stable blue and purple hues.[1][2] For most food applications, maintaining a pH below 4 is recommended to preserve the desired color.

Q2: How does co-pigmentation enhance the color stability of this compound?

A2: Co-pigmentation is a phenomenon where other molecules, known as co-pigments, associate with the anthocyanin molecule.[16] This interaction can protect the this compound from degradation and enhance its color intensity.[7][8][9][16] Common co-pigments include other phenolic compounds like flavonoids, phenolic acids, and certain polymers.[7][8][9] The formation of these complexes helps to shield the anthocyanin from nucleophilic attack by water, thus stabilizing its colored form.[17][18]

Q3: Can I use this compound in products fortified with Vitamin C?

A3: While possible, it presents a challenge as ascorbic acid (Vitamin C) is known to accelerate the degradation of anthocyanins, leading to color fading.[3][4][5][6] The mutual destruction of both compounds has been observed in solution.[4] To mitigate this, consider adding Vitamin C late in the production process, using encapsulation techniques for either the anthocyanin or the vitamin, or exploring the use of alternative antioxidants.

Q4: What is the effect of metal ions on this compound's color?

A4: Metal ions can form chelates with anthocyanins that possess a catechol or pyrogallol group on the B-ring, which can lead to a "bluing" effect and potentially enhance stability.[19][20][21] While malvidin itself does not have this specific structure, interactions with metal ions like aluminum and iron can still influence its color and stability, particularly at higher pH values.[19]

Q5: What are the best practices for storing food products colored with this compound?

A5: To maximize color stability, food products containing this compound should be stored in a cool, dark environment.[2] Packaging should be designed to minimize exposure to light and oxygen.[7][8][9] Opaque and airtight containers are ideal.

Key Experiments and Methodologies

Experiment 1: Evaluating the Effect of pH on this compound Color Stability

Objective: To determine the color stability of this compound across a range of pH values relevant to food applications.

Methodology:

  • Prepare a stock solution of this compound in a slightly acidic solvent (e.g., 0.1 M HCl).

  • Prepare a series of buffer solutions with pH values ranging from 2.0 to 8.0.

  • Add a standardized amount of the this compound stock solution to each buffer to achieve a final concentration suitable for colorimetric analysis.

  • Immediately measure the initial color of each solution using a spectrophotometer (recording the absorbance spectrum from 400-700 nm) and a colorimeter (recording CIELAB values: L, a, b*).

  • Store the solutions in a controlled environment (e.g., at a constant temperature of 25°C) and protect them from light.

  • At regular time intervals (e.g., 0, 24, 48, 72 hours), repeat the spectrophotometric and colorimetric measurements.

  • Calculate the degradation kinetics (e.g., half-life) and the change in color parameters (ΔE*) over time for each pH.

Experiment 2: Assessing the Impact of Co-pigments on Color Stabilization

Objective: To evaluate the effectiveness of different co-pigments in stabilizing the color of this compound.

Methodology:

  • Select a range of potential co-pigments (e.g., caffeic acid, catechin, quercetin).

  • Prepare solutions of this compound at a fixed, food-relevant pH (e.g., pH 3.5).

  • Create a series of samples by adding the selected co-pigments to the this compound solution at various molar ratios (e.g., 1:1, 1:5, 1:10 pigment to co-pigment).

  • Include a control sample with no added co-pigment.

  • Measure the initial color of all samples using a spectrophotometer and colorimeter.

  • Store the samples under accelerated aging conditions (e.g., elevated temperature of 40°C) to observe changes more rapidly.

  • Monitor the color changes at regular intervals.

  • Compare the rate of color degradation in the co-pigmented samples to the control to determine the stabilizing effect of each co-pigment.

Experiment 3: Microencapsulation for Enhanced Stability

Objective: To improve the stability of this compound in a food matrix through microencapsulation.

Methodology:

  • Choose a suitable wall material for encapsulation (e.g., maltodextrin, gum arabic).[22]

  • Prepare a solution or emulsion containing this compound and the wall material.

  • Utilize an encapsulation technique such as spray drying or freeze drying to create microcapsules.[22][23]

  • Incorporate the encapsulated this compound powder and an equivalent amount of unencapsulated (free) this compound into a model food system (e.g., a beverage or a yogurt).

  • Store the food products under specific conditions (e.g., exposed to light at room temperature).

  • Periodically assess the color of the food products using a colorimeter.

  • Compare the color retention of the product with encapsulated this compound to the one with the free colorant to evaluate the effectiveness of the encapsulation.[23]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound stability.

Table 1: Effect of Co-pigments on the Color Stability of Malvidin-3-glucoside

Co-pigmentMolar Ratio (Pigment:Co-pigment)Storage ConditionsObservationReference
Catechin1:1pH 3.6, 12% ethanol, 25°C, 60 daysLess effective co-pigment. Increased hue angle, indicating less protection against browning.[18]
Epicatechin1:1pH 3.6, 12% ethanol, 25°C, 60 daysLess effective co-pigment.[18]
Procyanidin B21:1pH 3.6, 12% ethanol, 25°C, 60 daysLess effective than monomeric flavanols.[18]
Caffeic acid1:1pH 3.6, 12% ethanol, 25°C, 60 daysFormation of more stable pyranoanthocyanins observed over time.[18]
Quercitrin1:1pH 3.6, 12% ethanol, 25°C, 60 daysBest co-pigment among those tested. Induced a significant bathochromic shift.[18]
Caffeine1:1 (Association Constant: 1.5 x 10³ M⁻¹)pH 8.4Significantly reduces the degradation rate of the quinoidal base.[24]

Table 2: Half-life of Anthocyanin Color in the Presence of Polyphenols

Anthocyanin SourceAdditive (0.2%)Storage ConditionsHalf-life (days)Reference
Purple CarrotNone (Control)pH 3.0, with ascorbic acid, 40°C in light2.9[25]
Purple CarrotGreen Tea ExtractpH 3.0, with ascorbic acid, 40°C in light6.7[25]

Visualizing Key Processes

To further aid in understanding the factors affecting this compound stability, the following diagrams illustrate key concepts.

Malvidin_Degradation_Pathway Malvidin This compound (Flavylium Cation, Red) Hemiacetal Hemiacetal (Colorless) Malvidin->Hemiacetal + H2O (Higher pH) Quinoidal_Base Quinoidal Base (Blue/Violet) Malvidin->Quinoidal_Base - H+ (Higher pH) Hemiacetal->Malvidin - H2O (Lower pH) Chalcone Chalcone (Colorless/Yellowish) Hemiacetal->Chalcone Ring Opening Quinoidal_Base->Malvidin + H+ Degradation Degradation Products (Brown/Colorless) Quinoidal_Base->Degradation Oxidation Chalcone->Degradation Oxidation, Heat

Caption: pH-dependent degradation pathway of this compound.

CoPigmentation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_storage Storage & Analysis Prep_Malvidin Prepare Malvidin Solution (Fixed pH) Mix Mix Malvidin and Co-pigment (Varying Ratios) Prep_Malvidin->Mix Control Prepare Control (Malvidin only) Prep_Malvidin->Control Prep_Copigment Prepare Co-pigment Solutions Prep_Copigment->Mix Measure_Initial Initial Color Measurement (Spectrophotometer, Colorimeter) Mix->Measure_Initial Control->Measure_Initial Store Store under Controlled Conditions (e.g., 40°C, dark) Measure_Initial->Store Measure_Periodic Periodic Color Measurement Store->Measure_Periodic Analyze Analyze Data (Degradation Rate, ΔE*) Measure_Periodic->Analyze

Caption: Experimental workflow for evaluating co-pigmentation.

Stabilization_Strategies center_node Enhanced Malvidin Color Stability pH_Control pH Control (Acidification) pH_Control->center_node Copigmentation Co-pigmentation Copigmentation->center_node Encapsulation Encapsulation Encapsulation->center_node Temp_Control Temperature Control Temp_Control->center_node Oxygen_Exclusion Oxygen Exclusion Oxygen_Exclusion->center_node Metal_Chelation Metal Chelation Metal_Chelation->center_node

Caption: Key strategies for stabilizing this compound color.

References

Technical Support Center: Optimizing Ultrasound-Assisted Extraction of Malvidin from Grape Pomace

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ultrasound-assisted extraction (UAE) of Malvidin from grape pomace.

Frequently Asked Questions (FAQs)

Q1: What is ultrasound-assisted extraction (UAE) and why is it used for Malvidin?

A1: Ultrasound-assisted extraction is a process that uses high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in a solvent. This process generates tiny, imploding bubbles that disrupt plant cell walls, enhancing solvent penetration and accelerating the release of intracellular compounds like Malvidin. It is preferred for its efficiency, reduced extraction times, lower solvent consumption, and ability to operate at lower temperatures, which helps prevent the degradation of thermally sensitive compounds like anthocyanins.[1][2][3][4]

Q2: Which factors have the most significant impact on Malvidin yield during UAE?

A2: The primary factors influencing UAE efficiency are ultrasonic power (or amplitude/intensity), extraction time, temperature, solvent composition (type, concentration, pH), and the solid-to-liquid ratio.[5][6] Optimizing the interplay between these parameters is crucial for maximizing Malvidin yield while minimizing degradation.

Q3: Can high ultrasonic power or long extraction times degrade Malvidin?

A3: Yes. While higher power and longer sonication times can initially increase extraction rates, excessive levels can lead to the degradation of anthocyanins, including Malvidin.[2][5][7] High acoustic energy can generate localized hot spots and free radicals, causing hydrolysis or oxidation of the Malvidin molecule.[8][9] It is essential to find an optimal balance where extraction is maximized before significant degradation occurs.

Q4: What is the best solvent for extracting Malvidin from grape pomace?

A4: Acidified polar solvents are most effective for anthocyanin extraction because the acidic environment stabilizes the flavylium cation, the colored form of anthocyanins.[10] Ethanol and methanol are commonly used, often mixed with water (e.g., 50-70% concentration) and acidified with a small amount of acid like formic, citric, or hydrochloric acid to a pH between 1 and 3.[6][11][12] Recent studies also show that acidified water can be a viable and sustainable "green" solvent.[8][11]

Q5: How does temperature affect the stability and extraction of Malvidin?

A5: Temperature has a dual effect. Increasing the temperature can enhance solvent diffusivity and the solubility of Malvidin, improving extraction efficiency.[2][5] However, anthocyanins are heat-sensitive, and temperatures above 50-60°C can accelerate degradation.[2][7][13] For UAE, it is often beneficial to use moderate temperatures (e.g., 25-50°C) to leverage the mechanical effects of ultrasound without causing thermal damage.[14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Malvidin Yield 1. Inefficient Cell Disruption: Ultrasonic power/amplitude is too low. 2. Poor Solvent Choice: Solvent polarity or pH is not optimal for Malvidin solubility and stability. 3. Insufficient Extraction Time: The duration is not long enough to achieve equilibrium. 4. High Solid-to-Liquid Ratio: Too much sample for the solvent volume limits mass transfer.[5][13]1. Gradually increase ultrasonic power or amplitude. Ensure the probe is properly submerged in the slurry. 2. Use an acidified polar solvent (e.g., 60-80% ethanol with 0.1-1% formic or citric acid, pH 1-3).[6][15] 3. Increase extraction time incrementally (e.g., in 5-10 minute intervals) to find the point of diminishing returns.[2] 4. Decrease the solid-to-liquid ratio (e.g., from 1:10 to 1:20 or 1:30 g/mL) to improve solvent access to the plant material.[16][17][18]
Degradation of Malvidin (Brownish extract, loss of red/purple color) 1. Excessive Ultrasonic Power/Time: Over-exposure to sonication is causing molecular breakdown.[5][7] 2. High Temperature: The combination of ultrasonic heating and ambient temperature is degrading the anthocyanins.[2][13] 3. Unstable pH: The pH of the solvent is too high (above 4), leading to the conversion of the stable flavylium cation to unstable forms.1. Reduce the ultrasonic power or use a pulsed mode (e.g., 2 seconds on, 2 seconds off) to minimize degradation.[11] Shorten the extraction time. 2. Use a cooling jacket or an ice bath to maintain the temperature below 50°C during extraction.[11] 3. Ensure the solvent is acidified (pH 1-3) and remains so throughout the process.
Inconsistent or Irreproducible Results 1. Inhomogeneous Sample: Grape pomace is not uniformly ground, leading to variable extraction surfaces. 2. Probe Positioning: The depth and position of the ultrasonic probe are not consistent across experiments. 3. Temperature Fluctuations: The temperature is not controlled and varies between runs. 4. Sample Matrix Variation: Differences in the grape pomace source (variety, ripeness, processing).1. Ensure the grape pomace is dried and ground to a consistent, fine particle size. 2. Standardize the depth of the probe tip's immersion (e.g., 15 mm) and center it within the extraction vessel.[11] 3. Use a thermostatic water bath or cooling jacket to maintain a constant temperature.[11] 4. Document the source and characteristics of the grape pomace for each batch.
Low Extract Clarity / Difficulty in Filtration 1. Presence of Pectins and Sugars: High molecular weight compounds co-extracted from the grape pomace. 2. Fine Particulate Matter: Very small solid particles are suspended in the extract.1. Consider a pre-treatment with pectinase enzymes or use a solvent system that minimizes the extraction of these compounds. 2. After extraction, centrifuge the mixture at high speed (e.g., >4000 rpm) before filtration. Use a multi-stage filtration process, starting with a larger pore size filter and moving to a smaller one (e.g., 0.45 µm).[19]

Data Presentation: Optimized UAE Parameters

The following tables summarize optimized parameters from various studies on the ultrasound-assisted extraction of anthocyanins from grape pomace and other plant sources. These values can serve as a starting point for developing a new protocol.

Table 1: Optimized Parameters for UAE of Anthocyanins from Grape Pomace

ParameterOptimized Range/ValueSource(s)
Solvent Acidified Water (pH 1.5); 78.9% Ethanol[11][15]
Ultrasonic Power/Density 16.7 W/mL; 60% Amplitude[11][14]
Temperature 25°C - 63.8°C[11][15]
Extraction Time 5 - 48 minutes[11][15]
Solid-to-Liquid Ratio 1:15 - 1:20 g/mL[11][15]

Table 2: General Optimized Parameters for UAE of Flavonoids/Anthocyanins

ParameterOptimized Range/ValueSource(s)
Solvent Concentration 50% - 70% Ethanol/Methanol[2][3][6][18]
Ultrasonic Power 250 - 411 W[3][16][20]
Temperature 20°C - 60°C[2][4][6]
Extraction Time 25 - 70 minutes[3][20]
Solid-to-Liquid Ratio 1:6 - 1:32 g/mL[3][6][13]
pH 2.0 - 5.0[4][12][18]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Malvidin

This protocol is a generalized procedure based on common parameters found in the literature.[11][19]

  • Sample Preparation:

    • Dry the grape pomace at 60°C for 5-6 hours or until a constant weight is achieved.

    • Grind the dried pomace into a fine powder (e.g., <0.5 mm particle size).

  • Extraction Setup:

    • Weigh 1.5 g of the ground pomace and place it into a 50 mL jacketed glass reactor.

    • Add 30 mL of the extraction solvent (e.g., acidified water at pH 1.5, or 70% ethanol acidified with 0.1% HCl). This creates a 1:20 g/mL solid-to-liquid ratio.

    • Connect the jacketed reactor to a thermostatic water bath set to maintain the desired temperature (e.g., 25°C).

  • Sonication:

    • Immerse the tip of a high-intensity ultrasound probe (e.g., 4 mm diameter) to a depth of 15 mm into the center of the slurry.

    • Apply ultrasound at a specific power density (e.g., 16.7 W/mL) for a set duration (e.g., 5 minutes). Pulsed sonication (e.g., 2 seconds on, 2 seconds off) can be used to control temperature.

  • Sample Recovery:

    • After sonication, immediately centrifuge the mixture (e.g., 4000 rpm for 15 minutes) to separate the solid residue.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

    • Store the extract at 4°C in the dark until analysis.

Protocol 2: Quantification of Malvidin by HPLC-DAD

This protocol outlines a method for analyzing the Malvidin content in the obtained extract.[21][22]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

    • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water/Formic Acid/Acetic Acid (e.g., 1000:8:9, v/v/v).[21]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 28-30°C.

    • Detection Wavelength: 520 nm for anthocyanins.

  • Gradient Elution:

    • A typical gradient might be: 0-10 min, linear gradient from 10% to 45% B. Adjust as needed for optimal separation based on your specific column and sample.[21]

  • Quantification:

    • Prepare a calibration curve using a certified standard of Malvidin-3-O-glucoside.

    • Identify the Malvidin peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

    • Quantify the concentration based on the peak area and the calibration curve.

Visualizations

UAE_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Ultrasound-Assisted Extraction cluster_recovery 3. Extract Recovery cluster_analysis 4. Analysis GP Grape Pomace Dry Drying (60°C) GP->Dry Grind Grinding (<0.5mm) Dry->Grind Mix Mix Powder with Acidified Solvent Grind->Mix UAE Apply Ultrasound (Power, Time, Temp) Mix->UAE Centrifuge Centrifugation UAE->Centrifuge Filter Filtration (0.45µm) Centrifuge->Filter Crude Crude Extract Filter->Crude HPLC HPLC-DAD Analysis Crude->HPLC Quant Quantification of Malvidin HPLC->Quant P1 Solvent Type & pH P1->Mix P2 S/L Ratio P2->Mix P3 Ultrasonic Power P3->UAE P4 Time & Temperature P4->UAE

Caption: Experimental workflow for ultrasound-assisted extraction and analysis of Malvidin.

Troubleshooting_Logic Start Problem: Low Malvidin Yield C1 Is extract color weak or brownish? Start->C1 C2 Are results inconsistent? C1->C2 No S1 Potential Degradation - Reduce Power/Time - Control Temperature - Check Solvent pH C1->S1 Yes C3 Is extraction slurry very thick? C2->C3 No S2 Check Process Control - Homogenize Sample - Standardize Probe Depth - Control Temperature C2->S2 Yes S3 Mass Transfer Issue - Decrease Solid-to-Liquid Ratio (add more solvent) C3->S3 Yes S4 Inefficient Extraction - Increase Power/Time - Optimize Solvent C3->S4 No

Caption: Troubleshooting decision tree for low Malvidin yield in UAE.

References

Adjusting mobile phase to improve Malvidin Chloride separation in reverse-phase HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of mobile phase parameters for the improved separation of Malvidin Chloride and related anthocyanins in reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This section addresses common chromatographic issues encountered during the analysis of this compound.

Question: Why am I observing broad or tailing peaks for this compound?

Answer: Peak broadening and tailing for anthocyanins like this compound are often linked to on-column chemical equilibrium or secondary interactions. Anthocyanins can exist in multiple forms depending on the pH.[1] At pH values above 3.2, the red flavylium cation can interconvert with the colorless carbinol base, leading to significant band broadening.[2]

Recommended Actions:

  • Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically ≤ 2.5) to maintain this compound predominantly in its stable, single flavylium cation form.[2][3] Using acids like formic acid, phosphoric acid, or trifluoroacetic acid is common.[4][5] Eluents with a pH of 2.5 have been shown to cause broad peaks and poor separation.[2]

  • Increase Column Temperature: Raising the column temperature (e.g., to 70°C) can accelerate the on-column interconversion between different forms of the anthocyanin.[1] This rapid conversion can lead to less band-broadening and sharper, more efficient peaks.[1]

  • Check for Column Contamination: Contaminants on the column frit or packing material can cause peak distortion.[6] If the problem persists, consider washing the column with a series of strong solvents or replacing the frit.[6]

  • Consider Ion-Pairing Reagents: If operating at very low pH is not desirable due to potential column degradation, an ion-pairing reagent can be used to achieve sharp peaks under milder pH conditions (e.g., pH ≈ 2).[2]

Question: How can I improve the resolution between this compound and other closely eluting anthocyanins?

Answer: Achieving adequate resolution requires optimizing the selectivity of your chromatographic system. This can be accomplished by adjusting the mobile phase composition and gradient profile.

Recommended Actions:

  • Adjust Organic Modifier Percentage: The type and concentration of the organic solvent significantly impact selectivity.[7] A 10% change in the organic modifier can alter retention by a factor of 2 to 3.[7] Systematically adjust the gradient slope or the initial/final concentrations of acetonitrile or methanol to improve separation.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties; switching between them can alter the elution order and improve resolution for co-eluting peaks.[7]

  • Modify Mobile Phase Acidity: The choice of acidifier can influence selectivity.[8][9] Comparing mobile phases acidified with formic acid versus phosphoric acid has shown differences in anthocyanin separation.[8][9]

  • Optimize the Gradient: A shallower gradient can often improve the resolution of closely eluting peaks.[10]

Troubleshooting Decision Tree for this compound HPLC Analysis

G start Start: Chromatographic Problem prob_resolution Poor Resolution / Co-elution start->prob_resolution prob_peakshape Broad or Tailing Peaks start->prob_peakshape prob_retention Inconsistent Retention Time start->prob_retention res_step1 Adjust Gradient Slope (e.g., make it shallower) prob_resolution->res_step1 peak_step1 Lower Mobile Phase pH (Target pH < 2.5) prob_peakshape->peak_step1 ret_step1 Ensure Proper Equilibration Between Runs prob_retention->ret_step1 res_step2 Change Organic Modifier (e.g., Acetonitrile to Methanol) res_step1->res_step2 res_step3 Change Acid Type (e.g., Formic Acid to Phosphoric Acid) res_step2->res_step3 end_node Problem Resolved? res_step3->end_node peak_step2 Increase Column Temperature peak_step1->peak_step2 peak_step3 Introduce Ion-Pairing Reagent peak_step2->peak_step3 peak_step3->end_node ret_step2 Verify Mobile Phase pH (Prepare fresh mobile phase) ret_step1->ret_step2 ret_step3 Check for System Leaks and Pump Performance ret_step2->ret_step3 ret_step3->end_node

Caption: Troubleshooting workflow for common HPLC issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the mobile phase in this compound analysis?

A low pH is crucial for the successful HPLC analysis of anthocyanins.[2] To ensure this compound exists in the stable, red flavylium cation form, the mobile phase pH should be kept low, typically around 2.0-2.2.[3][4][5] At pH 1.5, an anthocyanin is 96% in the flavylium form, but this drops to 67% at pH 2.5.[2] Operating at a pH above 3.2 can lead to the formation of other isomers, resulting in broad peaks and poor separation.[2]

Q2: Which organic solvents and acids are recommended for the mobile phase?

Acetonitrile and methanol are the most common organic modifiers used for separating anthocyanins.[4][5] The choice of acid is also critical for controlling pH and can affect selectivity. Commonly used acids include:

  • Formic Acid: Widely used, often at concentrations up to 10%, which corresponds to a pH of about 1.9 or lower.[2][11]

  • Phosphoric Acid: Another common choice for acidification.[2][4][8]

  • Acetic Acid: Also used, sometimes in combination with formic acid.[3]

  • Trifluoroacetic Acid (TFA): A strong acid used to ensure a low pH.[4]

Q3: When should I consider using an ion-pairing reagent?

Ion-pairing chromatography is a valuable technique when you need to improve peak shape without using very low pH mobile phases that could degrade the silica-based column.[2] Ion-pairing reagents, such as tetrabutylammonium hydrogen sulfate, are added to the mobile phase.[2][12] They form neutral complexes with the ionic analyte, increasing its hydrophobicity and retention on a reverse-phase column, often resulting in sharper peaks at a milder pH.[2][13]

Q4: How does column temperature affect the separation of this compound?

Elevated column temperature can significantly improve peak efficiency for anthocyanins.[1] These compounds can interconvert between different chemical forms on the column, causing peak broadening.[1] Higher temperatures speed up these interconversion reactions, leading to less broadening and sharper peaks. An improvement in efficiency of 25–130% has been demonstrated when increasing the temperature from 25°C to 70°C.[1] Note that temperature can also affect separation selectivity.[1]

Data Presentation

Table 1: Example Mobile Phase Compositions for Anthocyanin Separation

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Column TypeReference
Water/Formic Acid/Acetic Acid (1000:8:9, v/v/v), pH 2.0AcetonitrileC18[3]
Water/Phosphoric Acid with Tetrabutylammonium Hydrogen SulfateMethanol/Acetonitrile/Water with additivesC18[2]
Water with 1% Formic AcidAcetonitrile with 1% Formic AcidC18[14]
Water with 0.2% Sulfuric AcidAcetonitrile (50%)Primesep 100 (Mixed-Mode)[15]

Experimental Protocols

Protocol: Systematic Mobile Phase pH Optimization

This protocol describes a systematic approach to optimize the pH of the aqueous mobile phase (Solvent A) to improve peak shape.

  • Prepare Stock Solutions:

    • Solvent A (Aqueous): Prepare three separate batches of HPLC-grade water, each acidified with a different acid (e.g., 0.5% phosphoric acid, 1% formic acid, 0.1% TFA).[8][9][14] Measure and record the final pH of each solution.

    • Solvent B (Organic): HPLC-grade acetonitrile.

  • Initial Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL of this compound standard.

    • Detection: 520 nm.[3]

    • Gradient: A linear gradient from 10% to 45% Solvent B over 10 minutes is a reasonable starting point.[3]

  • Experimental Runs:

    • Run 1: Equilibrate the column with the mobile phase containing the first acid (e.g., phosphoric acid). Perform three replicate injections of the standard and record the chromatograms.

    • Run 2: Thoroughly flush the system and column with 50/50 water/acetonitrile. Equilibrate the column with the mobile phase containing the second acid (e.g., formic acid). Repeat the three injections.

    • Run 3: Repeat the flushing and equilibration steps for the third acid (e.g., TFA) and perform the injections.

  • Data Analysis:

    • Compare the peak shape (asymmetry, tailing factor) and resolution between this compound and any adjacent peaks for each condition.

    • Select the acid and pH that provide the most symmetrical peaks and the best overall separation.

General Workflow for Mobile Phase Optimization

G start Start: Define Separation Goal (e.g., Improve Resolution) step1 Select Initial Conditions (C18 Column, ACN/H2O, Acid) start->step1 step2 Optimize Mobile Phase pH (Test Formic, Phosphoric, TFA) Target pH < 2.5 step1->step2 decision1 Peak Shape Acceptable? step2->decision1 step3 Adjust Organic Modifier Type & Gradient (Test ACN vs. MeOH, Adjust Slope) decision1->step3 Yes alt_path Consider Ion-Pairing Chromatography decision1->alt_path No decision2 Resolution Acceptable? step3->decision2 decision2->step3 No, Re-optimize step4 Fine-Tune Parameters (Temperature, Flow Rate) decision2->step4 Yes end_node Final Method step4->end_node alt_path->step3

Caption: A systematic workflow for optimizing the mobile phase in RP-HPLC.

References

Validation & Comparative

A Comparative Guide to the HPLC Validation of Malvidin Chloride Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Malvidin Chloride, validated using a certified reference material (CRM). It offers detailed experimental protocols, performance data, and a comparison with alternative analytical techniques to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound and its Analysis

Malvidin is a prominent anthocyanidin, a natural pigment responsible for the red, purple, and blue colors in many plants, including grapes, berries, and flowers. As a potent antioxidant, this compound and its glycosides are of significant interest in the pharmaceutical and nutraceutical industries for their potential health benefits, including anti-inflammatory and cardioprotective effects. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacological studies. HPLC is the most widely used technique for this purpose due to its high resolution and sensitivity.[1][2][3] The use of a certified reference material is paramount for ensuring the accuracy and traceability of the analytical results.[4]

Experimental Protocols

This section details the experimental protocols for a validated UHPLC method for the analysis of this compound and the widely used pH differential method for total anthocyanin content.

Validated UHPLC Method for this compound

This method offers high resolution and sensitivity for the specific quantification of this compound.

1. Materials and Reagents:

  • This compound Certified Reference Material (CRM), ≥95% purity

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

2. Standard Preparation:

  • Prepare a stock solution of this compound CRM in methanol containing 1 M HCl.

  • Create a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 30 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 1% formic acid (v/v)

  • Mobile Phase B: Acetonitrile with 1% formic acid (v/v)

  • Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, gradually increase it to elute this compound, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.350 mL/min

  • Injection Volume: 1 µL

  • Column Temperature: 25°C

  • Detection: UV-Vis detector at approximately 530 nm.

4. Method Validation Parameters:

  • Linearity: Assessed by injecting a series of standard solutions of known concentrations and plotting the peak area against concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined from the standard deviation of the response and the slope of the calibration curve.

  • Precision (Repeatability and Intermediate Precision): Evaluated by repeatedly injecting the same standard solution on the same day and on different days.

  • Accuracy (Recovery): Determined by spiking a blank matrix with a known amount of this compound and calculating the percentage of recovery.

  • Specificity: Assessed by analyzing a blank and a spiked sample to ensure no interfering peaks are present at the retention time of this compound.

Alternative Method: pH Differential for Total Monomeric Anthocyanin Content (AOAC Official Method 2005.02)

This spectrophotometric method is a simpler and more economical alternative for determining the total monomeric anthocyanin content, which includes Malvidin and other anthocyanins.[1][5][6] It is based on the reversible structural transformation of anthocyanins with a change in pH.[5][6]

1. Materials and Reagents:

  • Potassium chloride buffer (0.025 M), pH 1.0

  • Sodium acetate buffer (0.4 M), pH 4.5

  • Distilled water

2. Procedure:

  • Prepare two dilutions of the sample, one with the pH 1.0 buffer and the other with the pH 4.5 buffer.

  • Let the solutions stand for 15-20 minutes.

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (around 520 nm) and at 700 nm (to correct for haze) against a distilled water blank.[7][8]

3. Calculation: The total monomeric anthocyanin content is calculated using the following formula:

Total Monomeric Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l)

Where:

  • A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5

  • MW = Molecular weight of the predominant anthocyanin (for Malvidin-3-glucoside, it is 493.2 g/mol )

  • DF = Dilution factor

  • ε = Molar absorptivity of the predominant anthocyanin (for Malvidin-3-glucoside, it is 28,000 L·mol-1·cm-1)

  • l = Pathlength in cm (typically 1 cm)

Performance Comparison: HPLC/UHPLC vs. pH Differential Method

The choice between HPLC/UHPLC and the pH differential method depends on the specific analytical needs. While HPLC/UHPLC offers specificity for individual anthocyanins like this compound, the pH differential method provides a rapid and cost-effective estimation of total anthocyanin content. Studies have shown a high correlation between the results obtained from both methods for total anthocyanin content.[1][9]

FeatureHPLC/UHPLC MethodpH Differential Method
Specificity High (Quantifies individual anthocyanins)Low (Measures total monomeric anthocyanins)
Sensitivity High (Low LOD and LOQ)Moderate
Analysis Time Longer (minutes per sample)Shorter (rapid measurement)
Cost High (instrumentation and solvents)Low (requires only a spectrophotometer)
Complexity High (requires skilled operator)Low (simple procedure)
Information Provided Concentration of specific compoundsTotal anthocyanin content

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for HPLC and UHPLC methods for the analysis of anthocyanins, including Malvidin. UHPLC generally offers improved performance in terms of speed, resolution, and sensitivity due to the use of smaller particle size columns and higher operating pressures.[4][10][11][12]

Validation ParameterTypical HPLC PerformanceTypical UHPLC Performance
**Linearity (R²) **≥ 0.99≥ 0.99
LOD (ng/mL) 1 - 100.1 - 5
LOQ (ng/mL) 5 - 300.5 - 15
Precision (RSD%) < 5%< 3%
Accuracy (Recovery %) 95 - 105%97 - 103%
Analysis Time (min) 20 - 605 - 15

Note: These values are representative and may vary depending on the specific instrumentation, column, and mobile phase used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of an HPLC method for this compound using a certified reference material.

G HPLC Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation CRM Obtain this compound CRM Stock Prepare Stock Standard CRM->Stock Working Prepare Working Standards & Samples Stock->Working HPLC HPLC/UHPLC Analysis Working->HPLC Data Data Acquisition HPLC->Data Linearity Linearity Data->Linearity LOD_LOQ LOD/LOQ Data->LOD_LOQ Precision Precision Data->Precision Accuracy Accuracy Data->Accuracy Specificity Specificity Data->Specificity Report Validation Report Linearity->Report LOD_LOQ->Report Precision->Report Accuracy->Report Specificity->Report

Caption: Workflow for HPLC method validation of this compound.

Signaling Pathway

Malvidin has been shown to exert its biological effects, in part, by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial in regulating cellular processes like inflammation and proliferation. The diagram below illustrates a simplified representation of Malvidin's inhibitory action on this pathway.[13][14]

G Inhibitory Action of Malvidin on the MAPK Signaling Pathway cluster_mapk MAPK Cascade Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK Activates Malvidin This compound MAPK MAPK (p38, JNK, ERK) Malvidin->MAPK Inhibits MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPKK->MAPK Response Inflammatory Response (e.g., Cytokine Production) MAPK->Response Leads to

Caption: Malvidin's inhibition of the MAPK signaling cascade.

References

Comparative study of the bioavailability of Malvidin Chloride and Delphinidin.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of two prominent anthocyanins, Malvidin and Delphinidin. Sourced from a variety of experimental data, this document aims to deliver an objective analysis of their absorption, metabolism, and overall presence in the body after consumption. The information is presented to aid researchers and professionals in the fields of nutrition, pharmacology, and drug development in understanding the therapeutic potential of these natural compounds.

Quantitative Bioavailability Data

The bioavailability of Malvidin and Delphinidin is influenced by various factors, including the food matrix and the specific glycosidic form. While direct comparative studies are limited, the following tables summarize key pharmacokinetic parameters from various human and in vitro studies. It is important to note that these values are not from head-to-head comparisons and should be interpreted with consideration of the different experimental conditions.

Table 1: Bioavailability Parameters for Malvidin-3-glucoside

Beverage (500 mL)Malvidin-3-glucoside (mg)Cmax (nmol/L)Tmax (h)AUC (nmol·h/L)Urinary Excretion (% of ingested)Reference
Red Wine68Not ReportedNot Reported288 ± 127< 0.03[1][2]
Dealcoholized Red Wine58Not ReportedNot Reported214 ± 124Not Reported[1][2]
Red Grape Juice117Not ReportedNot Reported662 ± 210Not Reported[1][2]

Table 2: Bioavailability Parameters for Delphinidin Glycosides

SourceDelphinidin GlycosideCmax (nmol/L)Tmax (h)Bioavailability (%)Reference
Delphinol® (Maqui Berry Extract)Delphinidin-3-glucoside21.39 - 63.551 ± 0.3Not Reported[3][4]
Orally AdministeredDelphinidin-3-rutinosideNot ReportedNot Reported0.49 ± 0.06[3][4]

Experimental Protocols

The determination of anthocyanin bioavailability involves a series of established experimental procedures to track their journey through the body. The following is a generalized protocol that can be applied to the study of both Malvidin and Delphinidin.

In Vivo Bioavailability Study Protocol
  • Subject Recruitment and Diet Control: Healthy human volunteers are recruited. For a set period before the study, they follow a diet low in flavonoids to ensure baseline levels are minimal.

  • Test Substance Administration: Subjects are given a standardized dose of Malvidin or Delphinidin, typically in the form of an extract or a food product with a known concentration of the specific anthocyanin.

  • Blood and Urine Sampling: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) after ingestion. Urine is also collected over a 24-hour period.

  • Sample Processing: Blood is centrifuged to separate plasma. Both plasma and urine samples are stabilized, often with the addition of an acid, and stored at -80°C until analysis.

  • Quantification by HPLC: The concentration of the parent anthocyanin and its potential metabolites in plasma and urine is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) and/or mass spectrometry (MS) detector.[1][5]

  • Pharmacokinetic Analysis: The data from the HPLC analysis is used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[5]

In Vitro Transport Efficiency Assay
  • Cell Culture: A human cell line that mimics the intestinal barrier, such as Caco-2 or MKN-28 gastric cells, is cultured on permeable supports to form a monolayer.[6][7]

  • Compound Incubation: The test anthocyanin (Malvidin or Delphinidin) is added to the apical side of the cell monolayer, simulating the intestinal lumen.

  • Sample Collection: Samples are collected from the basolateral side, representing the bloodstream, at different time intervals.

  • Quantification: The amount of the anthocyanin that has crossed the cell monolayer is quantified using HPLC.

  • Transport Efficiency Calculation: The transport efficiency is calculated as the percentage of the initial amount of the compound that has been transported to the basolateral side.[6][7]

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in bioavailability studies and the biological impact of these anthocyanins, the following diagrams have been generated using Graphviz.

G cluster_ingestion Ingestion & Digestion cluster_absorption Absorption & Metabolism cluster_distribution Distribution & Excretion Ingestion of\nAnthocyanin-rich food Ingestion of Anthocyanin-rich food Stomach\n(Acidic environment stabilizes\nflavylium cation) Stomach (Acidic environment stabilizes flavylium cation) Ingestion of\nAnthocyanin-rich food->Stomach\n(Acidic environment stabilizes\nflavylium cation) Small Intestine\n(Absorption & Metabolism) Small Intestine (Absorption & Metabolism) Stomach\n(Acidic environment stabilizes\nflavylium cation)->Small Intestine\n(Absorption & Metabolism) Enterocytes\n(Metabolism: Glucuronidation, Sulfation) Enterocytes (Metabolism: Glucuronidation, Sulfation) Small Intestine\n(Absorption & Metabolism)->Enterocytes\n(Metabolism: Glucuronidation, Sulfation) Portal Vein Portal Vein Enterocytes\n(Metabolism: Glucuronidation, Sulfation)->Portal Vein Liver\n(Further Metabolism) Liver (Further Metabolism) Portal Vein->Liver\n(Further Metabolism) Systemic Circulation Systemic Circulation Liver\n(Further Metabolism)->Systemic Circulation Tissues\n(Biological Activity) Tissues (Biological Activity) Systemic Circulation->Tissues\n(Biological Activity) Kidneys Kidneys Systemic Circulation->Kidneys Urine\n(Excretion) Urine (Excretion) Kidneys->Urine\n(Excretion)

Fig. 1: General experimental workflow for in vivo bioavailability studies.

G cluster_stimuli External Stimuli cluster_pathway MAPK Signaling Pathway cluster_intervention Intervention Inflammatory Stimuli\n(LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli\n(LPS, TNF-α)->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK\n(ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK\n(ERK, JNK, p38) Transcription Factors\n(e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK\n(ERK, JNK, p38)->Transcription Factors\n(e.g., AP-1) Gene Expression\n(Inflammation, Proliferation, Apoptosis) Gene Expression (Inflammation, Proliferation, Apoptosis) Transcription Factors\n(e.g., AP-1)->Gene Expression\n(Inflammation, Proliferation, Apoptosis) Malvidin Malvidin Malvidin->MAPK\n(ERK, JNK, p38) Inhibits Delphinidin Delphinidin Delphinidin->MAPK\n(ERK, JNK, p38) Inhibits

Fig. 2: Inhibition of the MAPK signaling pathway by Malvidin and Delphinidin.

G cluster_stimuli External Stimuli cluster_pathway PI3K/Akt Signaling Pathway cluster_intervention Intervention Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 Converts to PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival Delphinidin Delphinidin Delphinidin->PI3K Inhibits Delphinidin->Akt Inhibits Malvidin Malvidin PI3K/Akt PI3K/Akt Malvidin->PI3K/Akt Inhibits (in liver cancer)

References

Malvidin Chloride Demonstrates Potent Anti-inflammatory Effects in Murine Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – New research findings confirm the significant anti-inflammatory properties of Malvidin Chloride in various murine models of inflammation. This guide provides a comprehensive comparison of this compound's efficacy against other alternatives, supported by experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a naturally occurring anthocyanidin, exhibits robust anti-inflammatory effects across multiple murine models, including chemically-induced gastric ulcers and colitis. It consistently reduces key inflammatory markers and oxidative stress, often at a low dose of 5 mg/kg. Its mechanism of action is primarily linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This guide presents a detailed analysis of its performance, offering a valuable resource for evaluating its therapeutic potential.

Comparative Efficacy of this compound

This compound has been evaluated in several murine models of inflammation, demonstrating significant protective and therapeutic effects. The following tables summarize its quantitative effects on key inflammatory and oxidative stress markers compared to control groups and other compounds.

Table 1: Effect of this compound on Myeloperoxidase (MPO) Activity in Murine Gastric Ulcer Models
ModelTreatmentDosageMPO Activity Reduction (%) vs. VehicleReference
Ethanol-Induced Gastric LesionThis compound5 mg/kgSignificant Inhibition[1][2]
Lansoprazole30 mg/kg51.83%[3]
Indomethacin-Induced Gastric UlcerThis compound5 mg/kg35.84%[3]
Table 2: Effect of this compound on Pro-inflammatory Cytokines in Murine Models
ModelCytokineTreatmentDosageReduction vs. VehicleReference
Polypharmacy-Induced Duodenal UlcerTNF-αThis compound5 mg/kg60.56%[4]
IL-6This compound5 mg/kg53.27%[4]
Irinotecan-Induced Mucositis (Duodenum)IL-1βThis compound5 mg/kgSignificant[5][6]
IL-6This compound5 mg/kgSignificant[5][6]
TNF-αThis compound5 mg/kgSignificant[5]
Fipronil-Induced InflammationTNF-αThis compound5 mg/kgSignificant[7]
IL-1βThis compound5 mg/kgSignificant[7]
Aluminum Chloride-Induced NeuroinflammationTNF-αMalvidin100 mg/kgSignificant[8]
Malvidin200 mg/kgMore Significant[8]
IL-1βMalvidin100 mg/kgSignificant[8]
Malvidin200 mg/kgMore Significant[8]
IL-6Malvidin100 mg/kgSignificant[8]
Malvidin200 mg/kgMore Significant[8]
Table 3: Comparative Effects of this compound and Cyanidin Chloride in Ethanol-Induced Gastric Lesions
ParameterTreatmentDosageEffect in Male MiceEffect in Ovariectomized FemalesReference
Lesion Inhibition This compound5 mg/kgBest Response90.8% fewer lesions[1]
Cyanidin Chloride5 mg/kgBest Response-[1]
Cyanidin Chloride20 mg/kg-80.7% inhibition[1]
MPO Activity Inhibition This compound5 mg/kgEffectiveEffective[1][2]
Cyanidin Chloride5 & 20 mg/kgEffective-[1][2]
Cyanidin Chloride10 mg/kg-Effective[2]
GSH Level This compound5 mg/kgNo AlterationSignificant Increase[2]
Cyanidin Chloride20 mg/kgNo AlterationIncrease in supplemented group[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in the cited studies.

Ethanol-Induced Gastric Ulcer Model

This model is used to assess the gastroprotective effects of compounds against acute gastric lesions.

  • Animals: Male Swiss mice or Wistar rats are typically used.[3][9]

  • Acclimatization: Animals are acclimatized for a week under standard laboratory conditions.

  • Fasting: Animals are fasted for 24 hours with free access to water before the experiment.[10][11]

  • Treatment Administration:

    • Vehicle (e.g., saline), positive control (e.g., Lansoprazole 30 mg/kg), or this compound (e.g., 5 mg/kg) are administered orally (gavage).[1][3]

  • Induction of Ulcer: One hour after treatment, absolute ethanol (e.g., 0.2 mL/animal) is administered orally.[3][10]

  • Sample Collection: Sixty minutes after ethanol administration, animals are euthanized, and stomachs are collected for macroscopic and microscopic analysis of lesions and biochemical assays (MPO, cytokines, etc.).[3]

NSAID-Induced Gastric Ulcer Model

This model evaluates the ability of a compound to protect against gastric damage caused by non-steroidal anti-inflammatory drugs.

  • Animals: Male Swiss mice are commonly used.

  • Fasting: Animals are fasted prior to the experiment.

  • Treatment Administration:

    • Vehicle, positive control (e.g., Lansoprazole 30 mg/kg), or this compound (e.g., 5 mg/kg) are administered orally one hour before the NSAID.[3]

  • Induction of Ulcer: Indomethacin (e.g., 50 mg/kg) is administered orally to induce gastric ulcers.[3]

  • Sample Collection: After a set period, stomachs are collected and analyzed for lesion formation and inflammatory markers.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is a widely used model for inducing inflammatory bowel disease-like symptoms in mice.

  • Animals: C57BL/6 mice are often used due to their susceptibility.

  • Induction of Acute Colitis: Mice are given drinking water containing 3-5% DSS for 5-7 days.[12][13]

  • Induction of Chronic Colitis: Mice are subjected to cycles of DSS administration (e.g., 2% DSS for 5 days) followed by regular drinking water.[14]

  • Treatment Administration: this compound or other test compounds can be administered orally during the DSS treatment period.

  • Monitoring: Disease activity index (DAI), including weight loss, stool consistency, and presence of blood, is monitored daily.[15]

  • Sample Collection: At the end of the experiment, colonic tissues are collected for histological analysis and measurement of inflammatory markers.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. This compound has been shown to inhibit this pathway.[16]

NF_kappaB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK Malvidin_Chloride This compound Malvidin_Chloride->IKK Inhibits IkappaB IκBα Degradation IKK->IkappaB NF_kappaB NF-κB Translocation to Nucleus IkappaB->NF_kappaB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF_kappaB->Gene_Expression

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Murine Gastric Ulcer Model

The following diagram illustrates the typical workflow for inducing and evaluating gastric ulcers in a murine model.

Experimental_Workflow Start Start: Acclimatization (1 week) Fasting Fasting (24h) Start->Fasting Grouping Random Grouping (Vehicle, Positive Control, Malvidin) Fasting->Grouping Treatment Oral Administration of Treatments Grouping->Treatment Induction Oral Administration of Inflammatory Agent (e.g., Ethanol) Treatment->Induction 1 hour later Euthanasia Euthanasia & Sample Collection (Stomach) Induction->Euthanasia 1 hour later Analysis Analysis: - Macroscopic Lesion Scoring - Histopathology - Biochemical Assays (MPO, Cytokines) Euthanasia->Analysis

Caption: Workflow of a murine gastric ulcer experiment.

Conclusion

The collective evidence from murine studies strongly supports the anti-inflammatory potential of this compound. Its ability to mitigate inflammation at low doses, comparable or superior to some existing agents, highlights its promise as a therapeutic candidate. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for further research and development in the field of inflammatory diseases.

References

Stability of Malvidin Chloride Compared to Other Anthocyanins at Varying pH Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Malvidin Chloride against other common anthocyanins at different pH levels. The stability of anthocyanins is a critical factor in their application in research, pharmaceuticals, and as natural colorants, with pH being a primary determinant of their structural integrity and color expression. This document summarizes key experimental data on degradation kinetics and provides an overview of the methodologies used to assess anthocyanin stability.

I. Comparative Stability of Anthocyanins at Various pH

The stability of anthocyanins is intrinsically linked to their chemical structure, which undergoes transformations with changes in pH. Generally, anthocyanins are most stable in acidic conditions (pH 1-3) where they exist predominantly as the colored flavylium cation. As the pH increases, they are converted to colorless carbinol pseudo-bases and chalcones, and eventually degrade at neutral to alkaline pH.

The substitution pattern on the B-ring of the anthocyanidin core significantly influences stability. Increased hydroxylation tends to decrease stability, while methoxylation, as seen in Malvidin, generally enhances it.

Quantitative Stability Data

The following table summarizes the degradation kinetics of various anthocyanins at different pH values, as reported in scientific literature. It is important to note that most studies utilize the glycosylated forms of these anthocyanidins, which more closely resemble their natural state and often exhibit greater stability than the aglycone forms. The data presented here is for the 3-O-glucoside forms unless otherwise specified.

Anthocyanin (3-O-glucoside form)pHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)Reference
Malvidin 3.5254.92 x 10⁻² days⁻¹14.1 days[1]
Pelargonidin 3.525-Slower than Mv-3-g[1]
Cyanidin 2.025-Significantly less stable than Cy-3-g[2]
Cyanidin-3-O-glucoside 2.025-> 8 hours (99% remaining)[2]
Cyanidin-3-O-glucoside 7.0Not SpecifiedLess stable than at pH 2.0-[2]

Note: Direct comparative studies across a wide range of pH values for all major anthocyanin chlorides are limited. The data above is compiled from different sources and should be interpreted with consideration of the varying experimental conditions.

II. Experimental Protocols

The stability of anthocyanins is typically assessed by monitoring the degradation of the compound over time at specific pH values and temperatures. The two primary analytical techniques employed are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

A. Stability Assessment using UV-Visible Spectrophotometry

This method relies on the change in absorbance of the anthocyanin solution at its maximum visible wavelength (λvis-max) as it degrades.

Protocol:

  • Preparation of Buffer Solutions: A series of buffer solutions with desired pH values (e.g., pH 1.0, 3.0, 5.0, 7.0, 9.0) are prepared. Common buffer systems include citrate-phosphate for the acidic range and phosphate buffers for the neutral to alkaline range.

  • Sample Preparation: A stock solution of the anthocyanin (e.g., this compound) is prepared in an appropriate solvent (e.g., acidified methanol). An aliquot of the stock solution is then added to each buffer solution to a final concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically 0.2-1.4).[3]

  • Incubation: The sample solutions are incubated in a temperature-controlled environment (e.g., a water bath or incubator) at a specific temperature. Aliquots are withdrawn at regular time intervals.

  • Spectrophotometric Measurement: The absorbance of each aliquot is measured at the λvis-max of the anthocyanin (around 520 nm for many anthocyanins in acidic conditions) and at a wavelength where anthocyanins do not absorb (e.g., 700 nm) to correct for haze.[4]

  • Data Analysis: The degradation of the anthocyanin is typically modeled using first-order kinetics. The natural logarithm of the ratio of the absorbance at time 't' to the initial absorbance (ln(A/A₀)) is plotted against time. The degradation rate constant (k) is the negative of the slope of this plot. The half-life (t½) is then calculated using the equation: t½ = 0.693 / k.

B. Stability Assessment using High-Performance Liquid Chromatography (HPLC)

HPLC provides a more specific and accurate quantification of the anthocyanin concentration, separating it from degradation products and other compounds in the solution.

Protocol:

  • Sample Preparation and Incubation: Similar to the spectrophotometric method, the anthocyanin is incubated in buffer solutions at various pH values and a constant temperature.

  • Sample Analysis: At predetermined time points, an aliquot of each sample is taken and injected into an HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[5]

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solvent (e.g., water with formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[5]

    • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the absorbance at the λvis-max of the anthocyanin. Mass Spectrometry (MS) can also be coupled with HPLC for definitive identification of the anthocyanin and its degradation products.[5]

  • Quantification: The concentration of the specific anthocyanin at each time point is determined by comparing its peak area to a calibration curve prepared with a known standard of the anthocyanin.

  • Kinetic Analysis: The degradation rate constant (k) and half-life (t½) are calculated from the decrease in anthocyanin concentration over time, typically following first-order kinetics.

III. Visualizing Anthocyanin Chemistry and Experimental Design

The following diagrams illustrate the pH-dependent structural changes of anthocyanins and a typical experimental workflow for stability studies.

G pH-Dependent Equilibrium of Anthocyanins pH1 pH < 3 Flavylium Cation (Red) pH4 pH 4-5 Carbinol Pseudobase (Colorless) pH1->pH4 Hydration pH8 pH > 7 Quinoidal Base (Blue/Purple) pH1->pH8 Deprotonation pH4->pH1 Dehydration pH6 pH 6-7 Chalcone (Colorless/Yellowish) pH4->pH6 Tautomerization pH6->pH4 Isomerization Degraded Degradation Products pH6->Degraded Degradation pH8->Degraded Degradation

Caption: pH-dependent structural transformations of anthocyanins.

G Experimental Workflow for Anthocyanin Stability cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Stock Anthocyanin Stock Solution Samples Incubation Samples Stock->Samples Buffers Buffer Solutions (Various pH) Buffers->Samples Incubation Time-course Incubation (Constant Temperature) Samples->Incubation Measurement Spectrophotometry (Absorbance) or HPLC (Concentration) Incubation->Measurement Kinetics Kinetic Modeling (First-order) Measurement->Kinetics Results Degradation Rate (k) Half-life (t½) Kinetics->Results

Caption: Workflow for determining anthocyanin stability.

References

In vivo validation of the neuroprotective effects of Malvidin Chloride in an Alzheimer's disease model.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Malvidin Chloride, a naturally occurring anthocyanin, has demonstrated promising neuroprotective effects in a preclinical model of Alzheimer's disease. This guide provides an objective comparison of its performance with established Alzheimer's treatments, supported by available experimental data. It also offers detailed methodologies for key experiments and visual representations of the implicated signaling pathways to aid in the evaluation of this compound as a potential therapeutic candidate.

Comparative Performance Analysis

Currently, direct comparative in vivo studies between this compound and other established Alzheimer's disease therapies are not available in the scientific literature. The primary evidence for this compound's efficacy comes from studies using an aluminum chloride (AlCl₃)-induced neurotoxicity model in rats, which recapitulates certain pathological features of Alzheimer's disease, such as oxidative stress and neuroinflammation.[1]

The following tables summarize the key findings for this compound in this model and provide a general comparison with the known effects of standard-of-care drugs like Donepezil and Memantine, and the more recent antibody-based therapy, Aducanumab. It is important to note that the data for the comparator drugs are derived from a broad range of preclinical and clinical studies, not from direct head-to-head comparisons with this compound.

Table 1: In Vivo Efficacy of this compound in an AlCl₃-Induced Alzheimer's Disease Rat Model

ParameterAlzheimer's Disease Model (AlCl₃-induced)This compound Treatment (100 mg/kg)This compound Treatment (200 mg/kg)
Cognitive Function
Elevated X Maze (Transfer Latency in s)99 ± 5.691.66 ± 4.254.33 ± 6.8[1]
Open-Field Test (Squares Travelled)3.67 ± 7.24 s4.46 ± 6.2 s8.18 ± 7.5 s[2]
Neuroinflammation
TNF-α (pg/mg of protein)IncreasedSignificant Reduction[1]More Significant Reduction[1]
IL-1β (pg/mg of protein)IncreasedSignificant Reduction[1]More Significant Reduction[1]
IL-6 (pg/mg of protein)IncreasedSignificant Reduction[1]More Significant Reduction[1]
Oxidative Stress
Malondialdehyde (MDA) (nmol/mg protein)Increased4.33 ± 0.43[2]4.23 ± 0.51[2]
Superoxide Dismutase (SOD) (U/mg protein)DecreasedIncreasedMore Significant Increase[1]
Catalase (CAT) (U/mg protein)Decreased20.19 ± 2.07[1]21.59 ± 2.50[1]
Cholinergic Function
Acetylcholinesterase (AChE) ActivityIncreasedInhibitedMore Significant Inhibition

Table 2: General Comparison of this compound with Other Alzheimer's Disease Therapies

Therapeutic AgentMechanism of ActionKey In Vivo EffectsLimitations & Side Effects
This compound Antioxidant, Anti-inflammatory; Targets MAPK and NF-κB pathways.[1]Improves cognitive function in AlCl₃ model, reduces neuroinflammation and oxidative stress.Data limited to non-transgenic models; no data on amyloid-beta or tau pathology.
Donepezil Acetylcholinesterase inhibitor.[3]Symptomatic improvement in cognition.[3]Primarily symptomatic relief; gastrointestinal side effects.
Memantine NMDA receptor antagonist.[4][5]Protects against excitotoxicity; modest cognitive benefits.[4][5]Primarily symptomatic relief; dizziness, headache, confusion.
Aducanumab Monoclonal antibody targeting aggregated amyloid-beta.[6][7]Reduces amyloid-beta plaques in the brain.[6][8]Variable clinical efficacy; risk of Amyloid-Related Imaging Abnormalities (ARIA).[8][9]

Experimental Protocols

Detailed methodologies for key experiments relevant to the in vivo validation of neuroprotective compounds in an Alzheimer's disease model are provided below.

Morris Water Maze for Assessment of Spatial Learning and Memory

This protocol is adapted from standard procedures used in rodent behavioral testing.[10][11][12][13][14]

  • Apparatus: A circular pool (150-200 cm in diameter) filled with opaque water (23 ± 2°C) and a submerged escape platform (10-15 cm in diameter).

  • Acquisition Phase:

    • Rats are trained for 4-5 consecutive days with 4 trials per day.

    • For each trial, the rat is gently placed into the water at one of four predetermined start locations, facing the pool wall.

    • The rat is allowed to swim freely for 60-90 seconds to find the hidden platform.

    • If the rat fails to find the platform within the allotted time, it is gently guided to it.

    • The rat is allowed to remain on the platform for 15-30 seconds before being removed.

    • The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.

  • Probe Trial:

    • 24 hours after the last acquisition trial, the platform is removed from the pool.

    • The rat is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.

Immunohistochemical Staining of Amyloid-Beta Plaques

This protocol is based on standard immunohistochemistry procedures for brain tissue.[15][16][17][18][19]

  • Tissue Preparation:

    • Perfuse animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution.

    • Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome.

  • Staining Procedure:

    • Wash sections in PBS.

    • Perform antigen retrieval by incubating sections in 95% formic acid for 5 minutes.

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS with 0.3% Triton X-100).

    • Incubate sections overnight at 4°C with a primary antibody against amyloid-beta (e.g., 6E10).

    • Wash sections and incubate with a biotinylated secondary antibody.

    • Wash sections and incubate with an avidin-biotin-peroxidase complex (ABC reagent).

    • Develop the signal using a diaminobenzidine (DAB) substrate.

    • Mount sections on slides, dehydrate, and coverslip.

  • Quantification:

    • Capture images of stained sections using a microscope.

    • Quantify the amyloid-beta plaque load (percentage of stained area) using image analysis software.

Western Blot Analysis of Phospho-Tau and Total Tau

This protocol outlines the standard procedure for protein analysis in brain homogenates.[20][21][22][23][24]

  • Protein Extraction:

    • Homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-tau (e.g., AT8) and total tau.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phospho-tau to total tau.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway in Neuroinflammation

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][25][26] In the context of Alzheimer's disease, inflammatory stimuli can lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (p50/p65). The freed NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. Malvidin is suggested to suppress the nuclear translocation of the p65 subunit.[25][26]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Aβ) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Malvidin This compound Malvidin->NFkB_nucleus Inhibits DNA DNA (κB sites) NFkB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: NF-κB signaling pathway in neuroinflammation.

MAPK Signaling Pathway in Oxidative Stress

Malvidin has been reported to inhibit MAPK signaling pathways to reduce endoplasmic reticulum stress and oxidative stress.[27] Oxidative stress can activate various MAPK cascades, including ERK, JNK, and p38 MAPK. These activated kinases can phosphorylate a range of downstream targets, leading to cellular responses such as inflammation and apoptosis, which are implicated in the pathology of Alzheimer's disease.

MAPK_Pathway cluster_mapk MAPK Cascades Oxidative_Stress Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) Oxidative_Stress->MAPKKK Activates Malvidin This compound Malvidin->MAPKKK Inhibits MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylates Downstream_Targets Downstream Targets (Transcription Factors, etc.) MAPK->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Targets->Cellular_Response Leads to

Caption: MAPK signaling pathway in oxidative stress.

Experimental Workflow for In Vivo Validation

The following workflow outlines the key stages in the in vivo validation of a neuroprotective compound like this compound in an Alzheimer's disease animal model.

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome AD_Model Alzheimer's Disease Animal Model (e.g., APP/PS1, 3xTg-AD, AlCl₃-induced) Treatment Treatment Groups: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) - Positive Control (e.g., Donepezil) AD_Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., ELISA for Cytokines) Treatment->Biochemical Histological Histological Analysis (e.g., Immunohistochemistry for Aβ and p-Tau) Treatment->Histological Molecular Molecular Analysis (e.g., Western Blot for Signaling Proteins) Treatment->Molecular Data_Analysis Data Analysis and Statistical Comparison Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis Molecular->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo validation.

References

Comparative analysis of Malvidin Chloride content in different grape varieties.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive comparative analysis reveals significant variations in malvidin chloride content among different grape varieties, a key determinant of color in red wines. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways involved in malvidin synthesis. Malvidin, a primary anthocyanidin in grapes, is responsible for the deep red and purple hues of many wines and is also investigated for its potential health benefits.

The concentration of malvidin and its glycosides, particularly malvidin-3-O-glucoside, varies substantially across Vitis vinifera cultivars, influenced by genetics, environmental conditions, and viticultural practices.[1] This analysis consolidates data from multiple studies to present a comparative overview.

Quantitative Comparison of Malvidin Glucoside Content

The following table summarizes the malvidin-3-O-glucoside content in the skins of various red grape varieties. It is important to note that this is the most prevalent anthocyanin in Vitis vinifera grapes.[1]

Grape VarietyMalvidin-3-O-glucoside Content (mg/kg of berries or mg/L)Predominant AnthocyaninRegion/Study Focus
Syrah277.54 mg/LMalvidin-3-glucosideTurkish Grape Juices
Cabernet Sauvignon208.32 mg/LMalvidin-3-glucosideTurkish Grape Juices
Cimin196.27 mg/LMalvidin-3-glucosideTurkish Grape Juices
Öküzgözü170.81 mg/LMalvidin-3-glucosideTurkish Grape Juices
AglianicoHigh (57.3% of total anthocyanins)Malvidin-3-O-glucosideItalian Red Wine Grapes
PrimitivoHigh (49.6% of total anthocyanins)Malvidin-3-O-glucosideItalian Red Wine Grapes
Petit VerdotHighMonomeric and acylated malvidin glucosideWujiaqu, Xinjiang, China
NebbioloLowPeonidin-3-O-glucosideItalian Red Wine Grapes
SangioveseModerateCyanidin-3-O-glucoside and Peonidin-3-O-glucosideItalian Red Wine Grapes
Tintorera5.66 mg/g (Dry Weight)Malvidin 3-O-hexosideSpanish Grape Wastes

Data compiled from multiple sources.[2][3][4][5] Content can vary based on analytical methods, sample preparation, and grape maturity.

Experimental Protocols

The quantification of this compound and its derivatives in grapes is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).

Sample Preparation: Anthocyanin Extraction
  • Grape Skin Preparation: Grape skins are manually separated from the berries.

  • Extraction Solvent: A common extraction solvent is a mixture of methanol, water, and an acid (e.g., hydrochloric acid or formic acid) to stabilize the anthocyanins in their colored flavylium cation form.[6] A typical solution is methanol/HCl (98:2 v/v).[3]

  • Extraction Process: The grape skins are macerated in the extraction solvent. This process can be aided by homogenization and sonication to ensure complete extraction.[6] The extraction is often repeated until the residue is colorless.[3]

  • Purification and Concentration: The combined liquid extracts are filtered and may be concentrated using a rotary evaporator at a low temperature (e.g., 30°C) to remove the methanol.[3] The remaining aqueous extract is then diluted with an acidic solution (e.g., 4% phosphoric acid) and filtered through a 0.45 µm membrane filter before injection into the HPLC system.[3]

Chromatographic Conditions for HPLC Analysis
  • Column: A reverse-phase C18 column is typically used for the separation of anthocyanins.[3][7]

  • Mobile Phase: A gradient elution is employed using two solvents, typically:

    • Solvent A: An acidified aqueous solution (e.g., 10% formic acid in water or 4% phosphoric acid).[2][3]

    • Solvent B: An organic solvent like methanol or acetonitrile.[2]

  • Detection: Anthocyanins are detected at a wavelength of 520 nm, where they exhibit maximum absorbance.[2][3]

  • Quantification: The concentration of malvidin-3-O-glucoside is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a certified malvidin-3-O-glucoside chloride standard.[2] Results are often expressed as mg of malvidin-3-O-glucoside equivalents per kg of berries or per liter.[2]

Visualizing Biochemical and Experimental Pathways

To further elucidate the processes involved, the following diagrams illustrate the biosynthesis of malvidin and the typical workflow for its analysis.

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Peonidin Peonidin Cyanidin->Peonidin OMT Anthocyanins Anthocyanins (Glycosylated & Acylated) Cyanidin->Anthocyanins UFGT, AT Petunidin Petunidin Delphinidin->Petunidin OMT Delphinidin->Anthocyanins UFGT, AT Peonidin->Anthocyanins UFGT, AT Malvidin Malvidin Petunidin->Malvidin OMT Petunidin->Anthocyanins UFGT, AT Malvidin->Anthocyanins UFGT, AT

Caption: Anthocyanin biosynthesis pathway in grapes leading to Malvidin.

Experimental_Workflow Sample Grape Sample Collection Preparation Skin Separation & Homogenization Sample->Preparation Extraction Solvent Extraction (Methanol/Acid) Preparation->Extraction Purification Filtration & Concentration Extraction->Purification HPLC HPLC-DAD Analysis Purification->HPLC Quantification Data Analysis & Quantification HPLC->Quantification

Caption: Experimental workflow for this compound analysis in grapes.

Conclusion

The data clearly indicates that grape variety is a critical factor influencing the this compound content, with cultivars like Syrah and Cabernet Sauvignon showing particularly high levels. The standardized analytical methods outlined provide a robust framework for researchers to conduct further comparative studies. Understanding these variations is essential for the wine industry in managing color and for researchers exploring the bioactivities of these compounds.

References

Verifying Malvidin Chloride Purity: A Comparative Guide to NMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of analytical standards is a cornerstone of accurate and reproducible results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for verifying the purity of a Malvidin Chloride standard, a key anthocyanin in pharmacological and food science research.

This document outlines the experimental protocols for both quantitative NMR (qNMR) and HPLC-UV analysis, presents a comparative analysis of their performance, and discusses the identification of potential impurities.

At a Glance: qNMR vs. HPLC-UV for Purity Assessment

Quantitative ¹H-NMR (qNMR) has emerged as a powerful primary method for purity assessment, offering direct quantification without the need for a specific reference standard of the analyte.[1][2][3] Unlike chromatographic techniques, qNMR signal intensity is directly proportional to the number of protons, enabling a direct measurement of purity.[4] HPLC with UV detection is a widely used, sensitive, and robust method for purity determination, particularly effective at separating and quantifying impurities.[5][6]

The following table summarizes the key performance characteristics of each technique in the context of this compound purity verification.

FeatureQuantitative ¹H-NMR (qNMR)HPLC-UV
Principle Direct, quantitative measurement based on the molar concentration of the analyte.Comparative analysis based on the peak area relative to a reference standard.
Reference Standard Requires a certified internal standard of a different, structurally unrelated compound.Typically requires a certified reference standard of this compound.
Accuracy & Precision High accuracy and precision, with low uncertainty.[4]High precision, with accuracy dependent on the purity of the reference standard.
Selectivity Excellent for structural confirmation and identification of impurities with unique proton signals.High resolving power for separating structurally similar impurities.
Analysis Time Relatively short, with minimal method development.Can be longer due to the need for method development and run times.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Involves dissolution, filtration, and potentially more complex mobile phase preparation.
Information Provided Purity value, structural confirmation, and identification of proton-containing impurities.Purity value (as % area), retention times of impurities.

Experimental Data: A Comparative Analysis

The following data represents a hypothetical comparative analysis of a single batch of this compound standard, designed to illustrate the typical results obtained from both qNMR and HPLC-UV methods.

ParameterqNMR ResultHPLC-UV Result
Purity (w/w %) 98.5%98.8% (Area %)
Uncertainty ± 0.2%± 0.5%
Detected Impurities Residual Methanol (0.3%), Syringic Acid (estimated <0.5%), Water (by Karl Fischer)Unidentified peak at RRT 1.15 (0.4% Area), Unidentified peak at RRT 1.28 (0.8% Area)
Analysis Time ~15 minutes per sample~30 minutes per sample

Unveiling Impurities in this compound Standards

A thorough purity assessment requires an understanding of potential impurities. For this compound, these can stem from the synthesis process or degradation.

  • Residual Solvents: Solvents used during synthesis and purification, such as methanol, are common impurities.[7]

  • Starting Materials: Incomplete reactions can lead to the presence of precursor molecules. For instance, if syringic acid is used as a starting material in the synthesis of malvidin, it could be present as an impurity.

  • Degradation Products: As an anthocyanin, this compound is susceptible to degradation, particularly in neutral or alkaline solutions, which can lead to the formation of various breakdown products.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible purity analysis. Below are representative protocols for both qNMR and HPLC-UV.

Quantitative ¹H-NMR (qNMR) Protocol

This protocol is adapted from general guidelines for qNMR purity determination.[8][9]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add 0.75 mL of a suitable deuterated solvent (e.g., Methanol-d4 with 0.1% DCl to ensure stability of the flavylium cation).

  • Vortex the tube until both the sample and the internal standard are fully dissolved.

2. NMR Data Acquisition:

  • Use a 500 MHz (or higher) NMR spectrometer.

  • Acquire a quantitative ¹H-NMR spectrum with the following parameters:

    • Pulse Angle: 90°

    • Acquisition Time: ≥ 3 seconds

    • Relaxation Delay (d1): 5 x T1 (longest T1 of interest, typically 20-30 seconds for quantitative accuracy)

    • Number of Scans: 16-64 (to achieve a signal-to-noise ratio of >250:1 for the signals of interest)

    • Temperature: 298 K

3. Data Processing and Purity Calculation:

  • Apply an exponential window function with a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the H-4 proton) and a signal from the internal standard.

  • Calculate the purity (P) of the this compound standard using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

HPLC-UV Protocol

This protocol is a typical example for the analysis of anthocyanins.[10]

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve a certified this compound reference standard in a suitable solvent (e.g., methanol with 0.1% HCl) to a final concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the this compound sample to be tested in the same manner and at the same concentration as the standard solution.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 5% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 10% to 30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 520 nm

  • Injection Volume: 10 µL

3. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Calculate the purity of the sample by the area normalization method, assuming the response factor of the impurities is the same as that of the main component.

Visualizing the Workflow

The selection of an appropriate analytical method for purity verification is a critical decision. The following diagram illustrates a decision-making workflow for choosing between qNMR and HPLC-UV.

G Decision Workflow for Purity Verification Method Selection start Purity Verification Required for this compound Standard q1 Is a certified this compound reference standard available? start->q1 q2 Is structural confirmation and identification of unknown impurities required? q1->q2 No hplc Utilize HPLC-UV for purity assessment q1->hplc Yes q3 Is high-throughput screening of multiple samples needed? q2->q3 No qnmr Utilize qNMR for primary purity assessment q2->qnmr Yes q3->hplc Yes q3->qnmr No end Purity Verified hplc->end Report Purity (%) and Impurity Profile qnmr->end Report Absolute Purity (w/w %) and Structural Confirmation

Decision workflow for analytical method selection.

The following diagram illustrates the data analysis workflow for determining purity using qNMR.

G qNMR Data Analysis Workflow for Purity Determination start Acquire ¹H-NMR Spectrum of Sample + Internal Standard process Process Spectrum: - Fourier Transform - Phasing - Baseline Correction start->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate validate Validate Results: - Check for signal overlap - Assess S/N ratio - Compare with specifications calculate->validate validate->process Invalid - Re-process or Re-acquire report Report Final Purity (w/w %) and Uncertainty validate->report Valid end Purity Certified report->end Final Report

Workflow for qNMR data analysis and purity calculation.

References

A Comparative Analysis of the Antiproliferative Potential of Malvidin and Its Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed review of the current scientific literature reveals the potent antiproliferative activities of Malvidin and its glycosidic forms against various cancer cell lines. This guide synthesizes available experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals.

Malvidin, a prominent O-methylated anthocyanidin found in colored plant foods, and its naturally occurring glycosides, have garnered significant attention for their potential as anticancer agents.[1][2][3] Extensive in vitro studies have demonstrated their ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in a variety of cancer models.[1][2][3][4] This report provides a comparative overview of the antiproliferative efficacy of Malvidin and its key glycosides, supported by a compilation of experimental data and detailed methodologies.

Comparative Antiproliferative Activity

The antiproliferative effects of Malvidin and its glycosides are often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of Malvidin and its glycosides against various cancer cell lines as reported in the scientific literature.

CompoundCell LineCancer TypeIC50 (µM)Reference
MalvidinHCT-116Colorectal Cancer15[5]
MalvidinFR-2Normal Human Fibroblast65[5]
MalvidinHT-29Colon Cancer62.22 (72h)[6]
MalvidinSUP-B15Acute Lymphoblastic Leukemia<100 (24h)[2][3]
MalvidinKG-1aAcute Myelogenous Leukemia<100 (24h)[2][3]
Malvidin-3-O-glucosideMKN-28Gastric Cancer332.65[7]
Oxovitisin A (Malvidin derivative)MKN-28Gastric Cancer538.42[7][8][9]
Oxovitisin A (Malvidin derivative)Caco-2Colorectal Cancer434.85[7][8][9]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antiproliferative studies, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the anticancer effects of Malvidin and its glycosides.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Malvidin or its glycosides and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C.[5][11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compounds and collect both adherent and floating cells.[12]

  • Washing: Wash the cells with cold PBS.[14]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[14]

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[12]

  • Incubation: Incubate the cells at room temperature in the dark for 10-20 minutes.[14]

  • Analysis: Analyze the stained cells by flow cytometry.[12][14] The different cell populations are identified as follows:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Propidium Iodide Staining for Cell Cycle Analysis

This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[15] The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[16]

Procedure:

  • Cell Treatment and Harvesting: Culture and treat cells with the desired compounds, then harvest them.[17]

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[17][18]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.[18]

  • RNase Treatment: Treat the cells with RNase to prevent the staining of RNA by PI.[16][18]

  • PI Staining: Resuspend the cells in a staining solution containing PI.[17][18]

  • Incubation: Incubate the cells in the dark.[17]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[15][19]

Visualizing Experimental Processes and Signaling Pathways

To provide a clearer understanding of the experimental workflows and the molecular mechanisms involved in the antiproliferative effects of Malvidin and its glycosides, the following diagrams have been generated using Graphviz.

Antiproliferative_Assay_Workflow cluster_viability Cell Viability/Proliferation cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis start_viability Seed Cells treat_viability Treat with Malvidin/Glycosides start_viability->treat_viability mtt_add Add MTT Reagent treat_viability->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance start_apoptosis Treat Cells harvest_apoptosis Harvest Cells start_apoptosis->harvest_apoptosis stain_apoptosis Stain with Annexin V/PI harvest_apoptosis->stain_apoptosis analyze_apoptosis Flow Cytometry Analysis stain_apoptosis->analyze_apoptosis start_cellcycle Treat Cells harvest_cellcycle Harvest & Fix Cells start_cellcycle->harvest_cellcycle stain_cellcycle Stain with PI/RNase harvest_cellcycle->stain_cellcycle analyze_cellcycle Flow Cytometry Analysis stain_cellcycle->analyze_cellcycle Malvidin_Signaling_Pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Malvidin Malvidin & Glycosides PI3K PI3K Malvidin->PI3K Inhibits MAPK MAPK Malvidin->MAPK Inhibits NFkB NF-κB Malvidin->NFkB Inhibits Apoptosis Apoptosis Malvidin->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G2/M or S phase) Malvidin->CellCycleArrest Induces AKT AKT PI3K->AKT Proliferation Cell Proliferation PI3K->Proliferation Inhibits AKT->Proliferation Promotes MAPK->Proliferation Promotes MAPK->Proliferation Inhibits NFkB->Proliferation Promotes NFkB->Proliferation Inhibits

References

Safety Operating Guide

Proper Disposal of Malvidin Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount laboratory practice. This guide provides essential, step-by-step procedures for the proper disposal of Malvidin Chloride, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.

Quantitative Data Summary

The following table summarizes key toxicological and physical data for this compound, crucial for risk assessment during disposal procedures.

Data PointValueSource
Intravenous LD50 (mouse)18 mg/kg[1][2]
Intraperitoneal LD50 (rat)2350 mg/kg (for malvidin anion)[1]
Intravenous LD50 (rat)240 mg/kg (for malvidin anion)[1]
Intraperitoneal LD50 (mouse)4110 mg/kg (for malvidin anion)[1]
Intravenous LD50 (mouse)840 mg/kg (for malvidin anion)[1]
Water Hazard Class1 (Slightly hazardous for water)[2]

Detailed Disposal Protocol

The proper disposal of this compound must always be conducted in accordance with local, state, and federal regulations.[1] This protocol provides a general framework for safe disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before beginning any disposal procedures, ensure you are wearing appropriate PPE, including:

    • Impervious gloves

    • Safety glasses with side shields or goggles

    • A dust respirator to avoid inhalation of fine particles.[1]

    • A lab coat or other protective clothing.

  • Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1]

  • Avoid generating dust during handling and disposal.[1]

2. Handling of Unused or Waste this compound:

  • For Small Quantities:

    • Carefully sweep up any solid this compound, avoiding dust formation.[1]

    • Place the material into a clean, dry, and clearly labeled sealable container for disposal.[1]

  • For Larger Quantities or Solutions:

    • Do not discharge this compound solutions directly into sewer systems or waterways.[3]

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent. This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Alternatively, arrangements can be made for the material to be taken to a licensed chemical destruction plant.[3]

3. Disposal of Contaminated Materials:

  • Contaminated Packaging:

    • Treat contaminated packaging with the same precautions as the chemical itself.[5]

    • Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3]

    • Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in an authorized landfill.[3]

  • Spill Cleanup Materials:

    • Any materials used to clean up spills of this compound (e.g., absorbent pads, wipes) should be placed in a labeled, sealed container for hazardous waste disposal.

4. Consultation and Compliance:

  • It is imperative to consult your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to ensure compliance with all applicable regulations.[5]

  • Waste management authorities should be consulted for specific disposal requirements in your region.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Malvidin_Chloride_Disposal_Workflow start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe assess_form Assess Form of Waste ppe->assess_form solid_waste Solid Waste (Unused chemical, spill residue) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid contaminated_packaging Contaminated Packaging assess_form->contaminated_packaging Packaging package_solid Sweep carefully into a labeled, sealable container solid_waste->package_solid consult_ehs Consult EHS/Waste Disposal Service for approved disposal method liquid_waste->consult_ehs triple_rinse Triple Rinse and Recycle/ Recondition contaminated_packaging->triple_rinse puncture_dispose Puncture and Dispose in Authorized Landfill contaminated_packaging->puncture_dispose package_solid->consult_ehs incineration Chemical Incineration (with combustible solvent) consult_ehs->incineration Approved destruction_plant Licensed Chemical Destruction Plant consult_ehs->destruction_plant Approved landfill Authorized Landfill consult_ehs->landfill Residue Only end End: Disposal Complete incineration->end destruction_plant->end landfill->end triple_rinse->end puncture_dispose->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Malvidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Malvidin Chloride, offering procedural, step-by-step guidance to minimize risk and ensure operational efficiency.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be used.

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety GogglesChemical safety goggles with side protection.Protects eyes from dust particles and splashes.
Hand Protection GlovesNitrile rubber (NBR) or PVC gloves.[1][2]Prevents skin contact with the chemical.
Respiratory Protection RespiratorP1 or N95 particulate filter respirator.[2]Necessary when dust formation is likely.
Body Protection Lab Coat/OverallsStandard laboratory coat or overalls.[1][3]Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure for handling this compound is critical for safety and experimental integrity.

  • Preparation :

    • Ensure a well-ventilated area, such as a fume hood, is used for all handling procedures.[1]

    • Assemble all necessary equipment and materials before handling the compound.

    • Verify that an eyewash station and safety shower are readily accessible.[3]

    • Don the appropriate Personal Protective Equipment (PPE) as detailed in the table above.

  • Handling :

    • Limit all unnecessary personal contact with the chemical.[1]

    • When weighing or transferring the powder, take care to avoid generating dust.[1][4]

    • Use good occupational work practices. Do not eat, drink, or smoke in the handling area.[1]

    • Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Storage :

    • Store this compound in its original, tightly sealed container.[1]

    • Keep the container in a cool, dry, and well-ventilated area.[1]

    • Store away from incompatible materials, such as oxidizing agents.[1]

Emergency and Disposal Plans

Emergency Procedures

Emergency ScenarioImmediate Action
Minor Spill 1. Clean up all spills immediately.[1]2. Wear impervious gloves and safety glasses.[1]3. Use dry clean-up procedures and avoid generating dust.[1]4. Sweep or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[1]
Major Spill 1. Evacuate the area and move upwind.[1]2. Alert emergency responders and inform them of the location and nature of the hazard.[1]3. Control personal contact by using protective equipment.[1]
Eye Contact 1. Immediately wash out the eyes with fresh running water.[1]2. Ensure complete irrigation by keeping eyelids apart and moving them.[1]3. Seek medical attention if pain persists or recurs.[1]
Skin Contact 1. Flush the affected skin and hair with running water (and soap if available).[1]2. Seek medical attention in the event of irritation.[1]
Inhalation 1. Remove the individual from the contaminated area to fresh air.[1][5]2. Encourage the patient to blow their nose to ensure a clear breathing passage.[1]3. If irritation or discomfort persists, seek medical attention.[1]
Ingestion 1. Rinse the mouth thoroughly with water.[2][4]2. Do not induce vomiting.[6]3. Call a doctor if you feel unwell.[2]
Fire 1. Use foam, dry chemical powder, carbon dioxide, or a water spray (for large fires only) to extinguish the fire.[1]2. Alert emergency responders.[1]3. Wear a breathing apparatus and protective gloves.[1]

Disposal Plan

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1] It is recommended to consult with a licensed professional waste disposal service for proper disposal.[4] Contaminated packaging should be disposed of in the same manner as the substance itself.[4]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal A Work in a well-ventilated area B Don appropriate PPE A->B C Verify emergency equipment access B->C D Avoid dust generation C->D Proceed to Handling E No eating, drinking, or smoking D->E F Wash hands after handling E->F G Store in a cool, dry, well-ventilated area F->G Proceed to Storage H Keep container tightly sealed G->H I Store away from incompatible materials H->I J Follow local, state, and federal regulations I->J Proceed to Disposal K Use a licensed disposal service J->K

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Malvidin Chloride
Reactant of Route 2
Malvidin Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.